Tris(pentafluorophenyl)borate
Description
Propriétés
Numéro CAS |
146355-12-6 |
|---|---|
Formule moléculaire |
C18BF15O3 |
Poids moléculaire |
560.0 g/mol |
Nom IUPAC |
tris(2,3,4,5,6-pentafluorophenyl) borate |
InChI |
InChI=1S/C18BF15O3/c20-1-4(23)10(29)16(11(30)5(1)24)35-19(36-17-12(31)6(25)2(21)7(26)13(17)32)37-18-14(33)8(27)3(22)9(28)15(18)34 |
Clé InChI |
ANEFWEBMQHRDLH-UHFFFAOYSA-N |
SMILES canonique |
B(OC1=C(C(=C(C(=C1F)F)F)F)F)(OC2=C(C(=C(C(=C2F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Foundational & Exploratory
Tris(pentafluorophenyl)borane B(C6F5)3: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tris(pentafluorophenyl)borane, commonly abbreviated as B(C₆F₅)₃, is a powerful and versatile organoboron compound that has garnered significant attention in the scientific community.[1][2] Renowned for its exceptional Lewis acidity, thermal stability, and unique reactivity, B(C₆F₅)₃ has become an indispensable tool in a myriad of chemical transformations, ranging from catalysis to materials science.[3][4][5][6][7] This guide provides a detailed overview of its core properties, synthesis, and key applications, with a focus on the technical details relevant to research and development professionals.
Core Properties and Structural Features
B(C₆F₅)₃ is a white, volatile solid characterized by a planar BC₃ core.[8] The three pentafluorophenyl groups are arranged in a propeller-like fashion around the central boron atom.[8] This structure, with its highly electron-withdrawing fluorine atoms, is the source of its potent Lewis acidity, often described as comparable to or even stronger than boron trifluoride (BF₃) but with greater stability and easier handling.[9][10][11] Unlike many other strong Lewis acids, B(C₆F₅)₃ is thermally stable at temperatures exceeding 200 °C and is resistant to oxygen.[8]
The following tables summarize key quantitative data for Tris(pentafluorophenyl)borane.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₈BF₁₅ | [8] |
| Molar Mass | 511.98 g/mol | [8] |
| Appearance | Colorless to white solid | [8] |
| Melting Point | 126 to 131 °C | [8] |
| Molecular Shape | Trigonal planar | [8] |
| Dipole Moment | 0 D | [8] |
Table 2: Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |
| ¹¹B NMR | Toluene-d₈ | ~59.7 | [12] |
| ¹¹B NMR (Adduct) | C₇D₈ | -21.8 (with t-BuNC) | [9] |
| ¹⁹F NMR | Toluene-d₈ | -128.9 (ortho), -143.0 (para), -160.8 (meta) | [12] |
Table 3: Structural Data from X-ray Crystallography (for B(C₆F₅)₃·OPEt₃ Adduct)
| Parameter | Value | Reference |
| B–O Bond Length | 1.533(3) Å | [13][14] |
| P–O Bond Length | 1.4973(17) Å | [13][14] |
| B–O–P Bond Angle | 161.04(16)° | [13][14] |
Synthesis of Tris(pentafluorophenyl)borane
The synthesis of B(C₆F₅)₃ is typically achieved through the reaction of boron trichloride (B1173362) (BCl₃) with a pentafluorophenyl lithium or Grignard reagent. The following is a representative experimental protocol.
Objective: To synthesize Tris(pentafluorophenyl)borane from bromopentafluorobenzene (B106962).
Materials:
-
Bromopentafluorobenzene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Boron trichloride (BCl₃) solution in a suitable solvent
-
Anhydrous hexanes or pentane
-
Anhydrous toluene
Procedure:
-
Preparation of Pentafluorophenyllithium: A solution of bromopentafluorobenzene in anhydrous hexanes is cooled to approximately -78 °C to -80 °C under an inert atmosphere (e.g., nitrogen or argon).[15]
-
A stoichiometric amount of n-butyllithium solution is added dropwise to the cooled solution while maintaining the low temperature. The reaction mixture is stirred for a designated period to ensure complete formation of pentafluorophenyllithium.
-
Reaction with Boron Trichloride: A solution of boron trichloride is cooled to -80 °C in a separate flask.[15]
-
The freshly prepared pentafluorophenyllithium solution is then slowly transferred to the BCl₃ solution via cannula.
-
Workup and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature.[15] The solvent is removed under reduced pressure.
-
The resulting crude solid, containing B(C₆F₅)₃ and lithium chloride (LiCl), is then subjected to sublimation under high vacuum to isolate the pure, colorless B(C₆F₅)₃ product.[15]
Safety Precautions: This synthesis involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All manipulations must be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere.
Caption: Frustrated Lewis Pair (FLP) activation of H₂.
Applications in Catalysis: A Case Study
B(C₆F₅)₃ is widely employed as a catalyst for the synthesis of fine chemicals and pharmaceutical intermediates. O[3]ne representative example is its use in the synthesis of benzylic azides from benzylic acetates and trimethylsilyl (B98337) azide (B81097) (TMSN₃).
[16]##### Experimental Protocol: B(C₆F₅)₃-Catalyzed Synthesis of Benzylic Azides
Objective: To synthesize a benzylic azide via B(C₆F₅)₃-catalyzed azidation of a benzylic acetate (B1210297).
[16]Materials:
-
Benzylic acetate (substrate)
-
Trimethylsilyl azide (TMSN₃)
-
Tris(pentafluorophenyl)borane (catalyst, e.g., 5 mol%)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
Procedure:
-
To a solution of the benzylic acetate in anhydrous DCM under an inert atmosphere, add B(C₆F₅)₃ (5 mol%).
-
Add trimethylsilyl azide to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired benzylic azide.
Caption: Proposed catalytic cycle for benzylic azide synthesis.
Safety and Handling
Tris(pentafluorophenyl)borane is a hazardous substance that should be handled with care. I[8]t is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation. I[8]t is also highly hygroscopic and reacts with moisture in the air. T[8][15]herefore, it should be stored and handled under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
This guide provides a foundational understanding of Tris(pentafluorophenyl)borane for professionals in research and drug development. Its unique combination of strong Lewis acidity, stability, and catalytic prowess ensures its continued prominence in modern chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tris(pentafluorophenyl)borane catalyzed C–C and C–heteroatom bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. トリス(ペンタフルオロフェニル)ボラン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lewis acidity of tris(pentafluorophenyl) borane: crystal and molecular structure of B(C6F5)(3).OPEt3 - ePrints Soton [eprints.soton.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Tris(pentafluorophenyl)borane: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the structure, properties, and applications of a uniquely powerful Lewis acid.
Tris(pentafluorophenyl)borane (B72294), often abbreviated as B(C₆F₅)₃ or BCF, is a white, volatile solid that has emerged as a cornerstone reagent in modern chemistry.[1] Its exceptional Lewis acidity, coupled with high thermal stability and relative inertness of its B-C bonds, has established it as a versatile tool in a myriad of chemical transformations. This guide provides a detailed overview of the fundamental characteristics and applications of tris(pentafluorophenyl)borane, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physical Properties
Tris(pentafluorophenyl)borane possesses a distinctive molecular architecture. The central boron atom is bonded to three pentafluorophenyl groups, which are arranged in a propeller-like fashion.[1] The BC₃ core of the molecule is planar.[1] This structural arrangement, determined by gas electron diffraction, reveals a torsional angle of 40.6(3)° for the deviation of the pentafluorophenyl groups from a hypothetical planar arrangement.[1]
The strong electron-withdrawing nature of the fluorine atoms in the pentafluorophenyl rings significantly enhances the electrophilicity of the boron center, making B(C₆F₅)₃ a potent Lewis acid.[2] Despite its high reactivity, it is thermally stable at temperatures exceeding 200 °C, resistant to oxygen, and tolerant to water, with which it forms a hygroscopic trihydrate.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of tris(pentafluorophenyl)borane is presented in the tables below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₁₈BF₁₅ |
| Molar Mass | 511.98 g/mol [1] |
| Appearance | Colorless to white solid[1] |
| Melting Point | 126 to 131 °C[1] |
| Solubility | Soluble in many organic solvents (e.g., toluene, dichloromethane); forms an adduct with water.[1] |
| Molecular Shape | Trigonal planar around boron[1] |
| Dipole Moment | 0 D[1] |
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | No proton signals in the pure compound. |
| ¹¹B NMR (CDCl₃) | 58.6 ppm (broad singlet)[3] |
| ¹³C NMR (CDCl₃) | Carbon attached to boron is often not observed.[3] Other signals are complex multiplets due to C-F coupling. |
| ¹⁹F NMR (CDCl₃) | -127.87 (ortho-F), -142.68 (para-F), -159.99 (meta-F) ppm (broad singlets)[3] |
| IR Spectroscopy | Characteristic strong absorptions for C-F and B-C bonds. |
| Structural Parameters (from an adduct) | Value (Å or °) |
| B-O Bond Length (in Et₃PO adduct) | 1.533(3) Å[4] |
| P-O Bond Length (in Et₃PO adduct) | 1.4973(17) Å[4] |
| B-O-P Angle (in Et₃PO adduct) | 161.04(16)°[4] |
| P-B Bond Length (in PMe₃ adduct) | 2.061 (4) Å[5] |
| C-B Bond Length (in PMe₃ adduct) | 1.644 (2) Å[5] |
Lewis Acidity
The remarkable utility of tris(pentafluorophenyl)borane stems from its pronounced Lewis acidity, which is comparable to that of boron trifluoride (BF₃) but weaker than boron trichloride (B1173362) (BCl₃). This acidity can be quantified using the Gutmann-Beckett method, which employs ³¹P NMR spectroscopy with triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule.[6] The interaction of the Lewis acidic borane (B79455) with the basic oxygen of Et₃PO causes a downfield shift in the ³¹P NMR signal, which is correlated to the Acceptor Number (AN).
| Lewis Acid | Acceptor Number (AN) |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 82[7] |
| Boron Trifluoride (BF₃) | 89[7] |
| Boron Trichloride (BCl₃) | ~106[7] |
| Boron Tribromide (BBr₃) | ~110[7] |
| Boron Triiodide (BI₃) | 115[6] |
Experimental Protocols
Synthesis of Tris(pentafluorophenyl)borane
The most common laboratory synthesis of tris(pentafluorophenyl)borane involves the reaction of a pentafluorophenyl Grignard reagent with boron trichloride.[1]
Materials:
-
Magnesium turnings
-
Boron trichloride (BCl₃)
-
Anhydrous diethyl ether or toluene
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated. A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is stirred until the magnesium is consumed, forming the pentafluorophenylmagnesium bromide Grignard reagent.
-
Reaction with Boron Trichloride: The Grignard solution is cooled in an ice bath. A solution of boron trichloride in an appropriate solvent (e.g., hexane (B92381) or toluene) is added dropwise to the stirred Grignard reagent.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The crude product is purified by sublimation under vacuum to yield tris(pentafluorophenyl)borane as a white crystalline solid.[8]
Catalyzed Hydrosilylation of a Ketone
Tris(pentafluorophenyl)borane is an effective catalyst for the hydrosilylation of carbonyl compounds. The following is a general procedure for the hydrosilylation of acetophenone (B1666503).
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Acetophenone
-
Triethylsilane (Et₃SiH)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: To a stirred solution of tris(pentafluorophenyl)borane (e.g., 5 mol %) in anhydrous dichloromethane under an inert atmosphere, add triethylsilane (1.2 equivalents).
-
Substrate Addition: Add acetophenone (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and the progress is monitored by a suitable technique such as GC/MS or TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with dichloromethane. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the corresponding silyl (B83357) ether.[9]
Key Applications in Chemical Synthesis
The unique properties of tris(pentafluorophenyl)borane have led to its widespread use in various areas of synthetic chemistry.
Ziegler-Natta Polymerization
Tris(pentafluorophenyl)borane serves as an excellent co-catalyst or activator in Ziegler-Natta polymerization of olefins. It reacts with metallocene dialkyl complexes to generate a cationic, coordinatively unsaturated metallocene species, which is the active catalyst for polymerization.[10] This activation process involves the abstraction of an alkyl group from the metallocene by the borane.
Frustrated Lewis Pair (FLP) Chemistry
In combination with sterically hindered Lewis bases, such as bulky phosphines or amines, tris(pentafluorophenyl)borane forms "Frustrated Lewis Pairs" (FLPs).[11] Due to steric hindrance, the Lewis acid and base components of the FLP cannot form a classical adduct. This "unquenched" reactivity allows FLPs to activate a variety of small molecules, most notably dihydrogen (H₂), leading to metal-free hydrogenations.[11]
Catalysis in Organic Synthesis
Beyond polymerization and FLP chemistry, tris(pentafluorophenyl)borane catalyzes a wide range of organic transformations, including:
-
Hydrosilylation: As detailed in the experimental protocol, it efficiently catalyzes the addition of silanes to carbonyls, olefins, and other unsaturated functional groups.[9]
-
Aldol and Michael Reactions: It acts as a potent Lewis acid catalyst to promote these fundamental carbon-carbon bond-forming reactions.
-
Dehydrocoupling: It facilitates the formation of Si-O, Si-N, and other bonds through the elimination of dihydrogen.[12]
-
C-H Borylation: In some systems, it can mediate the direct borylation of C-H bonds.
Conclusion
Tris(pentafluorophenyl)borane is a powerful and versatile Lewis acid that has had a profound impact on catalysis and synthetic chemistry. Its unique combination of strong electrophilicity, steric bulk, and stability makes it an indispensable tool for researchers in both academic and industrial settings. The continued exploration of its reactivity, particularly in the realm of Frustrated Lewis Pair chemistry and metal-free catalysis, promises to unlock new and innovative synthetic methodologies for the development of novel therapeutics and advanced materials.
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
The Potent Electron Acceptor: An In-depth Technical Guide to the Lewis Acidity of Tris(pentafluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
Tris(pentafluorophenyl)borane, B(C6F5)3, often abbreviated as BCF, stands as a cornerstone in the field of Lewis acid chemistry.[1][2] Its remarkable reactivity and stability have cemented its role in a vast array of chemical transformations, from catalysis to the burgeoning field of frustrated Lewis pair (FLP) chemistry.[3][4][5] This technical guide delves into the core of B(C6F5)3's utility: its pronounced Lewis acidity. We will explore the structural and electronic origins of this property, present quantitative measures of its strength, detail the experimental protocols for its determination, and visualize its pivotal role in chemical reactivity.
The Genesis of High Lewis Acidity: Structural and Electronic Factors
The potent Lewis acidity of B(C6F5)3 arises from a confluence of structural and electronic features inherent to its molecular architecture. The central boron atom, in its sp²-hybridized state, possesses a vacant p-orbital, rendering it inherently electron-deficient and primed to accept electron density.[2] This intrinsic property is dramatically amplified by the peripheral substituents.
The molecule adopts a trigonal planar geometry around the boron center, with three pentafluorophenyl (C6F5) groups arranged in a propeller-like fashion.[1] These C6F5 rings are exceptionally strong electron-withdrawing groups due to the high electronegativity of the fluorine atoms. This intense inductive effect pulls electron density away from the boron center, further increasing its positive character and, consequently, its Lewis acidity.
While the bulky C6F5 groups provide steric shielding to the boron center, contributing to its thermal stability and relative inertness of the B-C bonds, they also play a crucial role in its application in frustrated Lewis pair chemistry, a concept we will explore later in this guide.[1][5]
Quantifying the Strength: A Comparative Look at Lewis Acidity
The Lewis acidity of B(C6F5)3 has been extensively quantified using various experimental and computational methods. These metrics provide a tangible measure of its electron-accepting prowess and allow for direct comparison with other well-known Lewis acids.
| Lewis Acid | Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ/mol) | Relative Lewis Acid Strength (Childs' Method) |
| B(C6F5)3 | 82 | ~527-605 | 0.72 |
| BF3 | 89 | - | - |
| BCl3 | - | - | 0.77 |
| BBr3 | - | - | 1.0 |
| SbCl5 | 100 | - | - |
Table 1: Quantitative Measures of Lewis Acidity for B(C6F5)3 and Other Common Lewis Acids.[6][7][8]
Experimental data indicates that the Lewis acidity of B(C6F5)3 is slightly lower than that of boron trifluoride (BF3) but significantly greater than its non-fluorinated analog, triphenylborane.[1][9] Computational studies, particularly those calculating the Fluoride Ion Affinity (FIA), further corroborate its high Lewis acidity.[7] It is important to note that the choice of method can influence the relative ranking of Lewis acids, especially when steric effects come into play.[7]
Experimental Protocols for Determining Lewis Acidity
The quantitative data presented above is derived from specific experimental techniques designed to probe the electron-accepting ability of a compound. Below are detailed methodologies for two key experiments.
The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely adopted technique to experimentally determine the Acceptor Number (AN) of a Lewis acid.[6] It relies on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et3PO), upon coordination to the Lewis acid.[10]
Experimental Protocol:
-
Preparation of the Probe Solution: A solution of triethylphosphine oxide (Et3PO) in a weakly coordinating solvent, such as hexane (B92381) or dichloromethane, is prepared at a known concentration.
-
³¹P NMR of the Free Probe: A ³¹P NMR spectrum of the Et3PO solution is recorded to determine the chemical shift (δ) of the free probe. In hexane, this is typically around +41.0 ppm.[6]
-
Addition of the Lewis Acid: A stoichiometric amount of the Lewis acid, in this case, B(C6F5)3, is added to the Et3PO solution.
-
³¹P NMR of the Adduct: A ³¹P NMR spectrum of the resulting mixture is recorded. The coordination of the Lewis basic oxygen atom of Et3PO to the Lewis acidic boron center of B(C6F5)3 causes a downfield shift (deshielding) of the phosphorus nucleus.
-
Calculation of the Acceptor Number (AN): The AN is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the ³¹P chemical shift of the Et3PO-Lewis acid adduct.[6]
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 3. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lewis acidity of tris(pentafluorophenyl) borane: crystal and molecular structure of B(C6F5)(3).OPEt3 - ePrints Soton [eprints.soton.ac.uk]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Technical Guide to the Synthesis of Tris(pentafluorophenyl)borane Utilizing a Grignard Reagent Pathway
For Researchers, Scientists, and Professionals in Drug Development
Tris(pentafluorophenyl)borane (B72294), often abbreviated as B(C₆F₅)₃, stands as a cornerstone Lewis acid in modern chemistry, pivotal for its applications in catalysis, including polymerization and frustrated Lewis pair (FLP) chemistry.[1] Its high thermal stability, resistance to oxygen, and tolerance to water distinguish it from many other Lewis acids.[1] This guide provides an in-depth overview of its synthesis via the Grignard reagent method, tailored for professionals in chemical research and pharmaceutical development.
Core Synthesis Pathway
The predominant and reliable method for synthesizing tris(pentafluorophenyl)borane involves the reaction of a pentafluorophenyl Grignard reagent with a boron trihalide, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂) or boron trichloride (B1173362) (BCl₃).[1][2] The general reaction scheme is as follows:
3 C₆F₅MgBr + BF₃·OEt₂ → B(C₆F₅)₃ + 3 MgBrF + Et₂O
This process hinges on the successful formation of the Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr), from bromopentafluorobenzene (B106962) and magnesium metal.
Experimental Protocol: A Detailed Methodology
The following protocol is a comprehensive amalgamation of established procedures, primarily drawing from peer-reviewed synthetic pages and patents.[2][3] Standard Schlenk techniques are imperative throughout the procedure to maintain an inert atmosphere, as the Grignard reagent is sensitive to moisture and air.[2]
Step 1: Preparation of the Pentafluorophenylmagnesium Bromide Grignard Reagent
-
Apparatus Setup: A multi-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer is assembled and flame-dried under vacuum, then filled with an inert gas (e.g., nitrogen or argon).
-
Reagents: Magnesium turnings are suspended in anhydrous diethyl ether.
-
Initiation: A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is exothermic and should be cooled in an ice bath to control the rate of addition and prevent excessive refluxing.[2] The initiation of the Grignard formation is indicated by the development of a grey, turbid appearance.[2]
-
Completion: After the addition is complete, the mixture is stirred for an additional hour to ensure the complete formation of the Grignard reagent, resulting in a dark brown-black solution.[2]
Step 2: Reaction with Boron Trifluoride Diethyl Etherate
-
Reagent Preparation: A solution of boron trifluoride diethyl etherate in toluene (B28343) is prepared in a separate Schlenk flask and cooled to 0 °C.[2]
-
Addition: The prepared Grignard reagent solution is transferred to the BF₃·OEt₂ solution via cannula with vigorous stirring.[2]
-
Solvent Removal and Reaction: After the addition, the reaction mixture is allowed to warm to room temperature. A significant portion of the diethyl ether is then removed under reduced pressure. This step is crucial as it allows the reaction temperature to be raised sufficiently for the reaction to proceed to completion.[2] The remaining toluene solution is then heated to approximately 100 °C for one hour, during which time magnesium salts will precipitate.[2]
Step 3: Isolation and Purification of Tris(pentafluorophenyl)borane
-
Initial Isolation: All volatile components are removed under vacuum, yielding a dry, brown cake.[2]
-
Extraction: The product is extracted from the solid residue with warm hexanes.[2] This process is typically repeated multiple times to maximize the yield.
-
Crystallization: Upon cooling the hexane (B92381) extract, tris(pentafluorophenyl)borane crystallizes as fine, feathery crystals.[2] Cooling to lower temperatures (e.g., -30 °C) can enhance crystallization.[2]
-
Alternative Isolation as the Diethyl Ether Adduct: Due to the fine nature of the B(C₆F₅)₃ crystals, which can make filtration difficult, an alternative is to add a small amount of diethyl ether to the hexane solution. This results in the formation of the more easily filterable cubic crystals of the (Et₂O)B(C₆F₅)₃ adduct.[2] The ether can be removed later by sublimation.
-
Sublimation: For the highest purity, the crude product or the ether adduct can be purified by sublimation under high vacuum (<0.1 mmHg) at around 100 °C.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of tris(pentafluorophenyl)borane via the Grignard reagent method.
| Parameter | Value | Reference |
| Reactant Stoichiometry | ||
| Bromopentafluorobenzene | 0.3 mol (74.1 g) | [2] |
| Magnesium Turnings | 0.3 mol (7.2 g) | [2] |
| Boron Trifluoride Diethyl Etherate | 0.1 mol (14.19 g) | [2] |
| Reaction Conditions | ||
| Grignard Formation Temperature | 0 °C to Room Temperature | [2] |
| Reaction with BF₃·OEt₂ Temperature | 0 °C initially, then ~100 °C | [2] |
| Reaction Time | ~1 hour at 100 °C | [2] |
| Yield and Purity | ||
| Isolated Yield | Up to 70-71% | [2][3] |
| Purity (after sublimation) | >98 wt.% | [3] |
| Physical Properties | ||
| Melting Point | 126-131 °C | [1] |
| Molar Mass | 511.98 g/mol | [1] |
Visualizing the Process
To further clarify the synthesis, the following diagrams illustrate the chemical transformation and the laboratory workflow.
Critical Considerations and Safety
-
Inert Atmosphere: The strict exclusion of air and moisture is paramount for the success of this synthesis, particularly during the formation and handling of the Grignard reagent.
-
Exothermic Reactions: The formation of the Grignard reagent is highly exothermic and requires careful temperature control to prevent runaway reactions.[2]
-
Solvent Purity: Anhydrous solvents are essential. Diethyl ether should be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Product Handling: Tris(pentafluorophenyl)borane is hygroscopic and should be handled and stored under an inert atmosphere.[2] It is often stored as its diethyl ether adduct for long-term stability.[2]
-
Alternative Boron Sources: While BF₃·OEt₂ is common, BCl₃ can also be used.[1] The choice of boron source may influence the reaction conditions and workup procedure.
-
Alternative Grignard Formation: Some methods describe the preparation of the Grignard reagent from pentafluorobenzene (B134492) and an alkylmagnesium bromide, which can be an alternative starting point.[3]
This guide provides a robust framework for the synthesis of tris(pentafluorophenyl)borane. Adherence to the detailed protocol and safety considerations will enable the reliable and efficient production of this valuable Lewis acid for a wide range of research and development applications.
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. US5510536A - Production method of tris(pentafluorophenyl)borane using pentafluorophenylmagnesium derivatives prepared from pentafluorobenzene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Geometry and Propeller-like Structure of Tris(pentafluorophenyl)borane, B(C6F5)3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(pentafluorophenyl)borane, B(C6F5)3, is a cornerstone of modern chemistry, renowned for its exceptional Lewis acidity and broad utility in catalysis, frustrated Lewis pair (FLP) chemistry, and materials science.[1][2] Its remarkable reactivity is deeply rooted in its unique three-dimensional architecture. This technical guide provides a comprehensive examination of the molecular geometry of B(C6F5)3, focusing on its distinctive propeller-like structure. We will delve into the experimental and computational methodologies used to elucidate this structure, present key quantitative data, and discuss the profound implications of its geometry on its chemical behavior.
Molecular Geometry: A Propeller in Motion
At its core, the B(C6F5)3 molecule features a central boron atom bonded to three carbon atoms from the pentafluorophenyl rings. The geometry around the boron atom is trigonal planar, with the BC3 unit forming a flat plane.[1] However, the most defining characteristic of B(C6F5)3 is the arrangement of the three bulky pentafluorophenyl (C6F5) rings.
Due to steric hindrance and electronic interactions, the rings are twisted out of the central BC3 plane, adopting a "propeller-like" or "paddle-wheel" conformation.[1] This non-planar arrangement is crucial to the molecule's properties. While a definitive single-crystal X-ray diffraction structure of the free, unsolvated B(C6F5)3 molecule is notably absent from the literature—likely due to its high reactivity and hygroscopic nature which complicates the growth of suitable crystals—its gas-phase structure and computationally optimized geometry are well-established.
Gas-Phase Structure
The gas-phase structure of B(C6F5)3 was determined by gas electron diffraction (GED). This powerful technique confirmed the propeller-like arrangement and provided a critical quantitative measure: a torsional angle of 40.6(3)° for the deviation of the C6F5 groups from a hypothetical perfectly planar arrangement.[1]
Computationally Determined Structure
Density Functional Theory (DFT) calculations have been employed to model the geometry of B(C6F5)3, providing data that strongly corroborates the experimental gas-phase findings. These computational studies offer a detailed picture of the bond lengths and angles of the optimized, low-energy conformation of the free molecule.
Quantitative Structural Data
The following tables summarize the key geometric parameters for free B(C6F5)3, derived primarily from DFT calculations, and contrast them with the geometry of a representative Lewis acid-base adduct to illustrate the significant structural changes that occur upon coordination.
Table 1: Optimized Molecular Geometry of Free B(C6F5)3 (Data obtained from DFT calculations at the B3LYP/TZVP level of theory)
| Parameter | Value | Description |
| Bond Lengths | ||
| B-C | ~1.58 Å | Boron-Carbon bond distance |
| C-C (aromatic) | 1.39 - 1.41 Å | Carbon-Carbon bond distances within the phenyl ring |
| C-F | 1.34 - 1.35 Å | Carbon-Fluorine bond distances |
| Bond Angles | ||
| C-B-C | 120.0° | Angle between the B-C bonds, confirming trigonal planarity |
| B-C-C | ~122° | Angle indicating the orientation of the ring relative to the B-C bond |
| Dihedral Angle | ||
| C-B-C-C | ~40.6° | Torsional angle defining the "propeller" twist (from GED[1]) |
Table 2: Comparison of Geometries in Free vs. Coordinated B(C6F5)3 (Adduct data is for a representative phosphine (B1218219) adduct, (H3C)3P–B(C6F5)3)[3]
| Parameter | Free B(C6F5)3 (Trigonal Planar) | (H3C)3P–B(C6F5)3 Adduct (Tetrahedral) |
| Coordination No. of Boron | 3 | 4 |
| B-C Bond Length | ~1.58 Å | ~1.64 Å |
| C-B-C Bond Angle | 120.0° | ~112.4° |
| P-B-C Bond Angle | N/A | ~106.4° |
This comparison clearly shows the elongation of the B-C bonds and the compression of the C-B-C angles as the boron center re-hybridizes from sp2 (trigonal planar) to sp3 (tetrahedral) upon forming an adduct.
Experimental and Computational Protocols
The structural elucidation of B(C6F5)3 relies on a combination of synthesis, experimental analysis, and computational modeling.
Synthesis of B(C6F5)3 (Generalized Protocol)
B(C6F5)3 is typically synthesized via the reaction of a boron trihalide with a pentafluorophenyl Grignard or organolithium reagent.
-
Reagent Preparation : Pentafluorobenzene is reacted with a strong base like n-butyllithium or a Grignard reagent in an appropriate ether solvent (e.g., diethyl ether) at low temperatures (typically below -70 °C) under an inert atmosphere (N2 or Ar) to generate the pentafluorophenyllithium or Grignard reagent.
-
Borane Addition : A solution of boron trichloride (B1173362) (BCl3) or boron trifluoride etherate (BF3·OEt2) in an anhydrous, non-coordinating solvent (e.g., hexane) is added slowly to the cold organometallic solution.
-
Reaction and Workup : The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The resulting mixture is then quenched, and the product is extracted with an organic solvent.
-
Purification : The crude product is purified by sublimation or recrystallization from a non-coordinating solvent like hexane (B92381) to yield B(C6F5)3 as a white, crystalline solid.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions present in the solid state.
-
Sample Introduction : A gaseous sample of B(C6F5)3 is introduced into a high-vacuum chamber.
-
Electron Beam Interaction : A high-energy beam of electrons is fired at the gas molecules.
-
Diffraction Pattern : The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern of concentric rings, which is recorded on a detector.
-
Data Analysis : The intensity of the scattered electrons varies as a function of the scattering angle. This data is converted into a molecular scattering curve.
-
Structure Refinement : By analyzing this curve, which contains information about all internuclear distances, a model of the molecular geometry (bond lengths, angles, and torsional angles) is refined until it accurately reproduces the experimental data.
Single-Crystal X-ray Diffraction (of Adducts)
While not achieved for the free borane, this is the definitive method for determining solid-state structures and has been applied to numerous B(C6F5)3 adducts.
-
Crystal Growth : Single crystals of a B(C6F5)3 adduct are grown, typically by slow evaporation of a solvent or by cooling a saturated solution.
-
Data Collection : A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction patterns are recorded on a detector.
-
Structure Solution : The diffraction data is processed to determine the unit cell and the intensities of thousands of reflections. The initial positions of the atoms are determined using computational methods.
-
Structure Refinement : The atomic model is refined against the experimental data to yield precise bond lengths, angles, and thermal parameters.
Density Functional Theory (DFT) Calculations
DFT provides a theoretical model of the molecular structure and is invaluable in the absence of solid-state experimental data for the free molecule.
-
Model Building : An initial 3D model of the B(C6F5)3 molecule is constructed.
-
Method Selection : A functional (e.g., B3LYP) and a basis set (e.g., TZVP) are chosen. These define the theoretical level of the calculation.
-
Geometry Optimization : The energy of the molecular structure is calculated and then minimized by systematically adjusting the positions of the atoms. This iterative process continues until the lowest energy conformation (the optimized geometry) is found.
-
Frequency Analysis : A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Diagrams and Workflows
The following diagrams illustrate the logical relationships and experimental workflows involved in characterizing B(C6F5)3.
References
Frustrated Lewis Pair Theory: A Technical Guide to B(C₆F₅)₃-Mediated Activation
An in-depth exploration of the principles, mechanisms, and applications of Frustrated Lewis Pairs featuring the powerful Lewis acid, tris(pentafluorophenyl)borane (B72294).
Introduction to Frustrated Lewis Pair (FLP) Theory
The concept of Frustrated Lewis Pairs (FLPs) marks a paradigm shift in our understanding of chemical reactivity, moving beyond the classical view of Lewis acid-base adduct formation. Gilbert N. Lewis's foundational theory describes the interaction between an electron pair donor (Lewis base) and an electron pair acceptor (Lewis acid) to form a stable adduct.[1] However, when steric hindrance prevents this direct association, the unquenched reactivity of the Lewis acid and base pair remains available for activating small molecules.[2] This phenomenon, termed "Frustrated Lewis Pair" chemistry, has burgeoned into a significant field, offering metal-free pathways for catalysis and chemical transformations.[2][3]
The seminal discovery that certain sterically encumbered phosphine-borane pairs could reversibly activate dihydrogen (H₂) ignited widespread research in this area.[2] A prominent example involves the combination of a bulky phosphine, such as tricyclohexylphosphine (B42057) (PCy₃), and the strong Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃). Due to the steric bulk of the cyclohexyl and pentafluorophenyl groups, these molecules cannot form a classical adduct.[2] Instead, they cooperatively activate H₂, leading to the heterolytic cleavage of the H-H bond and the formation of a phosphonium (B103445) cation and a hydridoborate anion.[2]
The Role of B(C₆F₅)₃ as a Potent Lewis Acid in FLPs
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a cornerstone Lewis acid in the field of FLP chemistry.[4] Its remarkable efficacy stems from a combination of high Lewis acidity and significant steric bulk. The electron-withdrawing nature of the five fluorine atoms on each phenyl ring enhances the electrophilicity of the boron center, making it a powerful electron pair acceptor.
The steric hindrance imparted by the three bulky pentafluorophenyl groups is crucial for preventing the formation of classical adducts with sterically demanding Lewis bases. This "frustration" is the key to unlocking the combined reactivity of the acid and base pair towards small molecules. While B(C₆F₅)₃ can form stable adducts with less hindered bases, its pairing with bulky phosphines or amines leads to the characteristic FLP behavior.[5]
Mechanism of Small Molecule Activation
The activation of small molecules by B(C₆F₅)₃-based FLPs is a cooperative process. The unquenched Lewis acid and base sites in close proximity create a "reactive pocket" capable of polarizing and cleaving substrate bonds.
Dihydrogen (H₂) Activation
The activation of H₂ is the most iconic reaction of FLPs. The process is believed to proceed through a concerted mechanism where the Lewis base attacks one hydrogen atom while the Lewis acid interacts with the other. This simultaneous push-pull action facilitates the heterolytic cleavage of the H-H bond, forming a protonated Lewis base (phosphonium or ammonium (B1175870) ion) and a hydride-borate complex.
This reactivity has been harnessed for metal-free catalytic hydrogenations of a variety of substrates, including imines, nitriles, and aziridines.[3][6]
Quantitative Data for B(C₆F₅)₃-Catalyzed Hydrogenation of Imines
The B(C₆F₅)₃-catalyzed hydrogenation of imines is a well-established application of FLP chemistry. In many cases, the imine substrate itself can act as the Lewis base, obviating the need for an additional base. The following table summarizes representative data for this transformation.
| Substrate (Imine) | Lewis Base | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-benzylidene-tert-butylamine | None | 5 | ~5 | 120 | 16 | >95 | [2] |
| N-(diphenylmethylene)-tert-butylamine | None | 5 | ~5 | 120 | 16 | >95 | [2] |
| N-(1-phenylethylidene)-2,6-diisopropylaniline | None | 5 | ~5 | 120 | 16 | >95 | [2] |
| N-(2,2-dimethyl-1-propylidene)-2,6-diisopropylaniline | None | 5 | 1 | 80 | 72 | 90 | [2] |
Experimental Protocols
The following are generalized protocols for key experiments involving B(C₆F₅)₃-based FLPs. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.
Protocol for the Activation of H₂ by a B(C₆F₅)₃/Phosphine FLP
Objective: To synthesize and characterize the phosphonium borate (B1201080) salt resulting from the heterolytic cleavage of H₂.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous toluene (B28343)
-
Dihydrogen gas (H₂)
Procedure:
-
In a glovebox, dissolve B(C₆F₅)₃ (1.0 eq) and PCy₃ (1.0 eq) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Freeze the solution with liquid nitrogen and evacuate the headspace.
-
Backfill the flask with 1 atm of H₂ gas.
-
Allow the reaction mixture to warm to room temperature while stirring.
-
The formation of a white precipitate, [HPCy₃][HB(C₆F₅)₃], indicates the activation of H₂.
-
The product can be isolated by filtration under an inert atmosphere, washed with cold toluene, and dried under vacuum.
-
Characterize the product using multinuclear NMR spectroscopy (¹H, ¹¹B, ¹⁹F, ³¹P).
Protocol for the B(C₆F₅)₃-Catalyzed Hydrogenation of an Imine
Objective: To perform a metal-free catalytic hydrogenation of an imine using B(C₆F₅)₃.
Materials:
-
Imine substrate (e.g., N-benzylidene-tert-butylamine)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
-
Dihydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a high-pressure reactor or a thick-walled glass bomb with the imine substrate (1.0 mmol), B(C₆F₅)₃ (0.05 mmol, 5 mol%), and anhydrous toluene (4 mL).
-
Seal the reactor and connect it to a hydrogen gas line.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 5 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy.
-
Upon completion, cool the reactor to room temperature and carefully vent the H₂ pressure.
-
The product amine can be purified by column chromatography on silica (B1680970) gel.
Conclusion
The study of Frustrated Lewis Pairs, with B(C₆F₅)₃ as a prominent Lewis acid, has opened new frontiers in main-group chemistry and catalysis. The ability to activate small molecules like H₂ without the need for transition metals offers significant advantages in terms of cost, sustainability, and the development of novel synthetic methodologies. The principles of FLP chemistry are continually being expanded to include a wider range of Lewis acids, bases, and substrates, promising further innovations in chemical synthesis and materials science. This guide provides a foundational understanding of the core concepts, mechanisms, and practical aspects of B(C₆F₅)₃-based FLP chemistry for researchers and professionals in the chemical sciences.
References
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lewis acid-catalyzed hydrogenation: B(C6F5)3-mediated reduction of imines and nitriles with H2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Thermal Stability and Decomposition of Tris(pentafluorophenyl)borane, B(C6F5)3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(pentafluorophenyl)borane, B(C6F5)3, is a potent Lewis acid widely utilized in catalysis, organic synthesis, and materials science. Its efficacy is significantly influenced by its thermal properties. This technical guide provides a comprehensive overview of the thermal stability and decomposition of B(C6F5)3. It includes a summary of its key thermal characteristics, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a proposed thermal decomposition pathway. This document is intended to serve as a critical resource for researchers employing B(C6F5)3 in thermally demanding applications.
Introduction
Tris(pentafluorophenyl)borane, often abbreviated as BCF, is a white, volatile solid renowned for its exceptional Lewis acidity, which surpasses that of many traditional Lewis acids like boron trifluoride (BF3) in certain contexts.[1] The molecule features a planar BC3 core with three pentafluorophenyl groups arranged in a propeller-like fashion.[2] This unique structure contributes to its remarkable thermal stability and relative inertness of the B-C bonds, making it an invaluable reagent in a variety of chemical transformations.[1][2] Understanding the thermal limitations and decomposition behavior of B(C6F5)3 is paramount for its effective and safe application, particularly in processes requiring elevated temperatures.
Thermal Properties of B(C6F5)3
Studies on the thermal behavior of B(C6F5)3 adducts provide further insight. For instance, the B(C6F5)3·Pyridine complex is reported to be stable up to 220°C, with irreversible thermal decomposition occurring at temperatures rising to 230°C.[3] The primary volatile decomposition product identified in this and other adduct studies is pentafluorobenzene (B134492).[3] This suggests that the cleavage of the boron-carbon bond is a key step in the thermal decomposition process.
The following table summarizes the key thermal data for B(C6F5)3 compiled from various sources.
| Property | Value | Source(s) |
| Melting Point | 126-131 °C | [2] |
| Reported Stability | Stable at temperatures > 200 °C | [2] |
| Reported Stability | Stable up to 270 °C | |
| Decomposition of Adduct | B(C6F5)3·Py decomposes at ~230 °C | [3] |
Experimental Protocols for Thermal Analysis
The following sections detail standardized, albeit representative, protocols for the thermal analysis of B(C6F5)3 using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Given the air and moisture sensitivity of B(C6F5)3, all sample handling and preparation must be conducted under an inert atmosphere (e.g., in a glovebox).[4][5]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which B(C6F5)3 begins to decompose and to quantify the associated mass loss.
Instrumentation: A thermogravimetric analyzer capable of operating under a controlled inert atmosphere.
Experimental Procedure:
-
Sample Preparation: Inside a nitrogen-filled glovebox, accurately weigh 5-10 mg of B(C6F5)3 into a clean, dry alumina (B75360) or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
Maintain the nitrogen or argon purge gas throughout the experiment.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
-
The percentage of mass loss at different temperature intervals should be calculated.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to observe any endothermic or exothermic events associated with decomposition.
Instrumentation: A differential scanning calorimeter equipped with a system for maintaining an inert atmosphere.
Experimental Procedure:
-
Sample Preparation: In a nitrogen-filled glovebox, hermetically seal 2-5 mg of B(C6F5)3 in an aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is identified by the peak of the endothermic transition.
-
Any exothermic peaks at higher temperatures may indicate decomposition.
-
Proposed Thermal Decomposition Pathway
Based on the consistent observation of pentafluorobenzene as a decomposition product from B(C6F5)3 adducts, a plausible thermal decomposition pathway for the neat compound involves the cleavage of the B-C bond.[3] The following diagram illustrates a simplified proposed pathway.
Caption: Proposed thermal decomposition of B(C₆F₅)₃.
Conclusion
Tris(pentafluorophenyl)borane exhibits high thermal stability, making it a suitable reagent for a wide range of chemical processes conducted at elevated temperatures. The available data indicates that it is stable well above 200 °C. The primary thermal decomposition pathway is believed to involve the cleavage of the boron-carbon bond, leading to the formation of pentafluorobenzene and other boron-containing species. For applications requiring precise thermal control, it is imperative that researchers conduct their own thermal analysis using the protocols outlined in this guide, paying careful attention to the air and moisture sensitivity of the compound. This will ensure the safe and effective use of B(C6F5)3 in their research and development endeavors.
References
- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 2. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pureportal.spbu.ru [pureportal.spbu.ru]
- 5. mt.com [mt.com]
A Comprehensive Technical Guide to the Solubility of Tris(pentafluorophenyl)borane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of tris(pentafluorophenyl)borane (B72294), a pivotal Lewis acid in modern chemistry. While precise quantitative solubility data is not widely published, this document collates available qualitative information, outlines a detailed experimental protocol for determining solubility, and presents a visual workflow to guide laboratory practice.
Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a white, crystalline solid widely utilized as a potent Lewis acid catalyst in a vast array of chemical transformations, including polymerizations, hydrosilylations, and frustrated Lewis pair chemistry.[1][2][3] Its high thermal stability and the inertness of its B-C bonds contribute to its versatility.[4] An understanding of its solubility in various organic solvents is critical for reaction setup, optimization, purification, and formulation in numerous research and development applications.
Qualitative Solubility Profile
Tris(pentafluorophenyl)borane exhibits good solubility in a range of common non-polar and polar aprotic organic solvents. Its solubility stems from the non-polar nature of the three large pentafluorophenyl rings, which allows for effective solvation by many organic media. The compound is generally described as being soluble in alkanes, aromatic hydrocarbons, chlorinated solvents, and ethers.[1][5][6]
Below is a summary of the qualitative solubility of tris(pentafluorophenyl)borane in various classes of organic solvents based on available literature.
| Solvent Class | Representative Solvents | Qualitative Solubility | Citations |
| Alkanes | Hexane, Pentane | Soluble | [5][6] |
| Aromatic Hydrocarbons | Toluene | Soluble | [1] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | [5][6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | [7] |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Forms adducts or is soluble | [8] |
It is important to note that in coordinating solvents such as acetonitrile, tris(pentafluorophenyl)borane can form adducts, which influences its behavior in solution.[8]
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of tris(pentafluorophenyl)borane in a specific organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
1. Materials and Equipment:
-
Tris(pentafluorophenyl)borane (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled orbital shaker or water bath
-
Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of tris(pentafluorophenyl)borane to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Analysis:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of tris(pentafluorophenyl)borane. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the concentration of tris(pentafluorophenyl)borane in the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
3. Data Reporting:
-
The solubility should be reported as the average of at least three independent measurements at each temperature.
-
The temperature at which the solubility was determined must be clearly stated.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of tris(pentafluorophenyl)borane.
Caption: Experimental workflow for determining the solubility of tris(pentafluorophenyl)borane.
References
- 1. grokipedia.com [grokipedia.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 5. TRIS(PENTAFLUOROPHENYL)BORANE CAS#: 1109-15-5 [m.chemicalbook.com]
- 6. TRIS(PENTAFLUOROPHENYL)BORANE | 1109-15-5 [chemicalbook.com]
- 7. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of perfluorotriphenylboron.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorotriphenylboron, systematically named tris(pentafluorophenyl)borane (B72294) and often abbreviated as B(C₆F₅)₃, is a powerful organoboron Lewis acid. Its strong electrophilicity, arising from the electron-withdrawing nature of the three pentafluorophenyl rings, coupled with significant steric bulk, makes it a versatile reagent and catalyst in a wide array of chemical transformations. This guide provides an in-depth overview of the physical and chemical properties of perfluorotriphenylboron, detailed experimental protocols for its synthesis and key applications, and visualizations of relevant chemical processes.
Physical and Chemical Properties
Perfluorotriphenylboron is a white, crystalline solid that is thermally stable and resistant to oxidation.[1] Unlike many other strong Lewis acids, it exhibits a notable tolerance to water, although it readily forms adducts with it.[1]
Tabulated Physical Properties
| Property | Value | References |
| Chemical Formula | C₁₈BF₁₅ | [1] |
| Molecular Weight | 511.98 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2][3] |
| Melting Point | 126-131 °C | [1][4] |
| Boiling Point | 327.3 ± 42.0 °C (Predicted) | [5][6] |
| Density | 1.7 g/cm³ | [3] |
| Solubility | Soluble in hexane (B92381), chloroform (B151607), dichloromethane (B109758), toluene (B28343), and other polar organic solvents. | [5][7] |
| Vapor Pressure | 0.000939 mmHg at 25 °C | [3] |
Structural and Spectroscopic Data
The molecule adopts a propeller-like structure with a trigonal planar BC₃ core.[1][8] The pentafluorophenyl groups are twisted out of the plane, contributing to its steric bulk.
| Spectroscopic Data | Value | References |
| ¹⁹F NMR (CDCl₃, referenced to CFCl₃) | δ -133.18 (d, 6F), -152.38 (t, 3F), -165.5 (m, 6F) | [9] |
| ¹¹B NMR (CDCl₃, referenced to BF₃·Et₂O) | δ 65.9 (br, s) | [9] |
| UV-Vis (λmax, Toluene) | 306 nm | [5][6] |
Experimental Protocols
Synthesis of Perfluorotriphenylboron
The most common laboratory synthesis involves the reaction of a pentafluorophenyl Grignard reagent with a boron trihalide.[8]
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings (7.2 g, 0.3 mol) in 500 mL of anhydrous diethyl ether.
-
Slowly add bromopentafluorobenzene (B106962) (74.1 g, 0.3 mol) dropwise to initiate the Grignard reaction. The reaction is exothermic and the mixture will become grey and turbid. Maintain a gentle reflux. After the addition is complete, stir for an additional hour to ensure complete formation of the Grignard reagent.[2]
-
In a separate flame-dried flask, dissolve boron trifluoride diethyl etherate (BF₃·OEt₂, 14.19 g, 0.1 mol) in 200 mL of anhydrous toluene and cool the solution to 0 °C in an ice bath.
-
Transfer the prepared Grignard reagent solution to the BF₃·OEt₂ solution via cannula with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Remove approximately 500 mL of the solvent under reduced pressure.
-
Heat the remaining solution to approximately 100 °C for one hour, during which a glassy solid will precipitate.[2]
-
Remove all volatile components under vacuum to obtain a dry, brown cake.
-
Extract the product from the solid cake with warm (45 °C) hexanes (approximately 600 mL).
-
Cool the hexane solution to -30 °C to induce crystallization of fine, feathery crystals of perfluorotriphenylboron.
-
Due to the fine nature of the crystals, they can be difficult to filter. An alternative is to add approximately 30 mL of diethyl ether to the collection flask before filtration. This will form the more easily filterable cubic crystals of the (Et₂O)B(C₆F₅)₃ adduct. The ether can be removed later under vacuum if the free borane (B79455) is required.[2]
Caption: Synthesis of Perfluorotriphenylboron.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the identity and purity of perfluorotriphenylboron.
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of the synthesized B(C₆F₅)₃ in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Acquire ¹⁹F and ¹¹B NMR spectra. For ¹⁹F NMR, use a standard pulse program with proton decoupling. For ¹¹B NMR, a proton-decoupled spectrum is also standard.
-
Reference the spectra appropriately. ¹⁹F NMR spectra are typically referenced externally to CFCl₃ (δ = 0 ppm). ¹¹B NMR spectra are referenced to an external standard of BF₃·OEt₂ (δ = 0 ppm).[9]
-
The ¹⁹F NMR spectrum should show three distinct signals corresponding to the ortho, para, and meta fluorine atoms of the pentafluorophenyl rings. The ¹¹B NMR spectrum should exhibit a single broad resonance characteristic of a three-coordinate boron atom.[9]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry.
General Procedure:
-
Grow suitable single crystals of B(C₆F₅)₃ by slow evaporation of a saturated solution in a suitable solvent like hexane or by slow cooling of a hot, saturated solution.
-
Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
An X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is collected by a detector.
-
The collected data is then processed to determine the unit cell dimensions and the crystal structure is solved and refined to obtain the final atomic coordinates and geometric parameters.[10]
Chemical Reactivity and Applications
Perfluorotriphenylboron's strong Lewis acidity dictates its chemical reactivity, making it a prominent catalyst in various organic transformations.
Frustrated Lewis Pair (FLP) Chemistry
In combination with sterically hindered Lewis bases, such as bulky phosphines or amines, B(C₆F₅)₃ forms "Frustrated Lewis Pairs" (FLPs). These pairs are unable to form a classical donor-acceptor adduct due to steric hindrance, and this "frustration" allows them to activate small molecules like dihydrogen (H₂), which is central to metal-free hydrogenation catalysis.[3]
Mechanism of H₂ Activation by a B(C₆F₅)₃/Phosphine (B1218219) FLP:
The activation of H₂ by an FLP involves the heterolytic cleavage of the H-H bond. The Lewis acidic boron atom interacts with the σ-bonding electrons of the H₂ molecule, while the Lewis basic phosphine attacks one of the hydrogen atoms. This concerted process leads to the formation of a phosphonium (B103445) cation and a hydridoborate anion.[1]
Caption: H₂ Activation by a Frustrated Lewis Pair.
Catalysis of Hydrosilylation Reactions
B(C₆F₅)₃ is an effective catalyst for the hydrosilylation of various functional groups, including aldehydes, ketones, and imines, using silanes as the reducing agent.[11][12]
Experimental Protocol for the Hydrosilylation of Benzaldehyde (B42025):
-
To a solution of benzaldehyde (1 equivalent) in an anhydrous, non-coordinating solvent such as toluene or dichloromethane under an inert atmosphere, add tris(pentafluorophenyl)boron (typically 1-5 mol%).
-
To this mixture, add the silane (B1218182) (e.g., triethylsilane or phenylsilane, 1.1-1.5 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is typically quenched by the addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The resulting silyl (B83357) ether can be purified by distillation or column chromatography. If the corresponding alcohol is desired, the silyl ether can be deprotected using standard methods (e.g., treatment with acid or a fluoride (B91410) source).[11]
Caption: Catalytic Cycle for Hydrosilylation.
Conclusion
Perfluorotriphenylboron is a uniquely powerful and versatile Lewis acid with significant applications in modern chemistry. Its robust nature and high reactivity have established it as a cornerstone in areas such as frustrated Lewis pair chemistry and metal-free catalysis. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development, particularly within the fields of organic synthesis and drug discovery.
References
- 1. Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation of H2 by frustrated Lewis pairs derived from mono- and bis-phosphinoferrocenes and B(C6F5)3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chm.bris.ac.uk [chm.bris.ac.uk]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: H₂ Activation by the Frustrated Lewis Pair B(C₆F₅)₃/P(tBu)₃
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the activation of molecular hydrogen (H₂) using the archetypal Frustrated Lewis Pair (FLP) system comprising tris(pentafluorophenyl)borane, B(C₆F₅)₃, as the Lewis acid and tri-tert-butylphosphine, P(tBu)₃, as the Lewis base. This metal-free activation of H₂ offers a unique pathway for hydrogenation reactions relevant to pharmaceutical and fine chemical synthesis.
Introduction
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are prevented from forming a classical dative adduct.[1][2] This "frustration" leaves the reactivity of both the acid and base components available to interact with and activate small molecules, most notably H₂.[3][4] The combination of the strong Lewis acid B(C₆F₅)₃ and the bulky Lewis base P(tBu)₃ represents a prototypical intermolecular FLP that has been extensively studied for its ability to heterolytically cleave the H-H bond at room temperature.[5][6] This process generates a phosphonium (B103445) cation and a borohydride (B1222165) anion, which can then be utilized in subsequent hydrogenation reactions.[2][7]
The mechanism of H₂ activation by the B(C₆F₅)₃/P(tBu)₃ FLP is proposed to proceed through a termolecular reaction involving an "encounter complex" where the Lewis acid and base are in close proximity.[1][6] The FLP then facilitates the heterolytic cleavage of the H₂ molecule.[7]
Key Applications
-
Metal-Free Hydrogenations: FLP systems based on B(C₆F₅)₃ provide a transition metal-free alternative for the hydrogenation of various organic substrates, including imines, enamines, and silyl (B83357) enol ethers.[3]
-
Catalytic Reductions: These systems can be employed catalytically for the reduction of a range of functional groups.[3]
-
Small Molecule Activation: The principles of FLP chemistry extend beyond H₂ activation to the capture and transformation of other small molecules like CO₂.[3]
Data Presentation
The following table summarizes key quantitative data for the H₂ activation reaction by the B(C₆F₅)₃/P(tBu)₃ FLP system.
| Parameter | Value | Reference(s) |
| Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | [8] |
| Lewis Base | Tri-tert-butylphosphine (P(tBu)₃) | [2] |
| Reaction Product | [tBu₃PH][HB(C₆F₅)₃] | [2] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Solvent | Toluene (B28343), Phenylmethane (PhMe) | [5][9] |
| Yield of [tBu₃PH][HB(C₆F₅)₃] | High (e.g., 33% for BPh₃ analog) | [2] |
| ¹H NMR (C₆D₆) δ [ppm] | 7.5 (br, P-H), 3.8 (br, B-H) | [2] |
| ¹¹B NMR (C₆D₆) δ [ppm] | -24.1 (d, J(BH) = 74 Hz) | [2] |
Experimental Protocols
Protocol 1: Stoichiometric H₂ Activation by B(C₆F₅)₃/P(tBu)₃
This protocol describes the stoichiometric reaction of the B(C₆F₅)₃/P(tBu)₃ FLP with hydrogen gas to form the corresponding phosphonium borate (B1201080) salt.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Anhydrous Toluene
-
Hydrogen gas (H₂)
-
Schlenk line and glassware
-
NMR tubes
Procedure:
-
In a glovebox, dissolve B(C₆F₅)₃ (1.0 eq) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve P(tBu)₃ (1.0 eq) in anhydrous toluene.
-
Slowly add the P(tBu)₃ solution to the stirring B(C₆F₅)₃ solution at room temperature.
-
Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate the flask and backfill with H₂ gas (1 atm).
-
Stir the reaction mixture under the H₂ atmosphere at room temperature. The reaction progress can be monitored by the disappearance of the reactants and the appearance of the product, [tBu₃PH][HB(C₆F₅)₃], which may precipitate from the solution.
-
Upon completion, the solvent can be removed under vacuum to isolate the product.
-
For characterization, dissolve the product in a suitable deuterated solvent (e.g., C₆D₆) under an inert atmosphere and analyze by ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectroscopy.
Visualizations
H₂ Activation by B(C₆F₅)₃/P(tBu)₃ FLP
Caption: Mechanism of H₂ activation by the B(C₆F₅)₃/P(tBu)₃ FLP.
Experimental Workflow for H₂ Activation
References
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying interactions in the active encounter complex of frustrated Lewis pairs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Piers-Rubinsztajn Reaction Utilizing B(C₆F₅)₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Piers-Rubinsztajn reaction is a powerful and versatile method for the formation of silicon-oxygen (Si-O) bonds, catalyzed by the potent Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃.[1][2][3] This reaction typically involves the dehydrocarbonative or dehydrogenative coupling of a hydrosilane with an oxygen-containing substrate, such as an alcohol, alkoxysilane, or silanol. The mild reaction conditions, low catalyst loadings, and high yields make it an attractive methodology in materials science and synthetic chemistry for the preparation of a wide array of organosilicon compounds, from simple silyl (B83357) ethers to complex polysiloxane architectures.[1][4][5]
A key feature of the Piers-Rubinsztajn reaction is the activation of the Si-H bond by B(C₆F₅)₃, which facilitates the subsequent nucleophilic attack by the oxygen-containing reactant.[1][2] The reaction's tolerance of various functional groups further enhances its utility in the synthesis of functionalized silicones and hybrid materials.[6] These application notes provide detailed experimental procedures for various transformations enabled by the Piers-Rubinsztajn reaction, along with tabulated data for easy reference and diagrams to illustrate the reaction pathways and workflows.
Reaction Mechanism and Workflow
The generally accepted mechanism of the B(C₆F₅)₃-catalyzed Piers-Rubinsztajn reaction involves the initial activation of the hydrosilane by the borane (B79455) catalyst. This is followed by nucleophilic attack of the oxygen source (e.g., alcohol, alkoxysilane) and subsequent hydride transfer, leading to the formation of the desired Si-O bond and a benign byproduct (e.g., H₂ or an alkane).[1][2]
Caption: General experimental workflow for the Piers-Rubinsztajn reaction.
Experimental Protocols
Protocol 1: General Procedure for the B(C₆F₅)₃-Catalyzed Silation of Alcohols
This protocol describes the synthesis of silyl ethers from the reaction of a hydrosilane with an alcohol.[1][2]
Materials:
-
Alcohol (1.0 eq)
-
Hydrosilane (1.0 - 1.2 eq)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (1-8 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
To a solution of the alcohol and the silane (B1218182) in the anhydrous solvent (0.1–1.0 M) at room temperature, add B(C₆F₅)₃ as a solid under a purge of inert gas.
-
Visible hydrogen evolution is often observed upon addition of the catalyst.
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or ¹H NMR spectroscopy until the starting material is consumed.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by filtration through a short pad of silica (B1680970) gel, distillation, or column chromatography as needed.
Protocol 2: Synthesis of Linear Polysiloxanes via Polycondensation
This protocol outlines the preparation of linear polysiloxanes through the polycondensation of a dihydrosilane and a dialkoxysilane.[4][7]
Materials:
-
Dihydrosilane (e.g., 1,4-bis(dimethylsilyl)benzene) (1.0 eq)
-
Dialkoxysilane (e.g., diphenyldimethoxysilane) (1.0 eq)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.1 - 1 mol%)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flask under an inert atmosphere, dissolve the dihydrosilane and B(C₆F₅)₃ in anhydrous toluene.
-
Add the dialkoxysilane dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically 0.5 - 24 hours).
-
Monitor the reaction by observing the increase in viscosity of the solution.
-
The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and dry under vacuum.
Protocol 3: Preparation of Silicone Elastomers
This protocol describes the formation of a cross-linked silicone elastomer by reacting a hydride-terminated polydimethylsiloxane (B3030410) with a tetraalkoxysilane crosslinker.[4]
Materials:
-
Hydride-terminated polydimethylsiloxane (PDMS-H)
-
Tetraalkoxysilane crosslinker (e.g., tetraethoxysilane, TEOS)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (typically a stock solution in a compatible solvent)
Procedure:
-
In a suitable container, thoroughly mix the hydride-terminated PDMS and the tetraalkoxysilane crosslinker.
-
Add the B(C₆F₅)₃ catalyst solution to the mixture and stir vigorously.
-
The mixture will begin to cure, with the viscosity increasing until a solid elastomer is formed. The curing time will depend on the specific reactants and catalyst concentration.
-
The resulting elastomer can be post-cured at an elevated temperature if required to ensure complete reaction.
Data Presentation
The following tables summarize quantitative data for representative Piers-Rubinsztajn reactions.
Table 1: B(C₆F₅)₃-Catalyzed Silation of Various Alcohols with Triethylsilane [1]
| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 1-Hexanol | 2 | 72 | 95 |
| 2 | 2-Hexanol | 2 | 2 | 98 |
| 3 | Cyclohexanol | 2 | 1 | 99 |
| 4 | Benzyl alcohol | 2 | 48 | 96 |
| 5 | Phenol | 2 | 0.5 | 99 |
| 6 | 2-Bromoethanol | 2 | 4 | 97 |
Table 2: Synthesis of Hyperbranched Polycarbosiloxanes [5]
| Entry | Si-H Monomer | Ethoxy Monomer | Catalyst Loading (mol% of Si-H) | Time (h) | Mₙ ( g/mol ) | PDI |
| 1 | 1,4-Bis(dimethylsilyl)benzene | Methyltriethoxysilane | 0.5 | 0.5 | 2100 | 1.5 |
| 2 | 1,4-Bis(dimethylsilyl)benzene | Phenyltriethoxysilane | 0.5 | 0.5 | 2500 | 1.6 |
| 3 | 4,4'-Bis(dimethylsilyl)biphenyl | Methyltriethoxysilane | 0.5 | 0.5 | 3200 | 1.8 |
| 4 | 4,4'-Bis(dimethylsilyl)biphenyl | Phenyltriethoxysilane | 0.5 | 0.5 | 4300 | 2.1 |
Signaling Pathways and Logical Relationships
The core of the Piers-Rubinsztajn reaction is the catalytic cycle involving the activation of the hydrosilane by B(C₆F₅)₃. The following diagram illustrates this key relationship.
Caption: Catalytic cycle of the Piers-Rubinsztajn reaction.
Conclusion
The Piers-Rubinsztajn reaction, catalyzed by B(C₆F₅)₃, offers a mild, efficient, and versatile route for the formation of Si-O bonds. The protocols and data presented herein provide a foundation for researchers to apply this methodology to a wide range of synthetic challenges, from the protection of alcohols to the synthesis of advanced polysiloxane materials. The reaction's tolerance for various functional groups and the ability to control the structure of the resulting products make it a valuable tool in modern chemistry.
References
- 1. New Control Over Silicone Synthesis using SiH Chemistry: The Piers-Rubinsztajn Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinszta ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00872B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Testing the functional tolerance of the Piers–Rubinsztajn reaction: a new strategy for functional silicones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Generating Non-Coordinating Anions with Tris(pentafluorophenyl)borane
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, often abbreviated as BCF, is a highly electrophilic organoboron Lewis acid.[1][2] Its utility in chemical synthesis is extensive, stemming from the strong electron-withdrawing effects of its three pentafluorophenyl rings, which render the boron center highly electron-deficient.[1][2] Unlike many other strong Lewis acids such as boron trihalides, B(C₆F₅)₃ is a thermally stable solid that shows considerable resistance to hydrolysis, making it easier to handle.[3]
A primary application of B(C₆F₅)₃ is the generation of weakly coordinating anions (WCAs), sometimes referred to as non-coordinating anions.[4][5] These anions are essential for stabilizing highly reactive, electrophilic cations, particularly coordinatively unsaturated transition metal complexes used in catalysis.[4] The bulky nature of the pentafluorophenyl groups and the delocalization of the negative charge across the resulting borate (B1201080) species prevent the anion from strongly interacting with the cation, allowing the cation to express its intrinsic reactivity.[4][5] This principle is a cornerstone of modern homogeneous catalysis, including hydrogenation, hydrosilylation, and especially in the activation of metallocene catalysts for olefin polymerization.[4][6]
Core Mechanisms of Anion Generation
The generation of non-coordinating anions using B(C₆F₅)₃ typically proceeds via two main pathways:
-
Ligand Abstraction: B(C₆F₅)₃ can abstract an anionic ligand (e.g., alkyl, hydride) from a neutral precursor, typically an organometallic complex. This creates a cationic species and a tetra-coordinate borate anion.
-
Adduct Formation: B(C₆F₅)₃ reacts directly with an anionic Lewis base to form a stable tetra-coordinate borate adduct.
These mechanisms are foundational for activating pre-catalysts and generating novel cationic species for further study and application.
Caption: Logical relationship between B(C₆F₅)₃ properties and its function in generating WCAs.
Applications in Catalysis and Synthesis
The use of B(C₆F₅)₃ to generate non-coordinating anions has revolutionized catalyst activation, particularly for Ziegler-Natta type olefin polymerization.[6][7] By abstracting a methyl group from a zirconocene (B1252598) dimethyl complex, a highly active 14-electron cationic zirconium catalyst is formed, paired with the non-coordinating [(CH₃)B(C₆F₅)₃]⁻ anion.[4] This strategy has been extended to a wide range of catalytic processes, including:
-
Hydrogenation and hydrosilylation reactions.[4]
-
Catalyzed aldol-type reactions.[6]
-
Ring-opening polymerization of epoxides and lactones.[7]
-
Stabilization of unusual and highly reactive cations for structural and reactivity studies.[8]
Caption: General experimental workflow for generating a WCA via ligand abstraction.
Quantitative Data
The electrochemical properties of B(C₆F₅)₃ and the kinetics of its radical anion decomposition have been studied in weakly coordinating solvents, providing insight into its electronic behavior.
Table 1: Electrochemical and Kinetic Data for B(C₆F₅)₃
| Parameter | Value | Solvent | Reference |
|---|---|---|---|
| Standard Reduction Potential (vs. Fc/Fc⁺) | -1.79 ± 0.1 V | Dichloromethane (B109758) | [9][10] |
| Standard Reduction Potential (vs. Fc/Fc⁺) | -1.65 ± 0.1 V | 1,2-Difluorobenzene | [9][10] |
| Pseudo-first order rate constant (k) for B(C₆F₅)₃˙⁻ decomposition | ~6 s⁻¹ | Dichloromethane |[3][9][10] |
Experimental Protocols
Note: All procedures involving Tris(pentafluorophenyl)borane should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be rigorously dried and deoxygenated prior to use.
Protocol 1: Generation of [(C₅H₅)₂ZrCH₃]⁺[(CH₃)B(C₆F₅)₃]⁻ for Olefin Polymerization Catalysis
This protocol describes the in-situ generation of a cationic zirconocene catalyst by methyl abstraction using B(C₆F₅)₃.[4]
Materials:
-
Bis(cyclopentadienyl)zirconium(IV) dimethyl, (C₅H₅)₂Zr(CH₃)₂
-
Tris(pentafluorophenyl)borane, B(C₆F₅)₃
-
Anhydrous, deoxygenated toluene
-
Schlenk flask and magnetic stirrer
Procedure:
-
In a glovebox, weigh 251 mg (1.0 mmol) of (C₅H₅)₂Zr(CH₃)₂ into a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, weigh 512 mg (1.0 mmol) of B(C₆F₅)₃.
-
Add 20 mL of anhydrous toluene to the Schlenk flask containing the zirconocene complex and stir until fully dissolved.
-
Slowly add the solid B(C₆F₅)₃ to the stirring solution at room temperature. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to stir for 30 minutes at room temperature to ensure complete activation.
-
The resulting solution/suspension containing the ion pair [(C₅H₅)₂ZrCH₃]⁺[(CH₃)B(C₆F₅)₃]⁻ is now ready for use as a catalyst for olefin polymerization. It can be directly cannulated into the polymerization reactor.
Characterization:
-
¹H NMR: Disappearance of the (C₅H₅)₂Zr(CH₃)₂ singlet and appearance of new resonances corresponding to the cationic zirconocene and the methylborate (B8532934) anion.
-
¹¹B NMR: A broad signal characteristic of a tetracoordinate borate anion.
-
¹⁹F NMR: Three distinct resonances in a 2:1:2 ratio for the ortho-, para-, and meta-fluorines of the C₆F₅ groups.
Protocol 2: Synthesis of a Hydroxoborate Anion Salt [NHEt₃]⁺[(C₆F₅)₃BOH]⁻
This protocol describes the formation of a hydroxoborate anion by the reaction of the B(C₆F₅)₃-water adduct with a base.[11]
Materials:
-
Tris(pentafluorophenyl)borane, B(C₆F₅)₃
-
Triethylamine (B128534) (NEt₃)
-
Anhydrous, deoxygenated dichloromethane (CH₂Cl₂)
-
Deionized water
-
Schlenk flask and magnetic stirrer
Procedure:
-
In a glovebox, dissolve 512 mg (1.0 mmol) of B(C₆F₅)₃ in 15 mL of anhydrous dichloromethane in a Schlenk flask. This forms the B(C₆F₅)₃ solution.
-
Add 18 µL (1.0 mmol) of deionized water to the solution to form the water adduct, (C₆F₅)₃B·OH₂. Stir for 10 minutes.
-
In a separate vial, prepare a solution of 139 µL (1.0 mmol) of triethylamine in 5 mL of anhydrous dichloromethane.
-
Slowly add the triethylamine solution to the stirring solution of the B(C₆F₅)₃-water adduct at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Reduce the solvent volume under vacuum to approximately 5 mL to induce precipitation of the product salt, [NHEt₃]⁺[(C₆F₅)₃BOH]⁻.
-
Isolate the white solid product by filtration, wash with a small amount of cold pentane, and dry under high vacuum.
Characterization:
-
¹H NMR: Shows signals for the triethylammonium (B8662869) cation [NHEt₃]⁺ and a broad resonance for the B-OH proton.[11]
-
¹⁹F NMR: Reveals three distinct signals for the C₆F₅ groups, confirming the C₃ symmetry is maintained.[11]
-
¹¹B NMR: A single resonance confirming the formation of a four-coordinate boron center.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 3. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31622F [pubs.rsc.org]
- 4. Non-coordinating anion - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-coordinating Anion | TCI AMERICA [tcichemicals.com]
- 9. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxygen-bridged borate anions from tris(pentafluorophenyl)borane: synthesis, NMR characterization, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal-Free Hydrogenation of Imines Catalyzed by B(C6F5)3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free hydrogenation of imines utilizing the powerful Lewis acid catalyst, tris(pentafluorophenyl)borane, B(C6F5)3. This methodology offers a valuable alternative to traditional transition-metal-catalyzed reductions, mitigating concerns of metal contamination in final products, which is of particular importance in pharmaceutical and fine chemical synthesis.
The catalytic cycle is predicated on the concept of "Frustrated Lewis Pairs" (FLPs), where the steric bulk of the imine substrate and the Lewis acid prevents the formation of a classical adduct. This "frustration" allows for the heterolytic cleavage of molecular hydrogen (H2), generating a borohydride (B1222165) and an iminium ion, which subsequently undergo hydride transfer to yield the desired amine.[1][2]
I. Quantitative Data Summary
The following tables summarize the quantitative data for the B(C6F5)3-catalyzed hydrogenation of a variety of imine substrates. The data highlights the substrate scope, reaction conditions, and isolated yields.
Table 1: Hydrogenation of Aldimines
| Entry | Substrate (Imine) | Catalyst Loading (mol%) | H2 Pressure (atm) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | N-Benzylideneaniline | 5 | 5 | 80 | 18 | Toluene (B28343) | 95 |
| 2 | N-(4-Methylbenzylidene)aniline | 5 | 5 | 80 | 18 | Toluene | 92 |
| 3 | N-(4-Methoxybenzylidene)aniline | 5 | 5 | 80 | 18 | Toluene | 88 |
| 4 | N-(4-Chlorobenzylidene)aniline | 5 | 5 | 80 | 18 | Toluene | 98 |
| 5 | N-Benzylidene-4-methylaniline | 5 | 5 | 80 | 18 | Toluene | 96 |
| 6 | N-Benzylidene-4-methoxyaniline | 5 | 5 | 80 | 18 | Toluene | 91 |
| 7 | N-Benzylidene-4-chloroaniline | 5 | 5 | 80 | 18 | Toluene | 99 |
Table 2: Hydrogenation of Ketimines
| Entry | Substrate (Imine) | Catalyst Loading (mol%) | H2 Pressure (atm) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | N-(Diphenylmethylene)aniline | 5 | 5 | 100 | 24 | Toluene | 85 |
| 2 | N-(1-Phenylethylidene)aniline | 5 | 5 | 100 | 24 | Toluene | 82 |
| 3 | N-(Cyclohexylidene)aniline | 5 | 5 | 100 | 24 | Toluene | 78 |
II. Experimental Protocols
Protocol 1: General Procedure for the B(C6F5)3-Catalyzed Hydrogenation of Imines with H2
This protocol is a general guideline for the hydrogenation of imines using B(C6F5)3 and molecular hydrogen.
Materials:
-
Imine substrate
-
Tris(pentafluorophenyl)borane (B(C6F5)3)
-
Anhydrous toluene (or other suitable anhydrous, non-coordinating solvent)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the imine substrate (1.0 mmol) and B(C6F5)3 (0.05 mmol, 5 mol%) to a dry Schlenk flask or an autoclave equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas three times. Pressurize the vessel to the desired H2 pressure (typically 5 atm).
-
Reaction: Place the reaction vessel in a preheated oil bath at the specified temperature (e.g., 80-100 °C) and stir vigorously for the indicated time (18-24 hours).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood. Quench the reaction by adding a few drops of methanol.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure amine.
Protocol 2: Alternative Metal-Free Reduction via Transfer Hydrogenation
For situations where high-pressure hydrogen gas is not desirable or available, a transfer hydrogenation protocol can be employed using a suitable hydrogen donor.[3]
Materials:
-
Imine substrate
-
B(C6F5)3
-
Diisopropylamine (B44863) (iPr2NH) as the hydrogen source
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the imine (1.0 mmol), B(C6F5)3 (0.05 mmol, 5 mol%), and diisopropylamine (1.5 mmol) in a dry Schlenk flask with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring for the required time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. The work-up and purification follow the same procedure as described in Protocol 1.
III. Visualizations
Diagram 1: Proposed Catalytic Cycle for B(C6F5)3-Catalyzed Imine Hydrogenation
References
Application Notes and Protocols: B(C₆F₅)₃ for Catalytic C-C and C-Heteroatom Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a versatile metal-free catalyst in key carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. B(C₆F₅)₃ has emerged as a powerful Lewis acid catalyst due to its high reactivity, thermal stability, and tolerance to a range of functional groups.
C-O Bond Formation: Dehydrogenative Silation of Alcohols
The B(C₆F₅)₃-catalyzed dehydrogenative coupling of alcohols with hydrosilanes provides a mild and efficient method for the synthesis of silyl (B83357) ethers, which are common protecting groups in organic synthesis. This reaction proceeds with the liberation of dihydrogen as the only byproduct, offering an environmentally benign alternative to traditional methods that use silyl chlorides.[1][2][3]
Quantitative Data Summary
| Entry | Alcohol Substrate | Silane (B1218182) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 1-Hexanol | Et₃SiH | 2 | 72 | 95 | [3] |
| 2 | Cyclohexanol | Et₃SiH | 2 | 1 | 98 | [3] |
| 3 | tert-Butanol | Et₃SiH | 2 | 0.5 | 97 | [3] |
| 4 | Benzyl alcohol | PhMe₂SiH | 2 | 24 | 96 | [3] |
| 5 | 2,6-Dimethylphenol | Et₃SiH | 5 | 0.08 | 95 | [3] |
| 6 | 4-Nitrobenzyl alcohol | Et₃SiH | 8 | 144 | 85 | [3] |
| 7 | 4-Methoxybenzyl alcohol | Ph₂SiH₂ | 2 | 20 | 94 | [3] |
Experimental Protocol: General Procedure for the B(C₆F₅)₃-Catalyzed Silation of Alcohols[3]
Materials:
-
Alcohol (1.0 equiv)
-
Hydrosilane (1.0-1.2 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (2-8 mol%)
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: All glassware should be oven-dried and cooled under an inert atmosphere. To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (e.g., 5 mmol) and the desired solvent (e.g., 10 mL of toluene).
-
Addition of Reagents: Add the hydrosilane (e.g., 5.5 mmol) to the solution via syringe.
-
Initiation of Reaction: In a separate vial, prepare a stock solution of B(C₆F₅)₃ in the reaction solvent. Add the appropriate amount of the B(C₆F₅)₃ solution (e.g., 0.1 mmol, 2 mol%) to the stirred alcohol and silane mixture. The reaction is typically accompanied by the evolution of hydrogen gas.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 0.5 hours for tertiary alcohols to over 144 hours for some primary alcohols.[1][2] For slower reactions, the catalyst loading can be increased, or the reaction can be gently heated (e.g., to 60 °C).[3]
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure silyl ether.
Catalytic Cycle for Dehydrogenative Silation
C-C Bond Formation: Friedel-Crafts and Hydroarylation Reactions
B(C₆F₅)₃ is an effective catalyst for Friedel-Crafts type reactions, including the alkylation of arenes and the hydroarylation of alkenes. These reactions are fundamental for the construction of carbon-carbon bonds in the synthesis of various organic molecules.
Hydroarylation of Alkenes with Phenols
This reaction allows for the direct formation of C-C bonds by the addition of a phenol (B47542) C-H bond across an alkene, typically with high ortho-selectivity.[4][5]
Quantitative Data Summary
| Entry | Phenol Substrate | Alkene Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | Styrene | 5 | 12 | 85 | [4] |
| 2 | p-Cresol | Styrene | 5 | 12 | 88 | [4] |
| 3 | 2-Naphthol | 1-Octene | 10 | 24 | 75 | [5] |
| 4 | Phenol | 1,3-Butadiene | 5 | 4 | 91 | [6] |
| 5 | o-Cresol | Isoprene | 5 | 6 | 82 | [6] |
Experimental Protocol: General Procedure for B(C₆F₅)₃-Catalyzed Hydroarylation of Alkenes with Phenols[4]
Materials:
-
Phenol (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (5-10 mol%)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the phenol (e.g., 1 mmol) and B(C₆F₅)₃ (e.g., 0.05 mmol) to an oven-dried reaction vessel.
-
Addition of Reagents: Dissolve the solids in the anhydrous solvent (e.g., 5 mL) and then add the alkene (e.g., 1.2 mmol) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a small amount of saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Proposed Mechanism for Hydroarylation of Alkenes with Phenols
C-Heteroatom Bond Formation: Hydrosilylation of Carbonyls and Reductive Amination
B(C₆F₅)₃ is a highly effective catalyst for the reduction of carbonyl compounds and the formation of C-N bonds through reductive amination, using hydrosilanes as the reducing agent.
Hydrosilylation of Aldehydes and Ketones
This reaction provides a mild method for the reduction of aldehydes and ketones to the corresponding silyl ethers, which can be subsequently hydrolyzed to alcohols. The mechanism is believed to involve the activation of the silane rather than the carbonyl group.[7]
Quantitative Data Summary
| Entry | Carbonyl Substrate | Silane | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ph₃SiH | 2 | 0.5 | 96 | [7] |
| 2 | Acetophenone | Et₃SiH | 2 | 1 | 95 | [7] |
| 3 | Cyclohexanone | Ph₃SiH | 2 | 1 | 94 | [7] |
| 4 | 4-Nitroacetophenone | Et₃SiH | 4 | 2 | 88 | [7] |
| 5 | Ethyl benzoate | Ph₃SiH | 4 | 4 | 70 (aldehyde) | [7] |
Experimental Protocol: General Procedure for B(C₆F₅)₃-Catalyzed Hydrosilylation of Carbonyls[7][8]
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Hydrosilane (1.0-1.1 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (1-4 mol%)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the carbonyl compound (e.g., 1 mmol) to an oven-dried flask containing a magnetic stir bar.
-
Addition of Reagents: Add the anhydrous solvent (e.g., 5 mL) followed by the hydrosilane (e.g., 1.1 mmol).
-
Initiation of Reaction: Add the B(C₆F₅)₃ catalyst (e.g., 0.02 mmol, 2 mol%) to the stirred solution. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The resulting crude silyl ether is often of high purity and can be used without further purification. If necessary, it can be purified by flash chromatography. For hydrolysis to the alcohol, the crude silyl ether can be treated with a mild acid (e.g., 1M HCl in THF).
Experimental Workflow for Hydrosilylation of Carbonyls
Reductive Amination
B(C₆F₅)₃ can catalyze the reductive amination of aldehydes and ketones with primary and secondary amines using a hydrosilane as the reductant. This reaction is tolerant of water and can be performed in "wet" solvents.
Quantitative Data Summary
| Entry | Amine | Carbonyl | Silane | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | Me₂PhSiH | 5 | 100 | 95 | [8] |
| 2 | 4-Methoxyaniline | Acetophenone | Me₂PhSiH | 5 | 100 | 85 | [8] |
| 3 | Benzylamine | Cyclohexanone | Me₂PhSiH | 5 | 100 | 90 | [8] |
| 4 | Morpholine | Benzaldehyde | Me₂PhSiH | 5 | 100 | 88 | [8] |
Experimental Protocol: General Procedure for B(C₆F₅)₃-Catalyzed Reductive Amination[9]
Materials:
-
Amine (1.0 equiv)
-
Aldehyde or Ketone (1.0 equiv)
-
Hydrosilane (1.2 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (5 mol%)
-
Solvent (e.g., o-dichlorobenzene)
Procedure:
-
Reaction Setup: To a reaction tube, add the amine (e.g., 0.5 mmol), the carbonyl compound (e.g., 0.5 mmol), and the solvent (e.g., 1 mL).
-
Addition of Catalyst: Add B(C₆F₅)₃ (0.025 mmol, 5 mol%).
-
Reaction Conditions: Heat the mixture (e.g., to 100 °C).
-
Addition of Reductant: After a period of imine formation (e.g., 18 h), add the hydrosilane (e.g., 0.6 mmol).
-
Reaction Monitoring: Continue heating and monitor the reaction by GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture can be diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Safety and Handling
Tris(pentafluorophenyl)borane is a moisture-sensitive Lewis acid. While some reactions are tolerant to water, it is best handled under an inert atmosphere for storage and for reactions requiring anhydrous conditions. It is an irritant, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific substrates and scales. Always consult the original literature and perform a thorough safety assessment before conducting any chemical reaction.
References
- 1. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]
- 2. B(C(6)F(5))(3)-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of Tris(pentafluorophenyl)borane in the Synthesis of Siloxane Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(pentafluorophenyl)borane, B(C6F5)3, has emerged as a highly efficient and versatile Lewis acid catalyst in organosilicon chemistry. Its primary role in the synthesis of siloxane materials is centered on its ability to catalyze the Piers-Rubinsztajn reaction. This reaction involves the condensation of hydrosilanes (compounds containing Si-H bonds) with alkoxysilanes (Si-OR) or silanols (Si-OH) to form stable siloxane bonds (Si-O-Si).[1] This method offers a significant advantage over traditional hydrolytic methods by providing a non-aqueous, mild, and controlled route to a wide array of siloxane architectures, including linear polymers, cyclic structures, and complex, branched macromolecules.[2] The reaction proceeds under mild conditions, often at room temperature, with low catalyst loadings and produces volatile, non-corrosive byproducts like alkanes or hydrogen gas.[3][4]
The unique properties of B(C6F5)3, such as its high Lewis acidity and steric bulk, allow for the activation of otherwise unreactive Si-H bonds, facilitating their reaction with oxygen-containing silicon compounds.[2][5] This catalytic system has been instrumental in the development of bespoke siloxane materials with tailored properties for various applications, including advanced polymers and functionalized surfaces.
Key Applications
The B(C6F5)3-catalyzed synthesis of siloxanes has found applications in:
-
Polymer Synthesis: Production of well-defined linear, branched, and cross-linked polysiloxanes with controlled molecular weights and architectures.[2]
-
Cyclic Siloxane Formation: Efficient synthesis of cyclic and macrocyclic siloxanes through intramolecular reactions.[3]
-
Surface Modification: Functionalization of surfaces, such as oxidized silicon wafers and nanowires, with organic monolayers to create hydrophobic or other desired surface properties.[6][7]
-
Hybrid Material Synthesis: Creation of hybrid organic-inorganic materials by incorporating functional organic groups into the siloxane backbone.[8]
Data Presentation
Table 1: Intermolecular Synthesis of Disiloxanes Catalyzed by (C6F5)3B(OH2)
| Entry | Hydrosilane (Substrate) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Et3SiH | 0.1 | 3 | >99 |
| 2 | PhMe2SiH | 1.0 | 1 | >99 |
| 3 | Ph3SiH | 5.0 | 2 | >99 |
Data extracted from a study on the utility of (C6F5)3B(OH2) as a catalyst for oligosiloxane synthesis. The reactions were conducted at 22°C.[3]
Table 2: B(C6F5)3-Catalyzed Hydrosilylation of Alkenes
| Entry | Alkene | Silane (B1218182) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Styrene | Et3SiH | 5 | 1 | 96 |
| 2 | Styrene | Ph2MeSiH | 5 | 1 | 95 |
| 3 | 1-Octene | Et3SiH | 5 | 2 | 92 |
Data from a study on the efficient B(C6F5)3-catalyzed hydrosilylation of olefins.[9]
Experimental Protocols
Protocol 1: General Procedure for the Intermolecular Synthesis of Disiloxanes
This protocol describes the synthesis of disiloxanes from tertiary hydrosilanes using the water adduct of tris(pentafluorophenyl)borane, (C6F5)3B(OH2), as the catalyst.[3]
Materials:
-
Tertiary hydrosilane (e.g., Et3SiH, PhMe2SiH, Ph3SiH)
-
(C6F5)3B(OH2) catalyst
-
Anhydrous toluene (B28343) (if required for solid substrates)
-
Pentane (B18724) or Dichloromethane (B109758) for extraction
-
Florisil or Celite for filtration
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen source for inert atmosphere (recommended)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired amount of (C6F5)3B(OH2) catalyst (0.1–5.0 mol%).
-
If the hydrosilane is a solid (e.g., Ph3SiH), dissolve it in a minimal amount of anhydrous toluene.
-
Under stirring, add the tertiary hydrosilane (e.g., 2.0 mmol) to the flask containing the catalyst at room temperature (22°C).[3]
-
Monitor the reaction progress using 1H NMR spectroscopy. Reactions are typically complete within 1-2 hours.[3]
-
Upon completion, isolate the product by extraction with pentane or dichloromethane. The catalyst can often be precipitated out by dissolving the reaction mixture in n-pentane.[3]
-
For complete removal of the catalyst, the solution can be passed through a short plug of Florisil or Celite.
-
Remove the solvent under reduced pressure to obtain the disiloxane (B77578) product.
Protocol 2: General Procedure for B(C6F5)3-Catalyzed Silylation of Alcohols
This protocol outlines the synthesis of silyl (B83357) ethers via the dehydrogenative coupling of alcohols and silanes.[10]
Materials:
-
Alcohol
-
Silane (e.g., R3SiH, R2SiH2)
-
Tris(pentafluorophenyl)borane (B(C6F5)3)
-
Anhydrous toluene or dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen source for inert atmosphere
Procedure:
-
In a round-bottom flask under an argon atmosphere, prepare a solution of the alcohol and an equimolar amount of the silane in anhydrous toluene or dichloromethane (0.1–1.0 M).[10]
-
To this solution, add B(C6F5)3 (1–8 mol%) as a solid under a purge of argon.[10]
-
Observe the reaction mixture for the evolution of hydrogen gas, which indicates the reaction is proceeding.
-
Monitor the reaction by GC-MS, TLC, or 1H NMR spectroscopy until the starting material (alcohol or silane) is consumed. Reaction times can vary from 30 minutes to several hours depending on the substrates.[4]
-
The workup is typically straightforward as the only byproduct is dihydrogen. The reaction mixture can be concentrated under reduced pressure to yield the crude silyl ether, which can be further purified by distillation or chromatography if necessary.
Visualizations
Reaction Pathway: Piers-Rubinsztajn Reaction
Caption: Catalytic cycle of the B(C6F5)3-mediated Piers-Rubinsztajn reaction.
Experimental Workflow: Surface Modification of Silicon Wafers
Caption: Workflow for surface functionalization using B(C6F5)3-catalyzed silanization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Monolayers by B(C6F5)3-Catalyzed Siloxanation of Oxidized Silicon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Synthetic Strategies for Structured Silicones Using B(C6F5)3 | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Proper handling and storage of hygroscopic Tris(pentafluorophenyl)borane.
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and troubleshooting of experiments involving the hygroscopic Lewis acid, Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃.
Frequently Asked Questions (FAQs)
Q1: What is Tris(pentafluorophenyl)borane and why is it used? Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a powerful Lewis acid widely used in organic and organometallic chemistry.[1][2] Its strong electrophilicity, stemming from the electron-withdrawing pentafluorophenyl groups, makes it an effective catalyst or co-catalyst for a variety of reactions, including polymerizations, hydrosilylations, and Frustrated Lewis Pair (FLP) chemistry.[2][3][4][5] Unlike many other boranes, its B-C bonds are relatively resistant to hydrolysis, and it possesses high thermal stability.[3][6]
Q2: Why is Tris(pentafluorophenyl)borane considered hygroscopic and what are the consequences of moisture exposure? B(C₆F₅)₃ is highly sensitive to moisture.[7][8][9] It readily reacts with water to form a stable adduct, B(C₆F₅)₃·H₂O.[1][3][10] This adduct is no longer a Lewis acid but a strong Brønsted acid, with an acidity comparable to hydrochloric acid.[3][10][11] This transformation can alter its chemical reactivity, potentially inhibiting desired Lewis acid-catalyzed reactions or initiating unwanted side reactions.[1][12] Therefore, strict moisture-free conditions are crucial for most applications.[1][7]
Q3: What are the primary safety hazards associated with B(C₆F₅)₃? Tris(pentafluorophenyl)borane is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, causes serious skin and eye irritation, and may cause respiratory irritation.[13][14][15][16][17] All handling should be performed in a well-ventilated area, such as a chemical fume hood or glovebox, while wearing appropriate Personal Protective Equipment (PPE).[9][15]
Q4: How should I properly store B(C₆F₅)₃? Due to its hygroscopic and heat-sensitive nature, B(C₆F₅)₃ must be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[7][8][18] The recommended storage temperature is between 2–8 °C in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[8]
Q5: What solvents are compatible with B(C₆F₅)₃? B(C₆F₅)₃ is soluble in various non-protic organic solvents, including hexane, toluene (B28343), dichloromethane, and chloroform.[7] It is crucial to use anhydrous solvents to prevent the formation of the water adduct.
Troubleshooting Guide
Users may encounter several common issues during experiments. This guide addresses potential problems and suggests corrective actions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Catalytic Activity | Moisture Contamination: The catalyst may have been exposed to water, converting the Lewis acid to its less effective Brønsted acid hydrate.[1][3][12] | • Ensure all glassware is rigorously dried and reactions are set up under a strictly inert atmosphere (glovebox or Schlenk line).• Use freshly opened, anhydrous solvents.• Consider purifying the B(C₆F₅)₃ by sublimation to remove any hydrated species.[11][19] |
| Reagent Incompatibility: The substrate or solvent may be acting as a Lewis base, forming a stable, unreactive adduct with the borane. | • Review the literature for compatibility with your specific substrate class.• Consider using a less coordinating solvent. | |
| Catalyst Degradation: The catalyst may have degraded due to improper storage or age. | • Use a fresh bottle of the reagent.• Verify the purity of the catalyst using an analytical technique like ¹⁹F NMR spectroscopy. The aquo adduct shows distinct peaks from the desired product.[19] | |
| Unexpected Side Products | Brønsted Acid Catalysis: Trace moisture may have formed the B(C₆F₅)₃·H₂O adduct, which is a strong Brønsted acid and can catalyze different reaction pathways.[1][10] | • Follow the rigorous drying procedures outlined above.• Add a proton sponge or a non-coordinating base if trace acid is suspected to be the issue and it doesn't interfere with the primary reaction. |
| Reaction with Solvent: In some cases, B(C₆F₅)₃ can react with certain solvents, especially at elevated temperatures.[20] | • Run the reaction at a lower temperature.• Switch to a more inert solvent like toluene or hexane. | |
| Poor Solubility of Catalyst | Incorrect Solvent Choice: The chosen solvent may not be appropriate for B(C₆F₅)₃. | • Consult solubility data. B(C₆F₅)₃ is generally soluble in aromatic and halogenated hydrocarbons.[7] |
| Low-Quality Reagent: The material may contain insoluble impurities. | • Filter the catalyst solution under inert conditions.• Purify the solid B(C₆F₅)₃ via sublimation.[19] | |
| White Solid Precipitates from Reaction | Formation of Borate (B1201080) Salts: If the reaction involves abstraction of an anionic ligand from a metal center, the resulting borate salt may be insoluble in the reaction medium. | • This is often the expected outcome. The product may be the insoluble salt itself.• If the salt is an unwanted byproduct, consider changing the solvent to improve its solubility for easier removal. |
Appendices
Data Presentation
Table 1: Storage and Handling Specifications
| Parameter | Specification | Rationale |
| Storage Temperature | 2–8 °C | The product is heat-sensitive and should be refrigerated.[8] |
| Atmosphere | Dry, Inert Gas (Nitrogen or Argon) | The compound is highly hygroscopic; exposure to moisture alters its chemical nature.[7][8][9] |
| Incompatible Materials | Water, Strong Oxidizing Agents, Strong Acids, Alcohols, Trialkylaluminum compounds.[8][15][21][22] | To prevent vigorous or explosive reactions and decomposition. |
| Work Environment | Certified Chemical Fume Hood or Glovebox | To minimize inhalation exposure and protect from atmospheric moisture.[9] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[9][15][21] | Prevents skin contact and irritation.[14][16] |
| Eye/Face Protection | Tightly fitting safety goggles with side shields; full-face shield for larger quantities.[9][14][15] | Protects against dust and splashes, preventing serious eye irritation.[13][15] |
| Body Protection | Chemical-resistant lab coat. Fire/flame resistant and impervious clothing for large quantities.[14][15] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator where dust may be generated or ventilation is inadequate.[9][13][15] | Prevents respiratory tract irritation from inhalation of dust.[14][16] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Transfer under Inert Atmosphere
-
Preparation: Ensure all glassware (e.g., flasks, cannulas, syringes) is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (argon or nitrogen).
-
Glovebox Use: The preferred method is to weigh and transfer B(C₆F₅)₃ inside a nitrogen or argon-filled glovebox. Use spatulas and weighing paper that have been brought into the glovebox and allowed to equilibrate.
-
Schlenk Line Technique (if glovebox is unavailable): a. Place the sealed manufacturer's bottle of B(C₆F₅)₃ and the reaction flask, sealed with a septum, onto a Schlenk line. b. Purge the flask with inert gas by evacuating and backfilling at least three times. c. With a positive pressure of inert gas flowing through the system, briefly remove the cap from the B(C₆F₅)₃ bottle and quickly transfer the required amount of the solid to the reaction flask via a powder funnel under a strong counterflow of inert gas. d. Immediately seal both the reagent bottle and the reaction flask.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a gas-tight syringe or a stainless steel cannula.
Protocol 2: Procedure for Spill Cleanup
-
Evacuate: Immediately alert personnel in the area and evacuate all non-essential staff.[9]
-
Ventilate: Ensure the area is well-ventilated. Work within a fume hood if the spill is contained there.
-
PPE: Wear all recommended PPE, including respiratory protection, before re-entering the area.
-
Containment: DO NOT use water.[9][21] Cover the spill with a dry, inert material such as sand, vermiculite, or dry earth.[9]
-
Collection: Carefully sweep or shovel the material into a clean, dry, sealable, and clearly labeled container for hazardous waste.[13] Use non-sparking tools.
-
Decontamination: Wipe the spill area with a cloth dampened with a non-protic solvent (e.g., toluene), placing the used cloth in the hazardous waste container. Finally, wash the area thoroughly with soap and water.[13]
Protocol 3: Purity Assessment by ¹⁹F NMR Spectroscopy
-
Sample Preparation: Inside a glovebox, prepare a solution of B(C₆F₅)₃ in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Ensure the solvent is anhydrous.
-
Acquisition: Acquire a ¹⁹F NMR spectrum.
-
Analysis: Pure B(C₆F₅)₃ typically exhibits three signals in the ¹⁹F NMR spectrum corresponding to the ortho-, para-, and meta-fluorine atoms. The presence of the B(C₆F₅)₃·H₂O adduct will give rise to a separate, distinct set of signals at different chemical shifts.[19] Comparing the integration of the signals for the pure compound versus the aquo adduct can provide a semi-quantitative assessment of purity.
Mandatory Visualizations
Caption: Inert atmosphere workflow for handling B(C₆F₅)₃.
Caption: Troubleshooting decision tree for B(C₆F₅)₃ reactions.
Caption: Moisture interaction pathway of B(C₆F₅)₃.
References
- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ereztech.com [ereztech.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. echemi.com [echemi.com]
- 15. gelest.com [gelest.com]
- 16. Tris(pentafluorophenyl)borane | C18BF15 | CID 582056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. leapchem.com [leapchem.com]
- 22. nj.gov [nj.gov]
Overcoming catalyst deactivation in B(C6F5)3 mediated reactions.
Welcome to the technical support center for Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this powerful Lewis acid catalyst, with a specific focus on understanding and overcoming catalyst deactivation.
Section 1: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| My reaction is sluggish, has stalled, or fails to initiate. | 1. Water Contamination: B(C₆F₅)₃ readily forms a stable, less active adduct with water (B(C₆F₅)₃·H₂O).[1][2][3] This is one of the most common causes of deactivation.[4] 2. Lewis Base Inhibition: Substrates, products, or impurities with Lewis basic sites (e.g., amines, ethers, carbonyls) can form strong adducts with the catalyst, sequestering it from the reaction.[5][6] 3. Insufficient Catalyst Loading: For less reactive substrates or in the presence of inhibitors, the catalyst concentration may be too low.[7] 4. Catalyst Degradation: Aged or improperly stored catalyst may have degraded. Long reaction times or high temperatures can also lead to degradation, for instance, forming the less effective HB(C₆F₅)₂. | 1a. Rigorously Dry All Components: Ensure all solvents, reagents, and glassware are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., Argon).[5] 1b. Purify Reagents: Remove any potential Lewis basic impurities from starting materials. 2. Optimize Catalyst Loading: Incrementally increase the catalyst loading. For slow reactions, increasing the loading from 2 mol% to 8 mol% can significantly reduce reaction times.[5][7] 3. Use Fresh Catalyst: If deactivation is suspected, use a fresh sample of B(C₆F₅)₃. Prepare stock solutions fresh before use.[2] 4. Adjust Temperature: For slow reactions, gentle heating (e.g., to 50-60 °C) can be beneficial, but be mindful of potential thermal degradation with extended heating.[7] |
| I observe a significant and inconsistent induction period before the reaction starts. | Water in Catalyst Stock Solution: This is a classic symptom of water contamination, specifically within the catalyst stock solution. The reaction is delayed as the active reagent (e.g., a hydrosilane) must first compete with and displace the water molecule coordinated to the boron center.[1][2][4] Water in the bulk reagent solution is less likely to cause a similar induction period.[1][2] | 1. Prepare Fresh Catalyst Solution: Prepare B(C₆F₅)₃ stock solutions using anhydrous solvent immediately before use and store under an inert atmosphere.[2] 2. Add Catalyst Directly: When possible, add solid B(C₆F₅)₃ directly to the reaction mixture to bypass issues with contaminated stock solutions. 3. Pre-complex the Catalyst: For some applications like the Piers-Rubinsztajn reaction, pre-complexing B(C₆F₅)₃ with a hydrosilane such as HSi(OSiMe₃)₃ can improve stability and mitigate the induction period caused by water.[1][4] |
| My reaction starts but stops before reaching full conversion. | 1. Product Inhibition: The reaction product may be a stronger Lewis base than the starting material, leading to sequestration of the catalyst as the reaction progresses. 2. Catalyst Degradation: Over the course of the reaction, the catalyst may be slowly degrading due to interaction with reagents or trace impurities.[5] 3. Side Reactions: An off-cycle reaction may be consuming the catalyst. For example, in some chalcogenation reactions, radical scavengers like TEMPO can interact with and deactivate the borane (B79455).[8] | 1. Add Catalyst in Portions: Instead of a single initial charge, consider adding the catalyst in two or more portions over the course of the reaction. 2. Increase Initial Loading: A higher initial catalyst loading might be sufficient to drive the reaction to completion despite partial deactivation.[2] 3. Analyze Byproducts: Identify any potential side products that could be acting as catalyst poisons. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of B(C₆F₅)₃ deactivation? A1: The main deactivation pathways are:
-
Adduct formation with Lewis Bases: Water is a primary culprit, forming a stable B(C₆F₅)₃·H₂O adduct.[1][3] Other Lewis bases, such as substrates, solvents (e.g., THF), or impurities, can also bind to the boron center and sequester the catalyst.[5]
-
Reaction with Silanes: During hydrosilylation or silation reactions, particularly at elevated temperatures or over long periods, B(C₆F₅)₃ can react with the silane (B1218182) to form bis(pentafluorophenyl)borane (B69467) (HB(C₆F₅)₂), a significantly weaker Lewis acid.[5]
-
Pentafluorophenyl (C₆F₅) Transfer: In some organometallic systems, a C₆F₅ group can be transferred from the boron to another atom, leading to irreversible catalyst decomposition.[9]
Q2: How exactly does water affect the catalyst? Does it always "kill" the reaction? A2: Water reacts with B(C₆F₅)₃ to form the adduct B(C₆F₅)₃·H₂O.[10] This adduct is not necessarily "dead" but has different reactivity. It behaves as a strong Brønsted acid, which can catalyze a different set of reactions than the Lewis acidic B(C₆F₅)₃.[3][11] For reactions requiring Lewis acidity (like hydrosilylation), this adduct formation represents deactivation.[4] The presence of water in the catalyst stock solution is particularly detrimental, often causing a significant induction period.[1][2]
Q3: Can my substrate inhibit the reaction? A3: Yes. If your substrate is a strong Lewis base, it can coordinate strongly to the B(C₆F₅)₃. In some mechanisms, such as the hydrosilation of carbonyls, the borane must first dissociate from the carbonyl substrate to activate the silane.[6] A high concentration of a strongly basic substrate can therefore inhibit the reaction rate by shifting the equilibrium away from the free, active catalyst.[6]
Q4: How can I improve the stability and lifetime of my B(C₆F₅)₃ stock solution? A4: To maximize the lifetime of your catalyst solution, you should:
-
Use Anhydrous Solvents: Prepare the solution using rigorously dried, non-coordinating solvents (e.g., toluene (B28343), dichloromethane).
-
Work Under Inert Atmosphere: Handle the solid and the solution exclusively in a glovebox or under a Schlenk line.
-
Store Properly: Store solutions in a sealed container, under an inert atmosphere, and protected from light.
-
Consider Stabilizing Additives: For specific applications, storing the catalyst solution in low molecular weight silicone oils or pre-complexing with a sacrificial silane has been shown to improve stability against trace moisture.[1][4]
Q5: Is it better to use a lower catalyst loading for a longer time or a higher loading for a shorter time? A5: This depends on the stability of your substrates and the catalyst under the reaction conditions. For many reactions like alcohol silation, primary alcohols react very slowly (20-144 hours) at 2 mol% loading.[5][7] Increasing the catalyst loading to 8 mol% or gently heating can significantly shorten the reaction time.[5][7] However, prolonged heating can also lead to catalyst degradation.[5] It is often best to start with a moderate loading (e.g., 5 mol%) and monitor the reaction progress to find the optimal balance.[12]
Section 3: Quantitative Data on Deactivation and Optimization
Table 1: Effect of Water Contamination on Reaction Induction Time
This data, adapted from studies on the Piers-Rubinsztajn reaction, illustrates the significant impact of water in the catalyst stock solution.
| Water Source | Water Concentration (equiv. to B(C₆F₅)₃) | Observed Induction Time |
| In Catalyst Stock Solution | 0 | ~0 min |
| In Catalyst Stock Solution | 0.5 | ~25 min |
| In Catalyst Stock Solution | 1.0 | ~50 min |
| In Reagent Solution | 1.0 | No significant induction time |
| (Data summarized from findings in references[1][2][4]) |
Table 2: Effect of Catalyst Loading and Temperature on Reaction Time for Alcohol Silation
This data shows how reaction conditions can be modified to accelerate slow reactions.
| Substrate | Catalyst Loading | Temperature | Reaction Time | Isolated Yield |
| 1-Hexanol | 2 mol % | Room Temp. | 144 h | 91% |
| 1-Hexanol | 8 mol % | Room Temp. | 20 h | 94% |
| 2,6-Dimethylphenol | 2 mol % | Room Temp. | 0.5 h | 96% |
| 4-Nitrobenzyl alcohol | 2 mol % | Room Temp. | 20 h | 88% |
| 4-Nitrobenzyl alcohol | 8 mol % | 60 °C | 1 h | 92% |
| (Data based on alcohol silation reactions described in references[5][7]) |
Section 4: Experimental Protocols
Protocol 1: General Procedure for B(C₆F₅)₃-Catalyzed Hydrosilylation of an Olefin
This protocol is based on a highly efficient method for the trans-selective hydrosilylation of alkenes.[13][14]
-
Preparation: In a glovebox or under an inert argon atmosphere, add the olefin substrate (1.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 2 mL). Add the hydrosilane (e.g., Et₃SiH, 1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add B(C₆F₅)₃ (0.05 mmol, 5 mol%) as a solid directly to the stirred solution under a positive pressure of argon.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹H NMR spectroscopy by periodically taking aliquots under inert conditions.
-
Work-up: Upon completion, quench the reaction by adding a few drops of water or wet diethyl ether. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether), wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Preparation and Storage of a Stabilized B(C₆F₅)₃ Stock Solution
This protocol is designed to improve catalyst stability against trace moisture, particularly for moisture-sensitive applications.[1][4]
-
Preparation: Inside a glovebox, dissolve B(C₆F₅)₃ (e.g., 512 mg, 1.0 mmol) in anhydrous, degassed toluene (10 mL) in a volumetric flask to create a 0.1 M solution.
-
Stabilization (Optional): For enhanced stability, consider using low molecular weight silicone oil as the solvent or pre-complexing the catalyst. To pre-complex, add a stabilizing agent like HSi(OSiMe₃)₃ (1.1 equiv) to the borane solution. This is particularly useful for the Piers-Rubinsztajn reaction.[1][4]
-
Storage: Transfer the solution to a Schlenk flask or a vial with a Teflon-lined septum cap.
-
Sealing and Environment: Seal the vessel tightly. If removed from the glovebox, maintain a positive pressure of an inert gas (Argon or Nitrogen). Wrap the vessel in aluminum foil to protect it from light and store it in a cool, dry place.
-
Usage: When using the solution, withdraw the required amount using a dry, gas-tight syringe under a positive pressure of inert gas. Always prepare fresh solutions for highly sensitive reactions.
Section 5: Visualizations
Caption: Major deactivation pathways for the B(C₆F₅)₃ catalyst.
Caption: Interference of deactivation pathways in a catalytic cycle.
Caption: A decision-making workflow for troubleshooting failed reactions.
References
- 1. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers-Rubinsztajn reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic reactions catalyzed by the Brønsted acid B(C6F5)3·H2O - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Optimizing catalyst loading of B(C6F5)3 for improved reaction yield.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the catalyst loading of tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) for improved reaction yield.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is showing low to no conversion. What are the potential causes and how can I fix it?
A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst's activity and the reaction conditions.
-
Catalyst Deactivation by Water: B(C6F5)3 is extremely sensitive to moisture. Trace amounts of water can lead to the formation of inactive hydrates, significantly reducing or completely inhibiting catalytic activity.[1] It has been observed that using commercially available B(C6F5)3·nH2O without purification can result in no product formation.[2]
-
Insufficient Catalyst Loading: For some substrates, particularly those that are less reactive, the initial catalyst loading may be too low to drive the reaction to completion in a reasonable timeframe.
-
Sub-optimal Temperature: Many B(C6F5)3-catalyzed reactions are sensitive to temperature. Lowering the temperature can have a detrimental impact on product formation.[2]
-
Solution: Consider increasing the reaction temperature. For example, heating a reaction to around 60°C has been shown to accelerate slow reactions.[4]
-
-
Inhibiting Functional Groups or Solvents: Certain functional groups on your substrate (e.g., nitriles) or the use of coordinating solvents (e.g., acetonitrile (B52724), THF) can bind to the Lewis acidic boron center and deactivate the catalyst.[4][6]
-
Solution: If your substrate contains a strongly coordinating group, a higher catalyst loading may be required. It is also advisable to use non-coordinating solvents like toluene (B28343) or dichloromethane (B109758).[4][6]
-
Q2: The reaction is proceeding, but it is very slow. How can I increase the reaction rate?
A2: A slow reaction rate can often be addressed by adjusting the reaction parameters to favor faster kinetics.
-
Increase Catalyst Loading: A higher concentration of the catalyst will generally lead to a faster reaction rate. For less active substrates, increasing the catalyst loading can be an effective strategy.[4]
-
Increase Temperature: For reactions with a significant activation energy barrier, increasing the temperature can provide the necessary energy to accelerate the reaction. Heating to 50-60°C has been shown to be effective.[4]
-
Solvent Choice: The choice of solvent can influence the reaction rate. In some cases, a change of solvent might be beneficial. For alkene isomerization, xylenes (B1142099) were found to be comparable to toluene, while anisole (B1667542) and chlorobenzene (B131634) resulted in lower conversions.[2]
Q3: I am observing the formation of byproducts. What could be the cause and how can I improve the selectivity?
A3: Byproduct formation can be due to side reactions or catalyst degradation.
-
Catalyst Degradation: In some reactions, such as those involving silanes at elevated temperatures for extended periods, the B(C6F5)3 catalyst can degrade. For example, treatment with Et3SiH at 60°C for 3 days can lead to the formation of bis-pentafluorophenylborane, which is a less effective catalyst.[4]
-
Solution: Try to use the lowest effective temperature and shortest reaction time possible. If higher temperatures are necessary, monitor the reaction closely and consider adding the catalyst in portions.
-
-
Substrate-Specific Side Reactions: The nature of your substrate might lead to specific side reactions. For example, in the silation of tertiary alcohols with certain silanes, olefinic side products can be formed.[4]
-
Solution: A careful selection of reagents is crucial. In the case of tertiary alcohol silation, using a different silane (B1218182) might prevent the formation of olefin byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for B(C6F5)3?
A1: The optimal catalyst loading for B(C6F5)3 is highly dependent on the specific reaction and substrates. However, a general starting range is 1-10 mol%.[4][7] For highly efficient reactions, loadings as low as 2 mol% at room temperature can be sufficient.[4][5] In more challenging cases or for faster reaction times, loadings can be increased to 10 mol% or even 20 mol%.[2][6]
Q2: How does the purity of B(C6F5)3 affect the reaction?
A2: The purity of B(C6F5)3 is critical for its catalytic activity. The catalyst is highly sensitive to water, and the commercially available hydrated form may be inactive.[1][2] It is recommended to use purified B(C6F5)3, for instance, by sublimation, to ensure the absence of water.[2]
Q3: What are the best solvents to use for B(C6F5)3 catalyzed reactions?
A3: Non-coordinating solvents are generally preferred to avoid deactivation of the Lewis acidic catalyst. Toluene and dichloromethane are commonly used and have proven effective for a variety of reactions.[4] Coordinating solvents such as THF and acetonitrile should be used with caution or avoided, as they can bind to the borane (B79455) and inhibit catalysis.[6]
Q4: Can I run B(C6F5)3 catalyzed reactions open to the air?
A4: No, it is highly recommended to perform all reactions under an inert atmosphere of argon or nitrogen.[4] B(C6F5)3 and many of the reactants (like silanes) are sensitive to air and moisture, which can deactivate the catalyst and lead to poor yields.[1][3]
Data Presentation
Table 1: Effect of Catalyst Loading and Temperature on Reaction Time for the Silation of Alcohols
| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Typical Reaction Time |
| Primary Aliphatic Alcohols | 2 | Room Temperature | 20 - 144 hours[4][5] |
| Primary Aliphatic Alcohols | 8 | Room Temperature | Faster than 2 mol%[4] |
| Primary Aliphatic Alcohols | 2 | ~60 | Faster than room temp[4] |
| Secondary & Tertiary Alcohols | 2 | Room Temperature | 0.5 - 2 hours[4][5] |
Table 2: Influence of Solvent on the Isomerization of Allylbenzene
| Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 10 | 150 | 24 | 97[2] |
| Xylenes | 10 | 150 | 24 | 94[2] |
| Anisole | 10 | 150 | 24 | Lower conversion[2] |
| Chlorobenzene | 10 | 150 | 24 | Lower conversion[2] |
| Bromobenzene | 10 | 150 | 24 | Lower conversion[2] |
Experimental Protocols
General Procedure for a B(C6F5)3-Catalyzed Reaction (Silation of an Alcohol)
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C overnight) and allowed to cool to room temperature under a stream of dry, inert gas (argon or nitrogen).
-
Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer and a condenser) under a positive pressure of inert gas.
-
Reagent Addition:
-
To the reaction flask, add the alcohol (1.0 eq) and the silane (1.0 eq).
-
Dissolve the substrates in an anhydrous, non-coordinating solvent (e.g., toluene or dichloromethane, to a concentration of 0.1–1.0 M).[4]
-
Under a purge of argon, add B(C6F5)3 (typically 1-8 mol%) as a solid to the stirred solution.[4]
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or 1H NMR) until the starting material is consumed.[4] In many cases, visible evolution of hydrogen gas may be observed.[4]
-
Work-up: Upon completion, the reaction mixture can often be concentrated under reduced pressure. Since the only byproduct in this specific reaction is dihydrogen, the workup is typically straightforward.[4] Further purification can be performed by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision logic for optimizing catalyst loading.
References
- 1. researchgate.net [researchgate.net]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aiirjournal.com [aiirjournal.com]
B(C6F5)3 Catalyst Technical Support Center: Troubleshooting Guide
Welcome to the technical support center for Tris(pentafluorophenyl)borane (B72294), B(C6F5)3, a highly versatile and powerful Lewis acid catalyst. This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during its use in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with B(C6F5)3?
A1: B(C6F5)3 is a strong Lewis acid, and its high reactivity can sometimes lead to undesired side reactions.[1][2][3] The most common side reactions can be categorized as follows:
-
Reactions due to high Lewis acidity: This includes 1,1-carboboration of alkynes and allenes, isomerization of alkenes, and the formation of undesired byproducts through over-reduction in hydrosilylation reactions.[1][4][5][6][7]
-
Interaction with reagents and impurities: B(C6F5)3 can form adducts with Lewis basic substrates, reagents, or solvents.[8][9] A critical and common issue is its reaction with water to form the Brønsted acid B(C6F5)3·H2O, which can catalyze a different set of reactions.[10][11][12][13]
-
Structural rearrangements: In some cases, side reactions such as C6F5 group transfer and dehydroboration have been observed.[1][14]
Q2: How does the presence of water affect my reaction catalyzed by B(C6F5)3?
A2: Water can significantly impact reactions catalyzed by B(C6F5)3. The borane (B79455) readily forms a stable adduct with water, B(C6F5)3·H2O, which is a strong Brønsted acid.[2][11][12][13] This can lead to:
-
Change in catalytic activity: The formation of the Brønsted acid can either inhibit the desired Lewis acid-catalyzed pathway or initiate an alternative, undesired reaction pathway.[10][11][12]
-
Induction periods and altered reaction rates: The presence of water can lead to noticeable induction periods in certain reactions, such as the Piers-Rubinsztajn reaction.[15][16]
-
Hydrolysis of reagents or products: The Brønsted acidity of B(C6F5)3·H2O can lead to the hydrolysis of sensitive functional groups in the substrate or product.[10]
To avoid these issues, it is crucial to use anhydrous solvents and reagents.[17]
Q3: Can B(C6F5)3 catalyze the isomerization of my alkene substrate?
A3: Yes, B(C6F5)3 can catalyze the isomerization of terminal olefins to internal olefins.[6][7] This is a potential side reaction if the desired transformation is not isomerization. The reaction typically requires elevated temperatures (e.g., 150 °C) and can proceed via hydride abstraction and subsequent hydride shifts.[6] To minimize this, consider running the reaction at a lower temperature if the primary reaction allows.
Troubleshooting Guides by Reaction Type
Hydrosilylation Reactions
Issue: Low yield of the desired silyl (B83357) ether/acetal (B89532) and formation of unexpected byproducts in the hydrosilylation of carbonyl compounds.
Possible Cause & Solution:
-
Over-reduction: In the hydrosilylation of esters, the initial silyl acetal product can undergo further reduction to yield undesired products like toluene (B28343) and ethane.[4][5]
-
Troubleshooting: Carefully control the stoichiometry of the silane (B1218182) (use of 1 equivalent is recommended).[4] Monitor the reaction closely by techniques like NMR or GC-MS to stop it upon completion of the initial reduction. Lowering the reaction temperature may also help improve selectivity.
-
-
H/D Scrambling: In reactions involving deuterated silanes, B(C6F5)3 can catalyze H/D scrambling in the absence of a Lewis basic substrate.[5]
-
Troubleshooting: Ensure the substrate is present in the reaction mixture before the addition of the catalyst and silane.
-
Experimental Protocol: General Procedure for B(C6F5)3-Catalyzed Hydrosilylation of Carbonyls [4][5]
-
In a nitrogen-purged glovebox, dissolve the carbonyl substrate (1.0 mmol) in an anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane).
-
Add the silane (1.0-1.2 mmol).
-
Add the B(C6F5)3 catalyst (typically 1-4 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC, GC, or 1H NMR spectroscopy.
-
Upon completion, quench the reaction with a small amount of a Lewis base (e.g., pyridine) or by passing it through a short plug of silica (B1680970) gel.
-
Remove the solvent under reduced pressure and purify the product by flash column chromatography.
Polymerization Reactions
Issue: Poor control over polymerization, leading to low molecular weight polymers or undesired side reactions.
Possible Cause & Solution:
-
Unwanted Cationic Polymerization: The high Lewis acidity of B(C6F5)3 can initiate uncontrolled cationic polymerization of certain monomers.
-
Troubleshooting: Optimize the catalyst loading and reaction temperature. In some cases, using a co-catalyst or a different initiator system might be necessary.
-
-
Side reactions with functional monomers: Monomers containing Lewis basic functional groups can form adducts with B(C6F5)3, inhibiting polymerization.[9]
-
Troubleshooting: Protect the functional groups before polymerization or choose a catalyst system that is more tolerant to the specific functional group.
-
Friedel-Crafts and Related Reactions
Issue: Formation of regioisomeric products or unexpected cyclization products.
Possible Cause & Solution:
-
Autocatalysis by B(C6F5)3·H2O: In Friedel-Crafts reactions of tertiary aliphatic fluorides, the reaction can be initiated by the B(C6F5)3·H2O adduct, which acts as a Brønsted acid, leading to an autocatalytic profile.[11][18]
-
Troubleshooting: If this pathway is undesired, ensure strictly anhydrous conditions. Conversely, if this pathway is desired, the presence of a controlled amount of water can be beneficial.
-
-
Intramolecular Cyclization vs. Intermolecular Reaction: In reactions with substrates containing multiple reactive sites, intramolecular cyclization can compete with the desired intermolecular reaction.[19]
-
Troubleshooting: Adjusting the substrate concentration (higher concentration may favor intermolecular reactions) and temperature can influence the reaction pathway.
-
Data Presentation
Table 1: Influence of Catalyst Loading on Hydrosilylation of Acetophenone
| Catalyst Loading (mol%) | Reaction Time (h) | Yield of Silyl Ether (%) | Reference |
| 1 | 24 | 95 | [4] |
| 2 | 12 | 96 | [4] |
| 4 | 6 | 96 | [4] |
Table 2: Effect of Solvent on B(C6F5)3-Catalyzed Isomerization of an Alkene [6]
| Solvent | Yield (%) | E:Z Ratio |
| Toluene | 97 | 94:6 |
| Xylenes | 94 | 94:6 |
| Anisole | <94 | - |
| Chlorobenzene | <94 | - |
| Bromobenzene | <94 | - |
Visual Troubleshooting Guides
Below are diagrams created using Graphviz to illustrate key concepts for troubleshooting.
Figure 1: Role of Water in B(C6F5)3 Catalysis
Figure 2: Troubleshooting Hydrosilylation of Esters
Figure 3: Alkene Isomerization Side Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 7. B(C6F5)3-catalysed isomerization of terminal olefins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic reactions catalyzed by the Brønsted acid B(C6F5)3·H2O - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. benchchem.com [benchchem.com]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. Cyclisation versus 1,1-Carboboration: Reactions of B(C6F5)3 with Propargyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Tris(pentafluorophenyl)borane by Sublimation
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Tris(pentafluorophenyl)borane, B(C₆F₅)₃, in their work. It provides detailed troubleshooting advice and frequently asked questions regarding the purification of this highly versatile Lewis acid by sublimation.
Troubleshooting Guide
Low or no sublimate formation, discoloration of the product, and inconsistent results are common issues encountered during the sublimation of Tris(pentafluorophenyl)borane. This guide provides a structured approach to identifying and resolving these problems.
| Problem | Potential Cause | Recommended Solution |
| No or very slow sublimation | Inadequate vacuum | Ensure the vacuum pump is operating correctly and can achieve a pressure of at least 1 x 10⁻³ mbar. Check all seals and joints for leaks. The use of a high-vacuum pump is recommended. |
| Temperature is too low | Gradually increase the temperature of the heating bath. A common starting point is 90°C, but it can be increased to 110-120°C.[1][2] | |
| Crude material is not fully dry | Residual solvent can prevent the system from reaching the required vacuum. Ensure the crude B(C₆F₅)₃ is a free-flowing powder before starting the sublimation. Drying the crude material under vacuum before heating can be beneficial.[3] | |
| Low yield of sublimed product | Sublimation time is too short | Allow sufficient time for the sublimation to complete. This can range from several hours to overnight, depending on the scale and setup. |
| Condensing surface is not cold enough | Ensure the cold finger or condensing surface is sufficiently cold to allow for efficient condensation of the B(C₆F₅)₃ vapor. Using a coolant such as chilled water or a dry ice/acetone bath is effective.[3] | |
| Entrainment of product in the vacuum line | A sudden drop in pressure or heating too quickly can cause the fine powder to be carried into the vacuum line. Apply vacuum and heat gradually. An in-line trap can help recover any lost product. | |
| Sublimate appears discolored (yellowish or brownish) | Decomposition of the product | Overheating can lead to decomposition. Do not exceed 130°C. Tris(pentafluorophenyl)borane is thermally stable to well over 200°C, but impurities can lower the decomposition temperature.[4] If decomposition is suspected, lower the temperature. |
| Impurities co-subliming | Certain impurities may have similar sublimation points to B(C₆F₅)₃. A second sublimation of the collected material can improve purity.[2] Washing the sublimed crystals with a non-coordinating solvent like pentane (B18724) may also remove some impurities.[2] | |
| Presence of water | B(C₆F₅)₃ is highly hygroscopic and forms a stable water adduct.[4][5] This can affect its appearance and sublimation behavior. Ensure all glassware is rigorously dried and the sublimation is performed under a dry, inert atmosphere. | |
| Sublimate is not crystalline | Condensation was too rapid | Rapid condensation can lead to the formation of an amorphous solid or oil. Ensure a gradual temperature gradient between the heating source and the condensing surface. |
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting common issues during the sublimation of Tris(pentafluorophenyl)borane.
Caption: A flowchart for troubleshooting common problems in B(C₆F₅)₃ sublimation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature and pressure for subliming Tris(pentafluorophenyl)borane?
A1: The optimal conditions for subliming Tris(pentafluorophenyl)borane can vary slightly depending on the purity of the crude material and the specific apparatus used. However, a good starting point is a temperature range of 90-120°C under a high vacuum (≤ 1 x 10⁻³ mbar).[1][2] It is recommended to start at the lower end of the temperature range and gradually increase it if the sublimation rate is too slow.
Q2: My sublimed product is a white powder, but it turns slightly off-white upon storage. Why is this happening?
A2: Tris(pentafluorophenyl)borane is extremely hygroscopic.[4][5] The white, crystalline product can readily absorb atmospheric moisture, leading to the formation of a water adduct, which may alter its appearance. It is crucial to handle and store the purified product under a dry, inert atmosphere (e.g., in a glovebox or a sealed vial under argon or nitrogen).
Q3: What are the main impurities in crude Tris(pentafluorophenyl)borane?
A3: The primary impurities depend on the synthetic route used for its preparation. Common impurities include lithium chloride (LiCl) if a lithium-based reagent was used in the synthesis, as well as the water adduct of B(C₆F₅)₃.[3] Residual solvents from the reaction or workup can also be present.
Q4: Can I use a standard laboratory vacuum pump for this sublimation?
A4: While a standard diaphragm pump may be sufficient for removing bulk solvent, a high-vacuum pump (e.g., a diffusion pump or a turbomolecular pump) is necessary to achieve the low pressures required for efficient sublimation of Tris(pentafluorophenyl)borane. A pressure of 1 x 10⁻³ mbar or lower is ideal.[2]
Q5: What is the expected yield for this purification process?
A5: With proper technique and an efficient sublimation setup, yields of purified Tris(pentafluorophenyl)borane can be quite high. Literature reports yields of up to 88% after sublimation.[2] Low yields are often indicative of an inadequate vacuum, insufficient heating, or a leak in the system.
Experimental Protocol: Sublimation of Tris(pentafluorophenyl)borane
This protocol outlines a general procedure for the purification of crude Tris(pentafluorophenyl)borane by sublimation. All manipulations should be performed under a dry, inert atmosphere (e.g., using a Schlenk line or in a glovebox) due to the hygroscopic nature of the compound.
Materials and Equipment:
-
Crude Tris(pentafluorophenyl)borane
-
Sublimation apparatus (including a flask or tube for the crude material and a cold finger or condenser)
-
High-vacuum pump (capable of ≤ 1 x 10⁻³ mbar)
-
Heating mantle or oil bath with a temperature controller
-
Source of coolant for the condenser (e.g., circulating chiller or a dry ice/acetone bath)
-
Schlenk line or glovebox for inert atmosphere handling
-
Dry, non-coordinating solvent (e.g., pentane) for rinsing (optional)
Procedure:
-
Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware in an oven at >120°C overnight and allow it to cool under vacuum or in a desiccator.
-
Assemble the sublimation apparatus. A schematic of a suitable setup is shown below.[3] Ensure all joints are well-greased with high-vacuum grease and are airtight.
-
-
Loading the Crude Material:
-
Under an inert atmosphere, transfer the crude Tris(pentafluorophenyl)borane into the sublimation flask. The crude material should be a dry, free-flowing powder.
-
-
Sublimation:
-
Attach the sublimation apparatus to the high-vacuum line and slowly evacuate the system to a pressure of ≤ 1 x 10⁻³ mbar.
-
Once a stable high vacuum is achieved, begin circulating the coolant through the cold finger.
-
Slowly heat the sublimation flask using a heating mantle or an oil bath to 90°C.
-
Observe the cold finger for the appearance of white, crystalline sublimate.
-
If the rate of sublimation is slow, the temperature can be gradually increased in 5-10°C increments, up to a maximum of 120°C.
-
Continue the sublimation until no more product is observed to sublime. This may take several hours.
-
-
Product Recovery:
-
Once the sublimation is complete, turn off the heater and allow the apparatus to cool to room temperature under vacuum.
-
Vent the apparatus with a dry, inert gas (e.g., nitrogen or argon).
-
Carefully dismantle the apparatus in an inert atmosphere.
-
Scrape the pure, white crystalline Tris(pentafluorophenyl)borane from the cold finger into a pre-weighed storage vial.
-
For very high purity, a second sublimation can be performed.
-
-
Storage:
-
Store the purified Tris(pentafluorophenyl)borane in a tightly sealed container under an inert atmosphere in a cool, dry place.
-
Experimental Setup Diagram
References
Technical Support Center: Managing the Stability of the B(C₆F₅)₃ Radical Anion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tris(pentafluorophenyl)borane (B72294) radical anion, B(C₆F₅)₃˙⁻.
Troubleshooting Guide
This guide addresses common issues encountered during the generation, handling, and analysis of the B(C₆F₅)₃ radical anion.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or ill-defined cyclic voltammetry (CV) signal for B(C₆F₅)₃ reduction. | 1. Reactive Solvent: Coordinating solvents like tetrahydrofuran (B95107) (THF) can interact with B(C₆F₅)₃, complicating the CV.[1] 2. Reactive Supporting Electrolyte: Common electrolytes such as ClO₄⁻, PF₆⁻, or BF₄⁻ can react with B(C₆F₅)₃.[1] 3. Low Scan Rate: In weakly coordinating solvents, the radical anion decomposes rapidly. At slow scan rates, the follow-up chemical reaction dominates, leading to an irreversible wave.[1] | 1. Use a weakly coordinating solvent such as dichloromethane (B109758) (CH₂Cl₂) or 1,2-difluorobenzene (B135520) (DFB).[1][2][3] 2. Employ a non-coordinating and non-reactive supporting electrolyte, for instance, [ⁿBu₄N][B(C₆F₅)₄].[1] 3. Increase the scan rate significantly (e.g., up to 5000 mV s⁻¹) to outrun the decomposition reaction and observe the quasi-reversible reduction of B(C₆F₅)₃.[1] |
| Rapid disappearance of the blue color of the B(C₆F₅)₃˙⁻ solution. | 1. Solvent Choice: The radical anion is highly unstable in weakly coordinating solvents like CH₂Cl₂ and DFB, undergoing rapid decomposition.[1][2][3][4] 2. Presence of Protic Impurities: Traces of water can lead to the formation of the Brønsted acid complex, B(C₆F₅)₃·H₂O, which can affect the stability.[5] | 1. For experiments requiring a longer lifetime of the radical anion, use a donor solvent like THF, where the half-life is significantly longer.[6][7] 2. Ensure rigorous drying of solvents and glassware. Work under a dry, inert atmosphere (e.g., argon or nitrogen). |
| No detectable Electron Paramagnetic Resonance (EPR) signal. | 1. Rapid Decomposition: In weakly coordinating solvents, the concentration of the radical anion may be too low for EPR detection due to its rapid decomposition.[1] 2. Low Temperature Required: In donor solvents like THF, the radical anion is often generated and studied at low temperatures (e.g., -50 °C) to enhance its stability for EPR measurements.[7] | 1. Attempt EPR measurements in a donor solvent like THF where the radical anion is more persistent.[6][7] 2. Perform the generation and measurement of the radical anion at low temperatures to slow down decomposition.[7] |
| Inconsistent or non-reproducible experimental results. | 1. Solvent Purity: Impurities in the solvent can react with the highly reactive radical anion. 2. Atmospheric Contamination: Exposure to air (oxygen or moisture) will lead to rapid degradation of the radical anion.[8] | 1. Use freshly distilled and degassed solvents of the highest purity. 2. Maintain strict air-free and moisture-free conditions throughout the experiment using Schlenk line or glovebox techniques. |
Frequently Asked Questions (FAQs)
Q1: Why is the B(C₆F₅)₃ radical anion so much more stable in THF than in dichloromethane?
The stability of the B(C₆F₅)₃ radical anion is highly dependent on the donor properties of the solvent. In a donor solvent like THF, the solvent molecules can coordinate to the boron center, which stabilizes the radical anion. In contrast, weakly coordinating solvents like dichloromethane (CH₂Cl₂) and 1,2-difluorobenzene (DFB) do not offer this stabilizing interaction. As a result, the radical anion is highly reactive and undergoes a rapid solvolytic decomposition pathway in these solvents.[1][2][3][4] The decomposition rate in CH₂Cl₂ or DFB is approximately three orders of magnitude faster than in THF.[1][2][4]
Q2: What is the expected half-life of the B(C₆F₅)₃ radical anion in different solvents?
The half-life varies dramatically with the solvent:
-
In Tetrahydrofuran (THF): The half-life is approximately 2 minutes at 298 K, and around 10 minutes at room temperature has also been reported.[6][7]
-
In Dichloromethane (CH₂Cl₂) and 1,2-Difluorobenzene (DFB): The radical anion decomposes very rapidly, with pseudo-first-order rate constants of 6.1 s⁻¹ and 7.7 s⁻¹ respectively.[1] This rapid decomposition precludes simple half-life measurements under standard conditions.
Q3: What are the key electrochemical parameters for the one-electron reduction of B(C₆F₅)₃?
The electrochemical parameters for the reduction of B(C₆F₅)₃ are summarized in the table below. These values were obtained using weakly coordinating electrolytes.
| Solvent | Reduction Potential (V vs. Cp₂Fe⁰/⁺) | Diffusion Coefficient (cm² s⁻¹) | Decomposition Rate Constant (k_f, s⁻¹) |
| Dichloromethane (CH₂Cl₂) | -1.82[1] (-1.79 ± 0.1[2][4]) | 8.5 x 10⁻⁶[1] | 6.1 ± 0.1[1] |
| 1,2-Difluorobenzene (DFB) | -1.67[1] (-1.65 ± 0.1[2][4]) | 3.9 x 10⁻⁶[1] | 7.7 ± 0.1[1] |
| Tetrahydrofuran (THF) | -1.72 (estimated for 1/1•⁻ vs SCE in THF) | Not Reported | Significantly slower than in CH₂Cl₂/DFB |
Q4: Can I use standard supporting electrolytes for my electrochemical studies?
No, it is not recommended. Common supporting electrolytes like perchlorates (ClO₄⁻), hexafluorophosphates (PF₆⁻), or tetrafluoroborates (BF₄⁻) can react with the Lewis acidic B(C₆F₅)₃, leading to ill-defined or erroneous electrochemical data.[1] It is crucial to use a weakly coordinating electrolyte, with [ⁿBu₄N][B(C₆F₅)₄] being a suitable choice.[1]
Experimental Protocols
Cyclic Voltammetry for B(C₆F₅)₃ Reduction
This protocol outlines the key steps for obtaining a reliable cyclic voltammogram of the B(C₆F₅)₃ reduction in a weakly coordinating solvent.
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry argon or nitrogen.
-
Solvent and Electrolyte: Use anhydrous, degassed dichloromethane (CH₂Cl₂) or 1,2-difluorobenzene (DFB). The supporting electrolyte should be [ⁿBu₄N][B(C₆F₅)₄] at a concentration of approximately 0.05 M.
-
Analyte Concentration: Prepare a solution of B(C₆F₅)₃ with a concentration in the range of 1-5 mM.
-
Electrochemical Cell: Assemble a standard three-electrode cell under an inert atmosphere. A platinum disk is typically used as the working electrode, with a platinum wire as the counter electrode and a silver wire as a pseudo-reference electrode.
-
Referencing: After recording the voltammograms of the analyte, add ferrocene (B1249389) as an internal standard and record its voltammogram. All potentials should be referenced to the Fc/Fc⁺ couple.
-
Data Acquisition:
-
Begin by recording CVs at a slow scan rate (e.g., 100 mV s⁻¹) to observe the initial irreversible reduction.
-
Systematically increase the scan rate to higher values (e.g., 500, 1000, 2000, 5000 mV s⁻¹) to observe the emergence of the corresponding oxidation peak, indicating the quasi-reversible nature of the reduction.[1]
-
Generation and EPR Measurement of B(C₆F₅)₃˙⁻ in THF
This protocol describes the chemical generation of the B(C₆F₅)₃ radical anion for EPR analysis.
-
Reagents and Solvent: Use dry, degassed THF as the solvent. B(C₆F₅)₃ and a suitable one-electron reductant, such as decamethylcobaltocene (Cp*₂Co), are required.
-
Inert Atmosphere: All manipulations must be performed under a strict inert atmosphere (glovebox or Schlenk line).
-
Sample Preparation:
-
In an EPR tube fitted with a sealable joint, dissolve B(C₆F₅)₃ in THF.
-
In a separate flask, prepare a solution of Cp*₂Co in THF. .
-
-
Generation and Measurement:
-
Cool the EPR tube containing the B(C₆F₅)₃ solution to -50 °C in a suitable bath.
-
Slowly add the Cp*₂Co solution to the cooled B(C₆F₅)₃ solution. A dark blue color should develop, indicating the formation of the radical anion.[7]
-
Immediately freeze the sample in liquid nitrogen to quench any decomposition.
-
Transfer the frozen sample to the pre-cooled EPR spectrometer for measurement.
-
Visualizations
Caption: A generalized experimental workflow for the generation and analysis of the B(C₆F₅)₃ radical anion.
Caption: The influence of solvent type on the stability of the B(C₆F₅)₃ radical anion.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31622F [pubs.rsc.org]
- 2. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. researchgate.net [researchgate.net]
- 8. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Improving functional group tolerance in B(C6F5)3 catalyzed reductions.
Welcome to the technical support center for Tris(pentafluorophenyl)borane, B(C6F5)3, catalyzed reduction reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving functional group tolerance and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is B(C6F5)3 and why is it used as a catalyst in reduction reactions?
A1: Tris(pentafluorophenyl)borane, B(C6F5)3, is a powerful Lewis acid catalyst known for its high activity in various organic transformations, including reduction reactions. Its strong electrophilicity allows it to activate hydrosilanes, facilitating the reduction of a wide range of functional groups under generally mild conditions.
Q2: What types of functional groups can be reduced using B(C6F5)3 catalysis?
A2: B(C6F5)3-catalyzed systems are versatile and can reduce a variety of functional groups, including aldehydes, ketones, esters, carboxylic acids, and imines.[1] It is also effective in deoxygenation reactions of alcohols and ethers.
Q3: Which functional groups are generally well-tolerated in B(C6F5)3 catalyzed reductions?
A3: A notable advantage of B(C6F5)3-catalyzed reductions is the tolerance of various functional groups. These include alkenes, alkynes, bromides, aliphatic ketones, esters, lactones, furans, and nitro groups.[2][3] Ethers, such as benzyl (B1604629) and methyl ethers, are also often compatible.[2]
Q4: Are there any functional groups that are problematic or incompatible with this catalytic system?
A4: Yes, certain functional groups can interfere with the catalytic cycle. Strongly basic functional groups, such as primary amines, can form stable adducts with the Lewis acidic borane (B79455), leading to catalyst sequestration and inhibition.[4] While reductive amination of arylamines is possible, stronger Brønsted basic amines like tBuNH2 can cause irreversible catalyst deactivation.[5][6] Nitrile functionalities have also been reported to result in inconveniently slow reactions.[2]
Q5: How does water affect B(C6F5)3 catalyzed reductions?
A5: B(C6F5)3 is highly oxophilic and readily forms an adduct with water.[5] In the presence of a sufficiently strong base, this water adduct can be deprotonated to form a catalytically inactive species, [HO-B(C6F5)3]-.[5][6] However, for some reactions like the reductive amination of arylamines, the catalyst has shown remarkable water tolerance, proceeding even in "wet" solvents.[5][6]
Q6: What is the general mechanism for B(C6F5)3 catalyzed hydrosilylation?
A6: Mechanistic studies suggest that the reaction often proceeds through activation of the silane (B1218182) by the borane catalyst via hydride abstraction, rather than activation of the carbonyl or other reducible functional groups.[1][7] The resulting silylium-like species then interacts with the substrate, followed by hydride delivery from the [HB(C6F5)3]- counteranion to complete the reduction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Deactivation: Strong Lewis basic functional groups (e.g., some amines) in the substrate may be sequestering the catalyst. Water in the presence of a strong base can also deactivate the catalyst.[5] | - Increase catalyst loading. - Protect highly basic functional groups prior to the reduction. - For reactions sensitive to water, ensure anhydrous conditions by using dry solvents and reagents. |
| Insufficient Catalyst Activity: The reaction may be inherently slow under the current conditions. | - Increase the reaction temperature.[2] - Increase the catalyst loading.[2] | |
| Poor Substrate Reactivity: Steric hindrance around the functional group to be reduced can slow down the reaction. | - Increase reaction time and/or temperature. - Consider using a less sterically hindered silane. | |
| Poor Chemoselectivity / Side Reactions | Over-reduction: The desired intermediate is further reduced to an undesired product. For example, reduction of a carboxylic acid to a disilyl acetal (B89532) may be followed by further reduction to the alkyl silyl (B83357) ether.[8] | - Decrease the catalyst loading.[8] - Use a more sterically hindered silane, which can favor the formation of the initial reduction product.[8] - Monitor the reaction closely and stop it once the desired product is formed. |
| Competitive Reduction of Other Functional Groups: The catalyst system is reducing other functional groups in the molecule. For instance, in phenolic substrates with carbonyl groups, carbonyl hydrosilylation may compete with alcohol silation.[2] | - The selectivity is often governed by the relative basicity of the functional groups; the most basic group is typically reduced selectively, albeit sometimes at a slower rate.[1] - Adjusting the silane and reaction conditions may alter the selectivity. | |
| Reaction Stalls or is Very Slow | Catalyst Inhibition by Substrate: High concentrations of the substrate can have an inhibitory effect on the reaction rate by forming adducts with the borane, reducing the amount of free catalyst available to activate the silane.[1][7] | - Add the substrate slowly to the reaction mixture containing the catalyst and silane. |
| Catalyst Degradation: Prolonged reaction times at high temperatures can lead to catalyst degradation. For example, B(C6F5)3 can react with Et3SiH at 60 °C over several days to form HB(C6F5)2, which is a less effective catalyst.[2] | - If high temperatures are required, try to minimize the reaction time. - Consider a higher initial catalyst loading if degradation is suspected. |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading and Silane on the Reduction of Hydrocinnamic Acid [8]
| Entry | Catalyst Loading (mol %) | Silane | Time (h) | Disilyl Acetal Yield (%) | Alkyl Silyl Ether Yield (%) |
| 1 | 1 | Et3SiH | 0.5 | 94 | 6 |
| 2 | 0.1 | Et3SiH | 0.5 | 100 | 0 |
Table 2: Functional Group Tolerance in B(C6F5)3-Catalyzed Silation of Alcohols [2]
| Substrate Functional Group | Reaction Time (h) | Isolated Yield (%) |
| Alkene | 2 | 98 |
| Alkyne | 24 | 95 |
| Bromide | 2 | 99 |
| Aliphatic Ketone | 24 | 98 |
| Ester | 24 | 95 |
| Lactone | 24 | 98 |
| Furan | 2 | 99 |
| Nitro | 24 | 95 |
Experimental Protocols
General Protocol for B(C6F5)3-Catalyzed Reduction of a Carbonyl Compound:
Disclaimer: This is a general guideline. Optimal conditions such as solvent, temperature, catalyst loading, and reaction time should be determined for each specific substrate.
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the carbonyl substrate (1.0 mmol).
-
Dissolve the substrate in an anhydrous solvent (e.g., toluene (B28343) or CH2Cl2, 5 mL).
-
Add the hydrosilane (e.g., Et3SiH, 1.2 mmol, 1.2 equiv).
-
Add the B(C6F5)3 catalyst (0.02 mmol, 2 mol %) as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature or the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or 1H NMR).
-
Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of NaHCO3.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: General experimental workflow for a B(C6F5)3 catalyzed reduction.
Caption: Troubleshooting decision tree for low or no conversion in B(C6F5)3 catalyzed reductions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]
- 4. Frontiers | Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: A DFT study [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected NMR shifts in B(C6F5)3 adducts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(pentafluorophenyl)borane, B(C₆F₅)₃, and its adducts. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on unexpected Nuclear Magnetic Resonance (NMR) shifts.
Frequently Asked Questions (FAQs)
Q1: My ¹⁹F NMR spectrum of B(C₆F₅)₃ shows broad signals. What is the likely cause?
A1: Broad signals in the ¹⁹F NMR spectrum of B(C₆F₅)₃ are often indicative of dynamic exchange processes occurring on the NMR timescale.[1][2] Several factors can contribute to this:
-
Lewis Base Exchange: A common cause is the rapid association and dissociation of a Lewis base with the B(C₆F₅)₃ center. If this exchange is fast, the observed signals will be a weighted average of the free and complexed borane, often resulting in broadening.[2]
-
Presence of Impurities: Lewis basic impurities, such as residual water or solvents, can form adducts with B(C₆F₅)₃. The resulting equilibrium between free B(C₆F₅)₃ and its adducts can lead to signal broadening.
-
Concentration Effects: At high concentrations, intermolecular interactions can sometimes contribute to broader lines.[2]
-
Viscosity of the Solution: A highly viscous sample can also lead to broader NMR signals.
Troubleshooting Steps:
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can often slow down the exchange process, leading to the sharpening of signals for the individual species (free vs. complexed B(C₆F₅)₃).[3]
-
Ensure Sample Purity: B(C₆F₅)₃ is hygroscopic. Ensure that your sample and deuterated solvent are scrupulously dried to avoid the formation of water adducts.[1][4]
-
Vary Concentration: Acquiring spectra at different concentrations can help determine if aggregation or other concentration-dependent effects are at play.
Q2: I've formed an adduct with B(C₆F₅)₃ and a Lewis base. In which direction should I expect the ¹¹B and ¹⁹F NMR signals to shift?
A2: Upon formation of a Lewis acid-base adduct, the coordination number of the boron atom changes from three to four. This increased coordination and shielding generally leads to an upfield shift (to lower ppm values) in both the ¹¹B and ¹⁹F NMR spectra.[1][5]
-
¹¹B NMR: The signal for three-coordinate B(C₆F₅)₃ is typically found in the downfield region of the spectrum. Upon adduct formation, the four-coordinate boron center is more shielded, causing a significant upfield shift. For example, a broadened signal at δ -3.51 ppm in the ¹¹B NMR spectrum is consistent with a 4-coordinate boron center.[1]
-
¹⁹F NMR: The signals for the ortho-, meta-, and para- fluorine atoms of the C₆F₅ rings also shift upfield upon coordination to a Lewis base. The magnitude of this "coordination shift" (Δδ = δ(adduct) - δ(free)) can provide qualitative information about the strength of the Lewis acid-base interaction.[1][6]
Q3: The ¹H NMR spectrum of my reaction involving a B(C₆F₅)₃ adduct shows unexpected complexity or the disappearance of expected signals. What could be happening?
A3: B(C₆F₅)₃ is a strong Lewis acid and can participate in reactivity beyond simple adduct formation, leading to complex ¹H NMR spectra.
-
Frustrated Lewis Pair (FLP) Chemistry: If your Lewis base is sterically hindered, it may not be able to form a classical adduct with B(C₆F₅)₃. Instead, they can form a "frustrated Lewis pair" (FLP).[7] FLPs are known to activate small molecules like H₂, which can lead to unexpected hydrogenation products and new signals in the aliphatic region of the ¹H NMR spectrum.[1]
-
Hydride Abstraction: B(C₆F₅)₃ can abstract a hydride ion from certain substrates, particularly from α-carbons of bulky amines, leading to the formation of iminium ions and the [HB(C₆F₅)₃]⁻ anion.[8][9] This will result in the appearance of new signals corresponding to the resulting cation and a characteristic broad signal for the B-H proton in the borohydride (B1222165) anion.
-
Brønsted Acid Catalysis: The adduct of B(C₆F₅)₃ with water, [B(C₆F₅)₃(OH₂)], is a strong Brønsted acid.[4][3] If water is present, this species can catalyze various reactions, such as H/D exchange or substrate degradation, leading to a complex mixture of products observable in the ¹H NMR.[1]
Q4: Why do the chemical shifts of my B(C₆F₅)₃ adduct change with different solvents?
A4: The chemical shifts in NMR are sensitive to the surrounding environment, and the choice of solvent can have a significant impact.
-
Coordinating Solvents: Solvents that can act as Lewis bases (e.g., THF, acetonitrile) can compete with your intended Lewis base for coordination to the boron center. This can lead to equilibria in solution, resulting in averaged or shifted signals.
-
Solvent Polarity: The polarity of the solvent can influence the electronic environment of the adduct, causing shifts in the resonance frequencies of the nuclei.
-
Anisotropic Effects: Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant shifts due to their magnetic anisotropy. These interactions can be useful for probing the solution-state structure of adducts, including FLPs.[7]
Troubleshooting Workflows
For a systematic approach to diagnosing unexpected NMR shifts, the following workflow can be utilized.
Caption: A logical workflow for troubleshooting unexpected NMR shifts.
Data Presentation: Comparative NMR Data
The coordination of a Lewis base to B(C₆F₅)₃ results in characteristic changes in the ¹¹B and ¹⁹F NMR chemical shifts. The "coordination shift" (Δδ), defined as the difference between the chemical shift of the adduct and the free species (Δδ = δ_adduct - δ_free), is a useful parameter for characterizing the interaction.[6]
Table 1: Typical ¹⁹F NMR Chemical Shifts (ppm) for B(C₆F₅)₃ and its Adduct with Water
| Species | Solvent | δ(o-F) | δ(p-F) | δ(m-F) | Δδ(o-F) | Δδ(p-F) | Δδ(m-F) |
| Free B(C₆F₅)₃ | Toluene-d₈ | -128.9 | -156.9 | -163.8 | - | - | - |
| H₂O Adduct | Toluene-d₈ | -132.5 | -158.5 | -164.5 | -3.6 | -1.6 | -0.7 |
Data sourced from BenchChem.[6] Chemical shifts are referenced to CFCl₃.
Table 2: Typical ¹¹B NMR Chemical Shifts (ppm) for Three- and Four-Coordinate Boron Species
| Coordination State | Example Species | Typical Chemical Shift Range (ppm) |
| Three-coordinate | Free B(C₆F₅)₃ | Downfield region |
| Four-coordinate | B(C₆F₅)₃ Adducts | -26 to -45 (upfield shift)[5] |
| Four-coordinate | [HB(C₆F₅)₃]⁻ | Upfield region |
Note: The exact chemical shift is dependent on the Lewis base, solvent, and temperature.
Experimental Protocols
Protocol 1: Preparation of an NMR Sample for Adduct Characterization
Objective: To prepare a clean and homogeneous NMR sample to accurately characterize a B(C₆F₅)₃-Lewis base adduct.
Materials:
-
B(C₆F₅)₃
-
Lewis base of interest
-
High-purity deuterated solvent (e.g., Toluene-d₈, CD₂Cl₂, C₆D₆), dried over molecular sieves or by appropriate methods.
-
Standard 5 mm NMR tube, oven-dried.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Drying: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) due to the hygroscopic nature of B(C₆F₅)₃.[1]
-
Weighing: In the glovebox, accurately weigh the desired amount of B(C₆F₅)₃ into a clean, dry vial.
-
Lewis Base Addition: Add the desired stoichiometric equivalent of the Lewis base to the vial. This can be done neat if the base is a liquid, or as a stock solution in the same deuterated solvent.
-
Dissolution: Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).[10]
-
Homogenization: Gently agitate or sonicate the vial to ensure the sample is fully dissolved and homogeneous.
-
Transfer: Using a clean pipette, transfer the solution into the oven-dried NMR tube.
-
Sealing: Securely cap the NMR tube. For air-sensitive samples, a J. Young's NMR tube is recommended.[1]
-
Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹¹B, ¹⁹F, ¹³C) promptly.
Protocol 2: NMR Titration to Determine Binding Affinity
Objective: To determine the stoichiometry and association constant (Kₐ) of a Lewis acid-base interaction by monitoring changes in chemical shifts.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of B(C₆F₅)₃ of a known concentration (e.g., 10 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the Lewis base at a significantly higher concentration (e.g., 100 mM) in the same solvent.
-
-
Initial Spectrum:
-
Transfer a precise volume (e.g., 0.5 mL) of the B(C₆F₅)₃ solution to an NMR tube.
-
Acquire an initial NMR spectrum (choose the nucleus that shows the largest change upon binding, often ¹⁹F or ¹¹B).
-
-
Titration:
-
Add a small, precise aliquot of the Lewis base stock solution to the NMR tube.
-
Gently mix the sample to ensure homogeneity.
-
Acquire another NMR spectrum.
-
-
Repeat: Continue adding aliquots of the Lewis base and acquiring spectra until the chemical shifts of the B(C₆F₅)₃ signals no longer change, indicating saturation.
-
Data Analysis: Plot the change in chemical shift (Δδ) as a function of the molar ratio of Lewis base to B(C₆F₅)₃. This data can then be fitted to an appropriate binding isotherm to calculate the association constant (Kₐ).
Signaling Pathway and Relationship Diagrams
The interaction between B(C₆F₅)₃ and a Lewis base can lead to different outcomes depending on the nature of the base.
Caption: Possible interaction pathways for B(C₆F₅)₃ with Lewis bases.
References
- 1. rsc.org [rsc.org]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Frustrated Lewis Pair Behavior of Intermolecular Amine/B(C6F5)3 Pairs - figshare - Figshare [figshare.com]
- 9. Reactivity of Amine/E(C6F5)3 (E = B, Al) Lewis Pairs toward Linear and Cyclic Acrylic Monomers: Hydrogenation vs. Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Strategies to avoid decomposition of B(C6F5)3 complexes during catalysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tris(pentafluorophenyl)borane (B72294), B(C6F5)3, as a catalyst. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to prevent catalyst decomposition and ensure experimental success.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low catalytic activity | Catalyst decomposition due to moisture: B(C6F5)3 is highly hygroscopic and readily forms a stable, catalytically inactive adduct with water.[1][2][3] | Ensure all solvents and reagents are rigorously dried before use. Handle B(C6F5)3 in an inert atmosphere (glovebox or Schlenk line). Consider using molecular sieves.[4] |
| Incompatible Lewis base: Strong, sterically unhindered Lewis bases can form classical adducts with B(C6F5)3, deactivating the catalyst. | If a Lewis base is required, consider using a bulky base to form a "frustrated Lewis pair" (FLP), which can prevent irreversible coordination to the boron center.[5][6] | |
| Protodeboronation: In the presence of protic sources, decomposition via cleavage of the B-C bond can occur.[7][8] | Avoid protic solvents or reagents unless they are a desired part of the reaction mechanism. | |
| Reaction has a long induction period | Presence of trace water: Water in the catalyst stock solution can lead to an induction period as the active catalyst is slowly regenerated.[2][3][9] | While rigorously drying reagents is best practice, if an induction period is consistently observed, it may be due to water complexing with the borane. The reaction may still proceed to completion.[2][9] |
| Inconsistent reaction rates | Variable water content: Inconsistent levels of moisture in reagents or the reaction environment can lead to variable reaction rates.[2][9] | Standardize drying procedures for all solvents and reagents. Store B(C6F5)3 under a dry, inert atmosphere. |
| Formation of side products | Decomposition of B(C6F5)3 complexes: In some cases, the decomposition of catalyst-substrate complexes can lead to undesired side reactions. | Optimize reaction temperature; B(C6F5)3 is thermally stable to over 200°C, but its complexes may be less stable.[1] Consider using a co-catalyst to promote the desired reaction pathway and limit decomposition.[10] |
Frequently Asked Questions (FAQs)
1. What is the primary cause of B(C6F5)3 decomposition in catalytic reactions?
The primary cause of decomposition and deactivation is its reaction with water.[1][2][3] B(C6F5)3 is hygroscopic and forms a very stable adduct with water, which is a strong Brønsted acid but may not be the desired Lewis acid catalyst for a specific transformation.[1][11] This adduct formation can significantly reduce or eliminate the Lewis acidity of the boron center, thereby inhibiting its catalytic activity.
2. How can I minimize water contamination in my reaction?
To minimize water contamination, it is crucial to use rigorously dried solvents and reagents. Standard techniques include distilling solvents over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and halogenated solvents) and drying solid reagents under high vacuum. All manipulations involving B(C6F5)3 should be performed under an inert atmosphere, such as in a glovebox or using Schlenk techniques.
3. Is B(C6F5)3 stable at elevated temperatures?
Yes, B(C6F5)3 is known for its high thermal stability, remaining intact at temperatures well above 200°C.[1] This makes it suitable for reactions requiring high temperatures. However, the thermal stability of its complexes with substrates or other species in the reaction mixture may be lower.
4. Can I use protic solvents with B(C6F5)3?
The use of protic solvents is generally not recommended as they can lead to protodeboronation, a process that cleaves the B-C bonds and destroys the catalyst.[7][8] Furthermore, as Lewis bases, they can coordinate to the boron center and inhibit catalysis.
5. What are "frustrated Lewis pairs" (FLPs) and how do they relate to B(C6F5)3 stability?
Frustrated Lewis pairs are combinations of a bulky Lewis acid, like B(C6F5)3, and a bulky Lewis base that are sterically hindered from forming a classical adduct.[5][6] This "frustration" leaves the reactivity of both the acid and the base available to activate substrates. Using a bulky Lewis base can be a strategy to prevent the irreversible coordination and deactivation of B(C6F5)3 that would occur with a smaller, unhindered base.
6. My reaction shows an induction period. Is the catalyst dead?
Not necessarily. An induction period, especially in reactions like hydrosilylation, has been linked to the presence of trace amounts of water in the catalyst solution.[2][9] The reaction may still proceed to completion after this initial delay. However, it is an indication of water contamination that should be addressed for better reproducibility.
7. How should I store my B(C6F5)3 catalyst?
B(C6F5)3 should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a glovebox or a desiccator filled with a suitable desiccant). For long-term storage, consider a low-temperature environment. Some studies have suggested that storing B(C6F5)3 solutions in low molecular weight silicone oils can improve stability.[2][9]
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive B(C6F5)3-Catalyzed Reaction
This protocol outlines the general steps for setting up a reaction that is sensitive to moisture, using the hydrosilylation of a carbonyl compound as an example.
1. Preparation of Glassware and Reagents:
- All glassware (reaction flask, syringes, etc.) should be oven-dried at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P2O5 or activated molecular sieves).
- The reaction solvent (e.g., toluene (B28343), dichloromethane) must be rigorously dried and deoxygenated. For example, toluene can be refluxed over sodium/benzophenone ketyl and distilled under an inert atmosphere.
- The carbonyl substrate and the silane (B1218182) should be dried over a suitable drying agent (e.g., CaH2) and distilled or filtered prior to use.
2. Reaction Setup:
- The reaction is best performed in a glovebox or using standard Schlenk line techniques.
- In a glovebox, weigh the B(C6F5)3 (e.g., 1-5 mol%) into the oven-dried reaction flask equipped with a magnetic stir bar.
- Add the desired amount of anhydrous solvent.
- Add the carbonyl substrate to the flask.
- Finally, add the silane to initiate the reaction.
3. Reaction Monitoring and Work-up:
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy) by taking aliquots under inert conditions.
- Upon completion, the reaction can be quenched by the addition of a small amount of a protic solvent (e.g., methanol) or water.
- The crude product can then be purified by standard methods such as column chromatography.
Visualizing Decomposition and Mitigation Strategies
B(C6F5)3 Decomposition Pathway
Caption: Primary decomposition pathway of B(C6F5)3.
Strategy to Avoid Decomposition using a Frustrated Lewis Pair
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)3–n(C6Cl5)n (n = 1–3) - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers-Rubinsztajn reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Lewis Acidity: Tris(pentafluorophenyl)borane vs. Boron Trifluoride
An Objective Guide for Researchers and Drug Development Professionals
Trivalent boron compounds are archetypal Lewis acids, defined by their electron-deficient boron center with a vacant p-orbital that makes them potent electron-pair acceptors.[1] This characteristic renders them invaluable as catalysts and reagents in a vast array of chemical transformations.[1] Among the most prominent boron-based Lewis acids are tris(pentafluorophenyl)borane, B(C₆F₅)₃, and boron trifluoride, BF₃. While a superficial analysis based on the high electronegativity of fluorine might suggest BF₃ is the stronger Lewis acid, experimental and computational data reveal a more complex and nuanced reality.[1] This guide provides an objective comparison of their Lewis acidity, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Lewis Acidity
The strength of a Lewis acid is not an absolute value but can be quantified and ranked using various experimental and computational scales. The most widely recognized methods include the experimental Gutmann-Beckett Acceptor Number (AN) and the computationally derived Fluoride (B91410) Ion Affinity (FIA). The data for B(C₆F₅)₃ and BF₃ reveal a fascinating discrepancy between these methods, highlighting the critical interplay of electronic and steric effects.
| Lewis Acid | Substituent | Acceptor Number (AN)¹ | Fluoride Ion Affinity (FIA) (kJ/mol)² |
| BF₃ | -F | 89 | ~340-360 |
| B(C₆F₅)₃ | -C₆F₅ | 82 | ~450-480 |
¹Higher AN values indicate greater Lewis acidity as determined by the Gutmann-Beckett method.[1] ²FIA is the negative of the gas-phase enthalpy for the reaction between a Lewis acid and a fluoride ion; a more positive value indicates stronger Lewis acidity.[1]
As the data indicates, the Gutmann-Beckett method suggests that BF₃ is a stronger Lewis acid than B(C₆F₅)₃.[1][2] In stark contrast, the Fluoride Ion Affinity values, which represent the intrinsic, gas-phase acidity, show B(C₆F₅)₃ to be a significantly stronger Lewis acid than BF₃.[1]
Understanding the Discrepancy: Electronic vs. Steric Effects
The conflicting results from different measurement techniques stem from the unique structural and electronic properties of each molecule.
-
Boron Trifluoride (BF₃): The prevailing explanation for BF₃'s lower-than-expected intrinsic Lewis acidity is π-backbonding .[1] The p-orbitals of the fluorine atoms overlap effectively with the vacant p-orbital on the boron center, donating electron density back to the boron. This back-donation alleviates the electron deficiency of the boron atom, thereby reducing its strength as an electron pair acceptor.[1]
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃): The potent Lewis acidity of B(C₆F₅)₃ is primarily due to the powerful inductive effect (-I) of the three pentafluorophenyl rings.[1] The numerous highly electronegative fluorine atoms on the phenyl rings strongly pull electron density away from the boron center through the sigma bond framework.[1] This effect greatly enhances the electron deficiency of the boron atom, making it an exceptionally strong Lewis acid.[1] However, the three bulky C₆F₅ groups also create significant steric hindrance around the boron center.[1] This steric bulk is the key reason for its lower Acceptor Number. The Gutmann-Beckett method uses the relatively bulky triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule, and steric hindrance impedes the optimal interaction of this probe with the boron center in B(C₆F₅)₃, leading to an underestimation of its true Lewis acidity.[1] Conversely, the FIA calculation is based on the affinity for the very small fluoride ion (F⁻), which is not affected by steric bulk, thus providing a better measure of the intrinsic acidity.[1]
Caption: Electronic and steric factors governing Lewis acidity.
Experimental and Computational Protocols
A clear understanding of the methodologies used to measure Lewis acidity is crucial for interpreting the results correctly.
1. Gutmann-Beckett Method
This is a widely used experimental technique to assess the Lewis acidity of a substance in solution.[1]
-
Principle: The method utilizes triethylphosphine oxide (Et₃PO) as a nuclear magnetic resonance (NMR) probe molecule. The oxygen atom in Et₃PO is a Lewis base, and its interaction with a Lewis acid causes a deshielding effect on the adjacent phosphorus atom.[2]
-
Protocol:
-
A solution of the Lewis acid is prepared in a weakly coordinating solvent (e.g., hexane, dichloromethane).
-
A sample of Et₃PO is added to the solution.
-
The ³¹P NMR spectrum of the solution is recorded.
-
The change in the ³¹P NMR chemical shift (δ) of Et₃PO is measured relative to a reference standard (Et₃PO in hexane, δ = 41.0 ppm).
-
The Acceptor Number (AN) is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0).[2] A higher AN value corresponds to a greater Lewis acidity.[2]
-
Caption: Workflow for the Gutmann-Beckett method.
2. Fluoride Ion Affinity (FIA)
FIA is a theoretical measure of Lewis acidity, defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion (F⁻).[1]
-
Principle: A more positive FIA value indicates a stronger affinity for the fluoride ion and, therefore, a stronger Lewis acid.[1] It is considered a measure of the "intrinsic" or "absolute" Lewis acidity, free from solvent or steric effects from bulky probes.
-
Computational Protocol:
-
The three-dimensional structures of the Lewis acid (e.g., BF₃) and its corresponding fluoride adduct (e.g., BF₄⁻) are modeled.
-
The geometries of these structures are optimized using quantum chemical methods, most commonly Density Functional Theory (DFT).
-
The electronic energies and thermal corrections to the enthalpy are calculated for both the optimized Lewis acid and the fluoride adduct.
-
The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻.
-
Conclusion and Recommendations
The comparison between B(C₆F₅)₃ and BF₃ provides a clear lesson: Lewis acidity is not a single, easily defined parameter.
-
B(C₆F₅)₃ is an exceptionally strong intrinsic Lewis acid, significantly more so than BF₃.[1] This is due to the powerful electron-withdrawing nature of its three C₆F₅ groups.[1] It is the preferred choice when high intrinsic acidity is required for activating substrates. However, its high steric bulk must be considered, as it can hinder its interaction with sterically demanding Lewis bases. This property is advantageously exploited in Frustrated Lewis Pair (FLP) chemistry.
-
BF₃ is a weaker intrinsic Lewis acid than B(C₆F₅)₃ due to π-backbonding.[1] However, its smaller size makes it less sterically hindered. In solution-phase reactions involving bulky substrates, where steric accessibility is paramount, BF₃ may appear to be more effective or may be preferred. Its gaseous nature and high moisture sensitivity can make it more difficult to handle compared to the solid, water-tolerant B(C₆F₅)₃.[3][4]
For researchers and drug development professionals, the choice between these two Lewis acids must be guided by the specific demands of the application. If the goal is to maximize electronic activation and the substrate is not sterically demanding, B(C₆F₅)₃ is the superior choice. If the reaction involves bulky partners where steric hindrance could be a limiting factor, the smaller BF₃ might be more suitable, provided its handling requirements can be met.
References
A Comparative Guide to the Catalytic Efficiency of B(C₆F₅)₃ and BCl₃
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Lewis acid catalysis, both tris(pentafluorophenyl)borane, B(C₆F₅)₃, and boron trichloride, BCl₃, are prominent catalysts, each possessing distinct properties that dictate their utility in chemical synthesis. This guide provides an objective comparison of their catalytic efficiency, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection for research and development.
Unraveling Lewis Acidity: A Tale of Two Metrics
The catalytic prowess of B(C₆F₅)₃ and BCl₃ is fundamentally linked to their Lewis acidity. However, quantifying this property is not straightforward, with different methods sometimes yielding seemingly contradictory results.
A key theoretical measure is the gas-phase Fluoride Ion Affinity (FIA) , which represents the intrinsic Lewis acidity of a molecule. On this scale, B(C₆F₅)₃ exhibits a significantly higher FIA, indicating it is an exceptionally strong Lewis acid. This is attributed to the potent electron-withdrawing nature of the three pentafluorophenyl rings.
In solution, the Gutmann-Beckett Acceptor Number (AN) is a common experimental metric. Interestingly, BCl₃ displays a higher AN than B(C₆F₅)₃. This difference is largely attributed to steric hindrance. The bulky C₆F₅ groups can impede the interaction of the boron center with the probe molecule used in the AN determination, potentially underestimating its true Lewis acidity in solution. In contrast, the smaller chlorine atoms in BCl₃ allow for more facile coordination with Lewis bases.
| Lewis Acid | Substituent | Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ/mol) |
| B(C₆F₅)₃ | -C₆F₅ | 82 | ~450-480 |
| BCl₃ | -Cl | 96.6 | >360 ± 42 |
Table 1: Comparison of Lewis Acidity Metrics for B(C₆F₅)₃ and BCl₃.
Head-to-Head: Catalytic Performance in a Cycloaddition Reaction
Direct comparative studies of B(C₆F₅)₃ and BCl₃ in the same reaction are limited in the literature. However, one study provides a valuable side-by-side comparison in a borane-catalyzed cycloaddition reaction. In this specific reaction, BCl₃ demonstrated slightly higher reactivity, affording a 65% yield of the cyclobutene (B1205218) product. In contrast, B(C₆F₅)₃ provided a 62% yield under the same conditions. Despite the marginally lower yield, B(C₆F₅)₃ was selected as the preferred catalyst for further studies due to its significantly better safety profile, as it is a solid that is more easily handled than the gaseous and highly corrosive BCl₃.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| B(C₆F₅)₃ | 10 | Toluene (B28343) | 25 | 24 | 62 |
| BCl₃ | 10 | Toluene | 25 | 24 | 65 |
Table 2: Catalytic Performance in a [2+2] Cycloaddition Reaction.
Experimental Protocol: [2+2] Cycloaddition Reaction
Materials:
-
Starting alkene (1.0 equiv)
-
Alkene coupling partner (1.2 equiv)
-
B(C₆F₅)₃ or BCl₃ (10 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the starting alkene and anhydrous toluene are added.
-
The catalyst, either B(C₆F₅)₃ as a solid or a solution of BCl₃ in a suitable solvent, is added to the reaction mixture.
-
The alkene coupling partner is then added, and the reaction mixture is stirred at 25°C for 24 hours.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Mechanistic Considerations: Divergent Pathways
The catalytic mechanisms of B(C₆F₅)₃ and BCl₃, while both rooted in their Lewis acidity, can exhibit notable differences, particularly in reactions involving silanes.
BCl₃: The Classic Lewis Acid Activator
In most reactions, BCl₃ functions as a conventional Lewis acid catalyst. It activates substrates, such as carbonyl compounds or dienophiles, by coordinating to a Lewis basic site (e.g., an oxygen or nitrogen atom). This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
The Superiority of B(C₆F₅)₃: A Comparative Guide for Researchers
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a powerhouse in the realm of Lewis acid catalysis, consistently outperforming traditional borane (B79455) Lewis acids such as boron trifluoride (BF₃) and boron trichloride (B1173362) (BCl₃) in a wide array of chemical transformations. Its unique combination of high Lewis acidity, exceptional stability, and steric bulk offers significant advantages for researchers, scientists, and drug development professionals seeking to optimize reaction efficiency, selectivity, and scope.
This guide provides an objective comparison of B(C₆F₅)₃ with traditional borane Lewis acids, supported by experimental data, detailed experimental protocols for key reactions, and mechanistic visualizations to illustrate its distinct modes of action.
Key Advantages of B(C₆F₅)₃ at a Glance:
-
Enhanced Lewis Acidity: The powerful electron-withdrawing nature of the three pentafluorophenyl rings makes the boron center in B(C₆F₅)₃ exceptionally electron-deficient and thus a highly potent Lewis acid.
-
Superior Stability: Unlike many traditional borane Lewis acids that are sensitive to moisture, B(C₆F₅)₃ exhibits remarkable hydrolytic stability, allowing for easier handling and broader compatibility with various reaction conditions.[1]
-
Unique Reactivity in Frustrated Lewis Pairs (FLPs): The steric bulk of the C₆F₅ groups prevents the formation of classical adducts with bulky Lewis bases, leading to the formation of "frustrated Lewis pairs." This unique property enables the activation of small molecules like H₂ for metal-free hydrogenations.
-
Broad Catalytic Scope: B(C₆F₅)₃ has demonstrated exceptional catalytic activity in a diverse range of reactions including olefin polymerization, Friedel-Crafts reactions, Diels-Alder reactions, hydrosilylations, and aldol-type reactions.[2]
Quantitative Comparison of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods. The Gutmann-Beckett Acceptor Number (AN) provides an experimental measure of Lewis acidity in solution, while the calculated Fluoride (B91410) Ion Affinity (FIA) offers an intrinsic measure of Lewis acid strength in the gas phase.
| Lewis Acid | Substituent | Acceptor Number (AN)¹ | Fluoride Ion Affinity (FIA) (kJ/mol)² |
| B(C₆F₅)₃ | -C₆F₅ | 82 | ~450-480 |
| BF₃ | -F | 89 | ~340-360 |
| BCl₃ | -Cl | 96.6 | >360 ± 42 |
| BBr₃ | -Br | Not Widely Reported | > BCl₃ |
¹Higher AN values indicate greater Lewis acidity as determined by the Gutmann-Beckett method in solution. Note that while BCl₃ and BF₃ have higher ANs, this method can be influenced by the steric bulk of the Lewis acid and the probe molecule. ²FIA is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion; a higher positive value indicates stronger intrinsic Lewis acidity. Computationally derived FIA values consistently show B(C₆F₅)₃ to be a stronger Lewis acid than BF₃ and BCl₃.[3]
The counterintuitive trend in Lewis acidity for boron trihalides (BBr₃ > BCl₃ > BF₃) is attributed to the degree of π-backbonding from the halogen p-orbitals to the vacant p-orbital on boron, which is most effective for fluorine.[3] In contrast, the Lewis acidity of B(C₆F₅)₃ is primarily governed by the strong inductive electron-withdrawing effect of the perfluorinated phenyl rings, making its boron center highly electrophilic.[3]
Performance in Key Catalytic Reactions
The superior properties of B(C₆F₅)₃ translate into enhanced performance in a variety of important chemical transformations.
Diels-Alder Cycloaddition
In the Diels-Alder reaction between vinyldiazo esters and nitrones, B(C₆F₅)₃ not only improves the yield but also inverts the diastereoselectivity compared to traditional Lewis acids like BF₃·OEt₂.
| Catalyst (20 mol%) | Yield (%) | Diastereomeric Ratio (dr) |
| B(C₆F₅)₃ | 60 | 83:17 |
| BF₃·OEt₂ | <20 | 9:91 |
| No Catalyst | 18 | 9:91 |
Reaction of a nitrone with an alkenyldiazo ester. Data sourced from Organic Letters 2023, 25, 5, 758–763.[4]
Cationic Polymerization
B(C₆F₅)₃ is an effective initiator for the cationic polymerization of various monomers, including β-pinene, and has been shown to be water-tolerant in these systems. In the ring-opening polymerization of biorenewable γ-methyl-α-methylene-γ-butyrolactone (γMMBL), Lewis pairs involving B(C₆F₅)₃ demonstrate high activity.
| Lewis Pair System | Monomer Conversion |
| TMP / B(C₆F₅)₃ | >99% in < 3 min |
| Et₃N / B(C₆F₅)₃ | Slower than TMP system |
Polymerization of γMMBL. TMP = 2,2,6,6-tetramethylpiperidine. Data sourced from ACS Macro Lett. 2015, 4, 6, 659–663.[5]
Experimental Protocols
Gutmann-Beckett Method for Lewis Acidity Determination
This method provides an experimental measure of the Lewis acidity of a compound in solution.
Materials:
-
Lewis acid of interest (e.g., B(C₆F₅)₃)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., CD₂Cl₂, C₆D₆)
-
NMR tubes
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.05 M).
-
In a dry NMR tube under an inert atmosphere, add a known amount of the Lewis acid.
-
Add a precise volume of the Et₃PO stock solution to the NMR tube. The molar ratio of Lewis acid to Et₃PO should be approximately 1:1.
-
Acquire the ³¹P NMR spectrum of the solution.
-
Record the chemical shift (δ) of the Et₃PO-Lewis acid adduct.
-
The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ_sample - 41.0), where δ_sample is the observed ³¹P chemical shift and 41.0 ppm is the chemical shift of Et₃PO in hexane.
B(C₆F₅)₃-Catalyzed Diels-Alder Reaction (Representative Protocol)
This protocol is a general representation for the comparison of Lewis acids in a Diels-Alder reaction.
Materials:
-
Diene (e.g., isoprene)
-
Dienophile (e.g., methyl acrylate)
-
Lewis acid catalyst (B(C₆F₅)₃ or BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, inerted round-bottom flask, add the dienophile (1.0 mmol) and the anhydrous solvent (5 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst (e.g., 10 mol%, 0.1 mmol) to the stirred solution.
-
Slowly add the diene (1.2 mmol) to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for the required time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the yield and diastereoselectivity by ¹H NMR.
Mechanistic Insights and Visualizations
The distinct advantages of B(C₆F₅)₃ can be understood by examining its role in various reaction mechanisms.
Frustrated Lewis Pair (FLP) Activation of Dihydrogen
The steric bulk of B(C₆F₅)₃ prevents it from forming a classical adduct with a bulky Lewis base (e.g., a phosphine). This "frustrated" pair can then cooperatively activate small molecules like H₂.
Caption: Heterolytic cleavage of H₂ by a B(C₆F₅)₃-based Frustrated Lewis Pair.
Catalytic Cycle for Hydrosilylation of a Carbonyl
B(C₆F₅)₃ catalyzes the hydrosilylation of carbonyls through a mechanism that involves activation of the silane (B1218182) rather than the carbonyl.
Caption: B(C₆F₅)₃-catalyzed hydrosilylation of a carbonyl compound.
Proposed Catalytic Cycle for Friedel-Crafts Alkylation
B(C₆F₅)₃ can catalyze Friedel-Crafts alkylations by activating an alkyl halide to generate a carbocationic intermediate.
Caption: Proposed catalytic cycle for a B(C₆F₅)₃-catalyzed Friedel-Crafts alkylation.
Conclusion
Tris(pentafluorophenyl)borane offers a compelling alternative to traditional borane Lewis acids, providing researchers with a powerful tool to enhance a wide range of chemical reactions. Its superior Lewis acidity, stability, and unique reactivity profile, particularly in the context of frustrated Lewis pairs, enable more efficient and selective chemical syntheses. The experimental data and mechanistic understanding presented in this guide underscore the significant advantages of incorporating B(C₆F₅)₃ into the modern synthetic chemist's toolkit.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of Amine/E(C6F5)3 (E = B, Al) Lewis Pairs toward Linear and Cyclic Acrylic Monomers: Hydrogenation vs. Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unrivaled Efficacy of B(C₆F₅)₃ in Frustrated Lewis Pairs: A Comparative Guide
In the landscape of modern synthetic chemistry, Frustrated Lewis Pairs (FLPs) have emerged as a powerful tool for the activation of small molecules and subsequent catalysis. At the heart of many highly effective FLP systems lies the potent Lewis acid, tris(pentafluorophenyl)borane, B(C₆F₅)₃. This guide provides an objective comparison of the efficacy of B(C₆F₅)₃ in FLPs against other Lewis acids, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
Unveiling Lewis Acidity: A Quantitative Comparison
The Lewis acidity of a borane (B79455) is a critical determinant of its ability to form an effective FLP. The Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift (Δδ³¹P) of triethylphosphine (B1216732) oxide upon adduct formation, provides a reliable quantitative measure of Lewis acidity. As the data in Table 1 illustrates, B(C₆F₅)₃ exhibits a significantly higher acceptor number (AN) compared to other common boranes, signifying its superior Lewis acidity. This heightened acidity is a key factor in its ability to activate small molecules like H₂ in FLP chemistry.
| Lewis Acid | ³¹P NMR Shift (δ, ppm) of Et₃PO Adduct | Acceptor Number (AN) |
| B(C₆F₅)₃ | 77.8 [1] | 82 [1] |
| B(p-HC₆F₄)₃ | 77.4[1] | 98.5% (relative to B(C₆F₅)₃)[1] |
| B(o-HC₆F₄)₃ | 76.7[1] | 97.3% (relative to B(C₆F₅)₃)[1] |
| BPh₃ | - | Lower than B(C₆F₅)₃[2] |
| Ga(C₂F₅)₃ | Higher than B(C₆F₅)₃ | Stronger than B(C₆F₅)₃[2] |
Table 1: Comparison of Lewis Acidity of Various Boranes using the Gutmann-Beckett Method.
Catalytic Performance in Action: Hydrogenation of Imines
The hydrogenation of imines to amines is a benchmark reaction for evaluating the efficacy of FLP catalysts. The performance of B(C₆F₅)₃-based FLPs is often superior to that of systems employing weaker Lewis acids, as highlighted by the comparative data on reaction yields and conditions. While B(C₆F₅)₃ can catalyze the hydrogenation of a broad range of imines, the choice of Lewis acid can be tailored to the specific substrate. For instance, with more basic alkyl amines, the less Lewis acidic BPh₃ can be more effective due to the irreversible deprotonation of the highly acidic H₂O·B(C₆F₅)₃ adduct that can occur with stronger Lewis acids in the presence of water.[3]
| Lewis Acid | Substrate | Lewis Base | Solvent | Conditions | Yield (%) | Reference |
| B(C₆F₅)₃ | N-benzylidene-tert-butylamine | Substrate | 1,4-Dioxane (B91453) | H₂ (pressure not specified), RT | High | [1] |
| B(C₆F₅)₃ | Various Imines | Substrate or Bulky Phosphine | Toluene | H₂ (1.5 bar), 25 °C | - | [4] |
| BPh₃ | N-benzylidene aniline | Phosphazene | THF | H₂ | Quantitative | [5] |
| Chiral Borane | N-(1-phenylethylidene)aniline | t-Bu₃P | - | H₂ | up to 83% ee | [4] |
Table 2: Comparative Catalytic Performance of Lewis Acids in the FLP-Catalyzed Hydrogenation of Imines.
Beyond Hydrogenation: Expanding the Catalytic Scope
The utility of B(C₆F₅)₃ in FLPs extends beyond hydrogenation. Its strong Lewis acidity enables a diverse range of transformations, including the activation of CO₂ and the polymerization of polar monomers. In the context of polymerization, a direct comparison with Al(C₆F₅)₃ reveals that while the aluminum analogue can exhibit higher activity in some cases, the B(C₆F₅)₃-based FLP remains a highly effective catalyst.
| Lewis Acid | Lewis Base | Monomer | Activity (TOF, h⁻¹) | Polymer Mn ( g/mol ) | Reference |
| B(C₆F₅)₃ | TMP | γMMBL | - | - | [3] |
| Al(C₆F₅)₃ | TMP | γMMBL | 96,000 | 1.29 x 10⁵ | [3] |
| B(C₆F₅)₃ | Et₃N | MMA | Transfer Hydrogenation | - | [3][6] |
| Al(C₆F₅)₃ | Et₃N | γMMBL | Higher than B/Et₃N pair | - | [3] |
Table 3: Comparative Performance of B(C₆F₅)₃ and Al(C₆F₅)₃ in Polymerization and Related Reactions. (TMP = 2,2,6,6-tetramethylpiperidine, MMA = methyl methacrylate, γMMBL = γ-methyl-α-methylene-γ-butyrolactone, TOF = Turnover Frequency, Mn = Number-average molecular weight)
Experimental Protocols
General Procedure for FLP-Catalyzed Hydrogenation of Imines
Materials:
-
Lewis Acid (e.g., B(C₆F₅)₃)
-
Imine Substrate
-
Lewis Base (if substrate is not the base, e.g., a bulky phosphine)
-
Anhydrous, non-protic solvent (e.g., Toluene, 1,4-Dioxane)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a reaction vessel (e.g., a Schlenk tube or a high-pressure autoclave) is charged with the Lewis acid (typically 1-10 mol%) and the imine substrate.
-
If an external Lewis base is used, it is added at this stage.
-
The anhydrous solvent is added to dissolve the components.
-
The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The vessel is purged with hydrogen gas several times.
-
The reaction is stirred under a positive pressure of hydrogen (typically 1-100 bar) at the desired temperature (often room temperature) for the specified time.
-
Reaction progress can be monitored by techniques such as NMR spectroscopy or GC-MS.
-
Upon completion, the reaction is carefully vented, and the solvent is removed under reduced pressure.
-
The resulting amine product is purified by standard laboratory techniques such as column chromatography or distillation.
Note: The extreme sensitivity of many FLP systems to moisture necessitates the use of rigorously anhydrous conditions and inert atmosphere techniques.[1] However, recent studies have shown that B(C₆F₅)₃ in certain solvents like 1,4-dioxane exhibits appreciable moisture tolerance for the hydrogenation of weakly basic substrates.[1]
Visualizing the Mechanism: FLP Activation and Catalysis
The following diagrams illustrate the fundamental principles of Frustrated Lewis Pair chemistry, from the initial activation of dihydrogen to the catalytic cycle for imine hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric catalysis with FLPs - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00701D [pubs.rsc.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. mdpi.com [mdpi.com]
- 5. Reactivity of Amine/E(C6F5)3 (E = B, Al) Lewis Pairs toward Linear and Cyclic Acrylic Monomers: Hydrogenation vs. Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming B(C₆F₅)₃ Adduct Formation: A Comparative Guide to ¹H and ¹⁹F NMR Analysis
For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. The formation of adducts with the powerful Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a critical step in many catalytic and synthetic processes. This guide provides a comprehensive comparison of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for confirming and analyzing these adducts, supported by experimental data and detailed protocols. We also present a comparative overview of alternative analytical techniques.
The interaction of a Lewis base with B(C₆F₅)₃ results in the formation of a coordinate covalent bond, leading to a distinct change in the electronic environment of both molecules. These changes are readily observable by NMR spectroscopy, providing unequivocal evidence of adduct formation and offering insights into the nature and strength of the interaction.
The Power of NMR in Adduct Characterization
¹H and ¹⁹F NMR spectroscopy are powerful and non-destructive techniques that provide detailed structural information in solution. Upon adduct formation with a Lewis base, characteristic shifts in the NMR signals of both the Lewis base and B(C₆F₅)₃ are observed.
¹H NMR Analysis: Protons on the Lewis base in close proximity to the site of coordination with B(C₆F₅)₃ experience a change in their chemical environment. This typically results in a downfield shift (increase in ppm value) of their corresponding signals, indicating a decrease in electron density upon donation of the lone pair to the boron center. The magnitude of this "coordination shift" (Δδ = δ_adduct - δ_free) can provide a qualitative measure of the strength of the Lewis acid-base interaction.
¹⁹F NMR Analysis: The fluorine atoms on the pentafluorophenyl rings of B(C₆F₅)₃ are highly sensitive to changes in the coordination state of the boron atom. The ¹⁹F NMR spectrum of free B(C₆F₅)₃ typically shows three distinct signals corresponding to the ortho-, meta-, and para-fluorines. Upon adduct formation, the boron center becomes tetracoordinate, leading to a significant change in the electronic shielding of the fluorine nuclei. This results in noticeable upfield or downfield shifts of the ¹⁹F NMR signals. The coordination-induced shifts in the ¹⁹F spectrum are often more pronounced than in the ¹H spectrum, making ¹⁹F NMR a particularly sensitive probe for adduct formation.
Quantitative NMR Data for B(C₆F₅)₃ Adducts
The following tables summarize typical ¹H and ¹⁹F NMR chemical shifts (δ) and coordination shifts (Δδ) for various B(C₆F₅)₃ adducts, providing a quantitative basis for comparison.
Table 1: ¹⁹F NMR Data for Selected B(C₆F₅)₃ Adducts
| Lewis Base (L) | Solvent | δ(o-F) / ppm | Δδ(o-F) / ppm | δ(m-F) / ppm | Δδ(m-F) / ppm | δ(p-F) / ppm | Δδ(p-F) / ppm |
| Free B(C₆F₅)₃ | Toluene-d₈ | -128.9 | - | -163.8 | - | -156.9 | - |
| H₂O | Toluene-d₈ | -132.5 | -3.6 | -164.5 | -0.7 | -158.5 | -1.6 |
| Pyridine | CD₂Cl₂ | -133.4 | -4.5 | -164.2 | -0.4 | -159.2 | -2.3 |
| PPh₃ | CD₂Cl₂ | -132.8 | -3.9 | -163.9 | -0.1 | -158.3 | -1.4 |
| Et₂O | Toluene-d₈ | -131.7 | -2.8 | -164.1 | -0.3 | -158.0 | -1.1 |
Note: Chemical shifts are referenced to an external standard or residual solvent peaks. Coordination shifts are calculated relative to free B(C₆F₅)₃ in the same solvent.
Table 2: ¹H NMR Data for Lewis Bases Before and After Adduct Formation with B(C₆F₅)₃
| Lewis Base (L) | Proton(s) Observed | Solvent | δ(Free L) / ppm | δ(L·B(C₆F₅)₃) / ppm | Δδ / ppm |
| H₂O | OH ₂ | Toluene-d₈ | ~0.4 | 4.57 | +4.17 |
| Pyridine | α-H | CD₂Cl₂ | 8.62 | 8.85 | +0.23 |
| Et₂O | -O-CH ₂- | Toluene-d₈ | 3.39 | 3.85 | +0.46 |
Note: A positive coordination shift (Δδ) indicates a downfield shift upon adduct formation.
Comparison with Alternative Analytical Techniques
While ¹H and ¹⁹F NMR are primary tools for confirming B(C₆F₅)₃ adduct formation in solution, other techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques for B(C₆F₅)₃ Adduct Characterization
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹⁹F NMR Spectroscopy | Confirmation of adduct formation in solution, structural information, dynamic processes, and binding affinities.[1][2][3] | Non-destructive, provides detailed structural and electronic information, suitable for quantitative analysis.[1] | Lower sensitivity compared to mass spectrometry, requires soluble samples. |
| Infrared (IR) Spectroscopy | Changes in vibrational frequencies of the Lewis base upon coordination. | Can be used for solid and solution samples, provides information on functional group involvement in bonding. | Can be difficult to interpret complex spectra, may not be as sensitive to subtle electronic changes as NMR. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of the thermodynamics of binding (enthalpy, entropy, and binding constant). | Provides a complete thermodynamic profile of the interaction. | Requires specialized equipment, can be sensitive to experimental conditions. |
| Fluorescence Spectroscopy | Can be used with fluorescent Lewis bases to probe changes in the electronic environment upon adduct formation. | High sensitivity, can be used to determine binding affinities. | Limited to systems involving a fluorescent component, provides less direct structural information than NMR. |
| X-ray Crystallography | Precise solid-state structure of the adduct, including bond lengths and angles. | Provides definitive structural information. | Requires a single crystal of the adduct, the solid-state structure may not be representative of the solution-state. |
| Computational Methods (e.g., FIA) | Theoretical prediction of Lewis acidity and adduct stability. | Can provide insights into intrinsic properties without the need for experiments. | Relies on the accuracy of the computational model, does not provide direct experimental evidence. |
Experimental Protocols
General Procedure for NMR Sample Preparation:
-
Drying of Glassware and Solvents: All glassware (NMR tubes, vials, etc.) must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen). Deuterated solvents should be dried over appropriate drying agents (e.g., molecular sieves) and degassed if necessary.
-
Inert Atmosphere: Due to the moisture sensitivity of B(C₆F₅)₃, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Sample Preparation:
-
In the inert atmosphere, accurately weigh the desired amount of B(C₆F₅)₃ into a clean, dry vial.
-
In a separate vial, prepare a solution of the Lewis base in the chosen deuterated solvent.
-
Add the B(C₆F₅)₃ to the Lewis base solution or vice versa. The order of addition may be important for certain reactions.
-
Transfer the resulting solution to a clean, dry NMR tube and cap it securely.
-
NMR Titration for Determining Binding Affinity:
-
Prepare Stock Solutions: Prepare stock solutions of B(C₆F₅)₃ and the Lewis base of known concentrations in the same deuterated solvent.
-
Initial Spectrum: Transfer a precise volume of the B(C₆F₅)₃ solution to an NMR tube and acquire an initial ¹H or ¹⁹F NMR spectrum.
-
Titration: Add small, precise aliquots of the Lewis base stock solution to the NMR tube.
-
Acquire Spectra: After each addition, thoroughly mix the solution and acquire another NMR spectrum.
-
Saturation: Continue the additions until the chemical shift of the observed nucleus no longer changes significantly, indicating that the binding is saturated.
-
Data Analysis: Plot the change in chemical shift (Δδ) as a function of the molar ratio of the Lewis base to B(C₆F₅)₃. The resulting data can be fitted to a suitable binding model to determine the association constant (Kₐ).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for confirming B(C₆F₅)₃ adduct formation using NMR spectroscopy.
Caption: Workflow for B(C₆F₅)₃ adduct confirmation via NMR.
Logical Pathway for Adduct Analysis
The decision-making process for analyzing a potential B(C₆F₅)₃ adduct using NMR is outlined below.
Caption: Decision pathway for NMR analysis of adducts.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Tris(pentafluorophenyl)borane Complexes
For Researchers, Scientists, and Drug Development Professionals
Tris(pentafluorophenyl)borane, B(C6F5)3, often abbreviated as BCF, stands as a cornerstone Lewis acid in modern chemistry. Its high electrophilicity, stemming from the electron-withdrawing nature of the pentafluorophenyl rings, coupled with significant steric bulk, imparts unique reactivity that is harnessed in a vast array of chemical transformations, including catalysis and frustrated Lewis pair (FLP) chemistry.[1][2] A fundamental understanding of the structural intricacies of BCF complexes, as revealed by single-crystal X-ray diffraction, is paramount for elucidating reaction mechanisms and designing novel chemical entities.
This guide provides a comparative analysis of the X-ray crystallographic data of various BCF-Lewis base adducts, offering insights into the nature of the B-L dative bond and the geometric perturbations upon complexation. Detailed experimental protocols for the synthesis and crystallographic analysis of these complexes are also presented to aid researchers in their practical applications.
Performance Comparison: Structural Parameters of B(C6F5)3 Complexes
The coordination of a Lewis base (L) to the boron center of BCF results in a change from a trigonal planar to a tetrahedral geometry. The length of the newly formed B-L dative bond and the extent of pyramidalization at the boron atom are key indicators of the strength of the Lewis acid-base interaction. The following tables summarize key crystallographic parameters for a selection of BCF complexes with various Lewis bases.
Table 1: X-ray Crystallographic Data for B(C6F5)3 Complexes with N- and P-based Lewis Bases
| Lewis Base (L) | B-L Bond Length (Å) | Sum of C-B-C Angles (°) | Coordination Geometry at Boron | Reference |
| Acetonitrile (CH₃CN) | 1.588(3) | 333.3 | Distorted Tetrahedral | [3] |
| p-Tolunitrile | 1.589(4) | 333.8 | Distorted Tetrahedral | [3] |
| p-Nitrobenzonitrile | 1.582(4) | 334.0 | Distorted Tetrahedral | [3] |
| Triphenylphosphine (PPh₃) | 2.001(3) | 330.1 | Distorted Tetrahedral | [3] |
| Trimethylphosphine (PMe₃) | 2.061(4) | 329.1 | Distorted Tetrahedral | |
| Phosphinine derivative | 1.981(2) | 331.2 | Distorted Tetrahedral | [4][5] |
| Ammonia (NH₃) | 1.621(3) | 331.5 | Distorted Tetrahedral | [6] |
| Piperidine | 1.667(2) | 330.3 | Distorted Tetrahedral | [6] |
Table 2: X-ray Crystallographic Data for B(C6F5)3 Complexes with O- and S-based Lewis Bases
| Lewis Base (L) | B-O/S Bond Length (Å) | Sum of C-B-C Angles (°) | Coordination Geometry at Boron | Reference |
| Triethylphosphine oxide (Et₃PO) | 1.533(3) | 331.9 | Distorted Tetrahedral | |
| Triphenylphosphine oxide (Ph₃PO) | 1.538(2) | 331.2 | Distorted Tetrahedral | |
| Benzaldehyde | 1.564(7) | 332.6 | Distorted Tetrahedral | |
| Acetophenone | 1.572(4) | 332.1 | Distorted Tetrahedral | |
| Tetrahydrothiophene (THT) | 2.0843(16) | 330.9 | Distorted Tetrahedral |
Experimental Protocols
Synthesis of B(C6F5)3-Lewis Base Adducts
The synthesis of BCF-Lewis base adducts is typically a straightforward reaction performed under inert atmosphere due to the moisture sensitivity of BCF.
Materials:
-
Tris(pentafluorophenyl)borane (B(C6F5)3)
-
Lewis base of interest
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene, or pentane)
-
Schlenk line or glovebox
-
Glassware (Schlenk flask, magnetic stirrer, etc.)
Procedure:
-
In a glovebox or under a Schlenk line, dissolve a known amount of B(C6F5)3 in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, prepare a solution of a stoichiometric equivalent of the Lewis base in the same solvent.
-
Slowly add the Lewis base solution to the stirring B(C6F5)3 solution at room temperature.
-
The reaction is often instantaneous, and the formation of the adduct may be indicated by a color change or the precipitation of a solid.
-
Stir the reaction mixture for a predetermined time (e.g., 1-2 hours) to ensure complete reaction.
-
If a precipitate has formed, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the adduct is soluble, the solvent can be removed under reduced pressure to yield the product as a solid or oil.
-
The resulting adduct should be stored under an inert atmosphere.
Single-Crystal X-ray Diffraction Analysis
Obtaining high-quality single crystals is crucial for a successful X-ray diffraction experiment.
Crystallization Techniques:
-
Slow Evaporation: A solution of the adduct in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over time.
-
Vapor Diffusion: A concentrated solution of the adduct in a solvent in which it is soluble is placed in a small open vial. This vial is then placed in a larger sealed container containing a second solvent (the "anti-solvent") in which the adduct is poorly soluble but which is miscible with the first solvent. The anti-solvent vapor slowly diffuses into the solution of the adduct, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the adduct at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Data Collection and Structure Refinement:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
Visualizations
References
- 1. Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis, Crystallographic Characterization and Reactivity of a Phosphinine-B(C6F5)3 Lewis Pair • AG Müller • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis, Crystallographic Characterization and Reactivity of a Phosphinine‐B(C6F5)3 Lewis Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Analysis of B(C₆F₅)₃-Catalyzed Hydrosilylation Reactions
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinetic performance of tris(pentafluorophenyl)borane, B(C₆F₅)₃, in hydrosilylation reactions against alternative catalysts. Experimental data and detailed methodologies are presented to support the analysis.
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) has emerged as a potent metal-free catalyst for hydrosilylation, a fundamental reaction in organic synthesis and materials science. Its Lewis acidic nature facilitates the activation of silanes for the reduction of a variety of functional groups. This guide delves into the kinetic aspects of B(C₆F₅)₃-catalyzed hydrosilylation, offering a comparative perspective with other catalytic systems, predominantly those based on platinum, which are the industry standard.
Performance Comparison: B(C₆F₅)₃ vs. Alternative Catalysts
The catalytic activity of B(C₆F₅)₃ is highly dependent on the substrate. In the hydrosilylation of carbonyl compounds, a key finding is that the reaction rate is inversely proportional to the basicity of the substrate.[1] This is in stark contrast to many traditional catalysts where stronger substrate coordination leads to faster reactions. For olefin hydrosilylation, B(C₆F₅)₃ also proves to be an efficient catalyst.[2]
Below is a compilation of quantitative kinetic data for B(C₆F₅)₃ and a common platinum-based catalyst, Karstedt's catalyst, for the hydrosilylation of different substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Kinetic Data for the Hydrosilylation of Carbonyls
| Catalyst | Substrate | Silane (B1218182) | Catalyst Loading (mol%) | Turnover Number (TON) (h⁻¹) | Kinetic Isotope Effect (kH/kD) | Reference |
| B(C₆F₅)₃ | Ethyl Benzoate | Et₃SiH | 1-4 | 637 | Not Reported | [1] |
| B(C₆F₅)₃ | Acetophenone | Ph₃SiH | 1-4 | 45 | 1.4(5) | [1][3] |
| B(C₆F₅)₃ | Benzaldehyde | Et₃SiH | 1-4 | 19 | Not Reported | [1] |
Table 2: Kinetic Data for the Hydrosilylation of Alkenes
| Catalyst | Substrate | Silane | Catalyst Loading (mol%) | Yield (%) | Time (h) | Kinetic Isotope Effect (kH/kD) | Reference |
| B(C₆F₅)₃ | Styrene | Et₃SiH | 5 | 96 | 10-12 | 0.96 ± 0.05 | [2] |
| Karstedt's Catalyst | 1-Octene | HMTS | Not Specified | >90 | 1 | Not Reported | [4] |
| Karstedt's Catalyst | Allyl Glycidyl Ether | HMTS | Not Specified | High | < 1 | Not Reported | [5] |
Note: HMTS = 1,1,1,3,5,5,5-heptamethyltrisiloxane. Direct comparison of TONs between B(C₆F₅)₃ and Karstedt's catalyst for alkenes is challenging due to incomplete data in the cited literature. However, Karstedt's catalyst is generally known for its very high activity in olefin hydrosilylation.[6]
Experimental Protocols
The kinetic analysis of hydrosilylation reactions is most commonly performed using in-situ monitoring techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Kinetic Analysis using ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.
General Procedure:
-
Sample Preparation: In a nitrogen-filled glovebox, an oven-dried NMR tube is charged with a solution of the catalyst (e.g., B(C₆F₅)₃) in a deuterated solvent (e.g., C₆D₆ or CD₂Cl₂).[3][7]
-
Reactant Addition: The substrate and silane are added to the NMR tube via syringe. For temperature-sensitive reactions, the mixture can be pre-cooled before the addition of the final reactant to initiate the reaction.[8]
-
Data Acquisition: The NMR tube is quickly transferred to the NMR spectrometer, and a series of ¹H NMR spectra are recorded at specific time intervals.[3][8]
-
Data Analysis: The concentration of reactants and products at each time point is determined by integrating their characteristic peaks in the NMR spectra. The initial reaction rates are then calculated from the plot of concentration versus time.
Kinetic Analysis using In-Situ IR Spectroscopy
This technique is particularly useful for monitoring the concentration of specific functional groups, such as the Si-H bond in the silane.
General Procedure:
-
Setup: The reaction is carried out in a reactor equipped with an in-situ IR probe (e.g., an Attenuated Total Reflectance (ATR) probe).[5][9]
-
Reaction Initiation: The reactants are charged into the reactor, and the reaction is initiated, often by the addition of the catalyst.
-
Spectral Monitoring: IR spectra are recorded continuously throughout the reaction. The disappearance of the Si-H stretching band (typically around 2100-2260 cm⁻¹) is monitored to follow the progress of the reaction.[5]
-
Data Analysis: The absorbance of the Si-H peak is correlated with the concentration of the silane. This data is then used to determine the reaction kinetics.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the kinetic analysis of B(C₆F₅)₃-catalyzed hydrosilylation, the following diagrams illustrate the proposed catalytic cycle and a general experimental workflow.
Caption: Proposed catalytic cycle for B(C₆F₅)₃-catalyzed hydrosilylation.
Caption: General workflow for the kinetic analysis of hydrosilylation reactions.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. insuf.org [insuf.org]
- 5. Optimization and intensification of hydrosilylation reactions using a microreactor system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards | Semantic Scholar [semanticscholar.org]
A Comparative Guide to B(C6F5)3 and 9-Borafluorene Derivatives as Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Lewis acidity of the widely used tris(pentafluorophenyl)borane, B(C6F5)3, and the increasingly important class of 9-borafluorene (B15495326) derivatives. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions when selecting a Lewis acid for a variety of applications, from catalysis to materials science.
Introduction to B(C6F5)3 and 9-Borafluorene Derivatives
Tris(pentafluorophenyl)borane, B(C6F5)3, is a powerful and versatile Lewis acid renowned for its high reactivity and utility in a vast array of chemical transformations, including frustrated Lewis pair (FLP) chemistry, polymerization catalysis, and various organic reactions.[1][2] Its strong electron-withdrawing pentafluorophenyl groups render the boron center highly electrophilic.
9-Borafluorene derivatives are a class of organoboron compounds featuring a planar, tricyclic structure where a boron atom is incorporated into a fluorene (B118485) backbone.[3] This rigid framework and the vacant p-orbital on the boron atom confer significant Lewis acidity. A key advantage of 9-borafluorene derivatives is the tunability of their steric and electronic properties through substitution at the 9-position (on the boron atom) and on the aromatic backbone, allowing for the fine-tuning of their Lewis acidity and catalytic activity.[4][5]
Quantitative Comparison of Lewis Acidity
The Lewis acidity of these compounds is commonly quantified using two key experimental and computational methods: the Gutmann-Beckett method, which provides an empirical measure of Lewis acidity as an Acceptor Number (AN), and Fluoride (B91410) Ion Affinity (FIA), which is a calculated measure of the intrinsic Lewis acidity in the gas phase.
| Compound | Method | Lewis Acidity Value | Reference(s) |
| B(C6F5)3 | Gutmann-Beckett (AN) | 82 | [6][7] |
| Fluoride Ion Affinity (FIA) (kJ/mol) | 448 | [6] | |
| Perfluorinated 9-phenyl-9-borafluorene | Competition Experiment vs. B(C6F5)3 (with MeCN) | Comparable | [8] |
| Competition Experiment vs. B(C6F5)3 (with THF) | Stronger than B(C6F5)3 | [8] | |
| 9-Aryl-9-borafluorene (Carborane annulated) | Gutmann-Beckett (AN) | 15.3 | [9] |
| Methyl-substituted 9-Aryl-9-borafluorene (Carborane annulated) | Gutmann-Beckett (AN) | 20.3 | [9] |
Note: A higher Acceptor Number (AN) or Fluoride Ion Affinity (FIA) indicates a stronger Lewis acid.
Competition experiments reveal a crucial aspect of the Lewis acidity of 9-borafluorene derivatives: the influence of steric hindrance. While perfluorinated 9-phenyl-9-borafluorene exhibits Lewis acidity comparable to B(C6F5)3 towards the sterically undemanding acetonitrile (B52724) (MeCN), it proves to be a stronger Lewis acid when interacting with the bulkier tetrahydrofuran (B95107) (THF).[8] This suggests that the more open coordination site at the boron center in the borafluorene scaffold can be advantageous in reactions involving sterically hindered substrates.
Experimental Protocols
Gutmann-Beckett Method
The Gutmann-Beckett method is an NMR-based technique used to determine the acceptor number (AN) of a Lewis acid.[7]
Protocol:
-
A solution of the Lewis acid to be analyzed is prepared in a suitable deuterated solvent (e.g., C6D6 or CD2Cl2) in an NMR tube.
-
An excess of the probe molecule, triethylphosphine (B1216732) oxide (Et3PO), is added to the solution.
-
The ³¹P NMR spectrum of the mixture is recorded.
-
The chemical shift (δ) of the Et3PO-Lewis acid adduct is measured.
-
The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift of the adduct and 41.0 ppm is the chemical shift of free Et3PO in hexane.[7]
Fluoride Ion Affinity (FIA) Calculation
Fluoride Ion Affinity (FIA) is a computational measure of the gas-phase Lewis acidity, defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion.
Protocol:
-
The geometries of the Lewis acid and its fluoride adduct are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
The electronic energies of the optimized structures are calculated.
-
The enthalpy (H) of each species is determined, typically including zero-point vibrational energy (ZPVE) and thermal corrections.
-
The FIA is calculated as the negative of the enthalpy change (ΔH) for the fluoride addition reaction: LA + F⁻ → [LA-F]⁻ FIA = -ΔH = -[H([LA-F]⁻) - H(LA) - H(F⁻)]
Catalytic Applications: A Comparative Overview
Both B(C6F5)3 and 9-borafluorene derivatives are effective catalysts in a range of organic transformations. Their performance, however, can differ based on the specific reaction and substrates involved.
| Reaction Type | B(C6F5)3 | 9-Borafluorene Derivatives | Key Observations |
| Diels-Alder Reactions | Widely used, often with high efficiency and stereoselectivity.[1][2] | Effective catalysts, with reactivity influenced by the boron substituent.[10] | B(C6F5)3 is a benchmark catalyst. The tunability of 9-borafluorenes offers potential for substrate-specific optimization. |
| Hydrosilation of Carbonyls | Efficiently catalyzes the reduction of aldehydes, ketones, and esters.[11] | Catalytic activity is known, but detailed comparative studies are less common. | B(C6F5)3 exhibits a well-studied, unusual mechanism involving silane (B1218182) activation. |
| Frustrated Lewis Pair (FLP) Chemistry | A cornerstone of FLP chemistry for small molecule activation. | Also utilized in FLP chemistry, with reactivity modulated by the borafluorene structure. | The steric and electronic profiles of both Lewis acids play a critical role in their FLP reactivity. |
Representative Catalytic Protocol: Diels-Alder Reaction
Catalyst: B(C6F5)3 or a 9-borafluorene derivative (e.g., 5-10 mol%) Reactants: A suitable diene and dienophile Solvent: Dichloromethane or toluene (B28343) Temperature: Room temperature or as required by the specific substrates
Procedure:
-
To a solution of the dienophile in the chosen solvent, the Lewis acid catalyst is added under an inert atmosphere.
-
The mixture is stirred for a short period (e.g., 10-15 minutes) to allow for complexation.
-
The diene is then added to the reaction mixture.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion.
-
Upon completion, the reaction is quenched (e.g., with a small amount of water or by passing through a short plug of silica (B1680970) gel) and the product is isolated and purified by standard methods (e.g., column chromatography).
Conclusion
Both B(C6F5)3 and 9-borafluorene derivatives are potent Lewis acids with broad applicability in chemical synthesis. While B(C6F5)3 remains a benchmark due to its high and well-documented reactivity, 9-borafluorene derivatives offer the significant advantage of synthetic tunability. The ability to modify the substituents on the boron atom and the fluorenyl backbone allows for the rational design of Lewis acids with tailored steric and electronic properties. This can be particularly advantageous in reactions where fine-tuning of the catalyst's reactivity and selectivity is crucial, or where steric interactions play a determining role. The choice between these two classes of Lewis acids will ultimately depend on the specific requirements of the chemical transformation at hand.
References
- 1. Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 9-Borafluorene - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 9-Borafluorenes: Synthesis, Properties, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 9-Borafluorene Analogues Featuring a Three-Dimensional 1,1’-Bis(o-carborane) Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkene insertion reactivity of a o-carboranyl-substituted 9-borafluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Assessing the Performance of B(C₆F₅)₃ as an Activator for Metallocene Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as an activator for metallocene-catalyzed olefin polymerization. Its performance is evaluated against other common activators, supported by experimental data, to assist researchers in selecting the optimal catalyst system for their specific applications.
Performance Comparison of Metallocene Activators
Tris(pentafluorophenyl)borane has emerged as a highly effective activator for metallocene catalysts, offering distinct advantages over traditional activators like methylaluminoxane (B55162) (MAO). B(C₆F₅)₃ is a strong Lewis acid that can abstract a methyl group from an alkylated metallocene precursor, generating a catalytically active cationic metallocene species.[1] This activation method often requires a much lower activator-to-catalyst ratio compared to MAO, which is typically used in large excess.
The choice of activator significantly influences the catalytic activity, as well as the molecular weight, polydispersity index (PDI), and microstructure of the resulting polymer. The following tables summarize the performance of B(C₆F₅)₃ in comparison to other activators for ethylene (B1197577) and propylene (B89431) polymerization under various conditions.
Ethylene Polymerization
Table 1: Performance of Cp₂ZrCl₂ in Ethylene Polymerization with Different Activators
| Activator System | Catalytic Activity (kg PE / (mol Zr·h)) | Molecular Weight (Mw) ( g/mol ) | PDI (Mw/Mn) | Reference |
| MAO | 4,759 | 145,000 | 2.3 | |
| B(C₆F₅)₃ / TIBA | 3,133 | - | - | |
| [Ph₃C][B(C₆F₅)₄] / TIBA | High | - | - | [2][3] |
Note: Experimental conditions may vary between studies.
Propylene Polymerization
Direct side-by-side comparisons of B(C₆F₅)₃ with other activators for propylene polymerization are less commonly presented in a single tabular format. However, various studies provide valuable insights into its relative performance. For instance, with certain metallocenes, borate (B1201080) activators like [Me₂PhNH][B(C₆F₅)₄] in combination with triisobutylaluminium (TIBA) have been shown to produce polypropylene (B1209903) with higher molecular weight and activity compared to MAO-activated systems.[4] The stereospecificity of the polymerization, leading to isotactic or syndiotactic polypropylene, is also heavily influenced by the combination of the metallocene and the activator system.[4]
Table 2: Performance of Various Metallocenes in Propylene Polymerization with Borane/Borate Activators
| Metallocene Catalyst | Activator System | Catalytic Activity (kg PP / (mol Zr·h)) | Polymer Microstructure | Reference |
| Ph₂C(3-RCp)(Flu)ZrCl₂ | Me₂PhNH⁺B(C₆F₅)₄⁻ / i-Bu₃Al | - | Syndiotactic-rich | [4] |
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | [Ph₃C][B(C₆F₅)₄] / TIBA | High | Isotactic | [2] |
| rac-Et(Ind)₂ZrCl₂ | [Ph₃C][B(C₆F₅)₄] / TIBA | High | Isotactic | [2] |
Note: The data is compiled from different studies, and direct comparison should be made with caution due to varying experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the chemical processes and experimental procedures involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Metallocene catalyst activation by B(C₆F₅)₃.
Caption: Experimental workflow for metallocene-catalyzed polymerization.
Experimental Protocols
The following are generalized experimental protocols for ethylene and propylene polymerization using a metallocene catalyst activated by B(C₆F₅)₃. These protocols are based on procedures described in the literature and should be adapted to specific laboratory conditions and safety protocols.[2][5]
Ethylene Polymerization with Cp₂ZrCl₂/TIBA/B(C₆F₅)₃
1. Reactor Preparation:
-
A 250 mL glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with high-purity nitrogen or argon.
-
The reactor is heated to ensure all moisture is removed and then cooled to the desired reaction temperature (e.g., 70°C) using an oil bath.
2. Reagent Preparation (under inert atmosphere):
-
Prepare stock solutions of the metallocene catalyst (e.g., Ph₂C(Cp)(Flu)ZrCl₂), triisobutylaluminium (TIBA), and B(C₆F₅)₃ in anhydrous toluene (B28343).
3. Polymerization Procedure:
-
The reactor is charged with anhydrous toluene and saturated with ethylene at the desired pressure (e.g., 1 atm).
-
A solution of norbornene in toluene (if applicable for copolymerization) is introduced.[5]
-
TIBA solution is injected into the reactor, followed by the metallocene catalyst solution.[5]
-
The polymerization is initiated by injecting the B(C₆F₅)₃ solution.[5]
-
The reaction mixture is stirred magnetically for a specified time (e.g., 20 minutes), maintaining a constant ethylene pressure.[5]
4. Reaction Termination and Polymer Isolation:
-
The polymerization is terminated by adding a quenching agent, such as acidified methanol.
-
The precipitated polymer is filtered, washed thoroughly with methanol, and dried under vacuum to a constant weight.
5. Polymer Characterization:
-
Molecular Weight and Polydispersity (Mw, PDI): Determined by high-temperature gel permeation chromatography (GPC) using 1,2,4-trichlorobenzene (B33124) as the eluent at 150°C.[5]
-
Thermal Properties (Tm, Tc): Analyzed by differential scanning calorimetry (DSC). The sample is typically heated, cooled, and then reheated to obtain the melting and crystallization temperatures from the second heating and cooling scans, respectively.[2][5]
Propylene Polymerization with rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂/Borate/TIBA
1. Reactor Preparation:
-
A 100 mL glass reactor is heated at 95°C for at least 30 minutes under vacuum and then cooled to the desired reaction temperature (e.g., 50°C).[2]
2. Reagent Preparation (under inert atmosphere):
-
Prepare stock solutions of the metallocene catalyst (e.g., rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂), a borate activator (e.g., [Ph₃C][B(C₆F₅)₄]), and TIBA in anhydrous toluene.
3. Polymerization Procedure:
-
Anhydrous toluene is added to the reactor, followed by the TIBA solution and the metallocene solution.[2]
-
The mixture is stirred for approximately 10 minutes to allow for the alkylation of the metallocene.[2]
-
The polymerization is initiated by injecting the borate solution.[2]
-
Propylene gas at a constant pressure (e.g., 0.1 MPa) is continuously supplied to the reactor.[2]
-
The reaction is allowed to proceed for the desired duration.
4. Reaction Termination and Polymer Isolation:
-
The reaction is quenched with acidified methanol.
-
The resulting polypropylene is filtered, washed with methanol, and dried under vacuum.
5. Polymer Characterization:
-
Molecular Weight and Polydispersity (Mw, PDI): Determined by high-temperature GPC.
-
Thermal Properties (Tm, Tc): Analyzed by DSC.[2]
-
Microstructure (Tacticity): Determined by ¹³C NMR spectroscopy to analyze the pentad sequence distribution.[4]
References
- 1. psecommunity.org [psecommunity.org]
- 2. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
Safety Operating Guide
Personal protective equipment for handling Tris(pentafluorophenyl)borate
Essential Safety and Handling Guide for Tris(pentafluorophenyl)borane
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃. Due to its hazardous nature, strict adherence to these procedures is mandatory to ensure personal and laboratory safety. Tris(pentafluorophenyl)borane is a highly effective Lewis acid used in a variety of chemical syntheses, but its reactivity necessitates careful management.[1][2]
Hazard Identification and Classification
Tris(pentafluorophenyl)borane is classified as a hazardous substance with multiple routes of potential exposure.[3] It is toxic if swallowed, causes severe skin and eye irritation, and may lead to respiratory irritation.[3][4][5][6][7] Furthermore, the compound is hygroscopic and reacts with moisture, requiring it to be handled under a dry, inert atmosphere.[1][6][7][8]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][7][9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][4][5][6][7][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5][6][7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure through inhalation, ingestion, or skin and eye contact. The following equipment is mandatory when handling Tris(pentafluorophenyl)borane.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][9] | Prevents skin contact and irritation.[4][5][7] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A full-face shield is recommended for larger quantities.[1] | Protects against dust and splashes, preventing serious eye irritation.[4][5][6][9] Contact lenses should not be worn.[1][9] |
| Body Protection | A chemical-resistant lab coat. For significant spill risk or handling larger quantities, fire/flame resistant and impervious clothing is required.[1][4] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust formation is possible or if engineering controls are insufficient.[5][11] A full-face respirator should be used for major spills or when exposure limits may be exceeded.[4] | Prevents inhalation of dust, which can cause respiratory tract irritation.[3][4][7] |
Operational Plan: Step-by-Step Procedures
Preparation and Engineering Controls
-
Work Area : All manipulations of solid Tris(pentafluorophenyl)borane must be performed inside a certified chemical fume hood or a glovebox.[1][9][10]
-
Inert Atmosphere : Due to its hygroscopic nature, the compound must be handled and stored under a dry, inert atmosphere, such as nitrogen or argon.[1][6]
-
Material Compatibility : Ensure the work area is free from incompatible materials, particularly strong oxidizing agents, strong acids, and water/moisture.[6][9][10]
-
Safety Equipment : Confirm that an emergency eye wash station and safety shower are immediately accessible.[9][10]
Handling and Transfer Protocol
-
Don all required PPE as specified in the table above.
-
To minimize dust, handle the solid gently.[1][4][5][10] Avoid scooping or pouring methods that could aerosolize the powder.
-
When weighing, perform the task within the fume hood or glovebox on a tared weigh boat or in a sealed container.
-
Use non-sparking tools for all transfers.[4]
-
Keep the primary container tightly sealed when not in use.[4][5][6]
-
Upon completion, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after handling.[5]
Caption: Standard workflow for handling Tris(pentafluorophenyl)borane.
Emergency Protocol: Spill Response
In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.
-
Evacuate : Immediately alert others and evacuate all non-essential personnel from the area.[1][9]
-
Ventilate : Ensure the area is well-ventilated, but avoid actions that could disperse the dust.
-
Assess and Equip : If the spill is minor and you are trained to handle it, don the full required PPE, including respiratory protection. For major spills, contact your institution's emergency response team.[5]
-
Containment : Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry earth.[1] DO NOT USE WATER or combustible materials.[1]
-
Collection : Using non-sparking tools, carefully sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste.[5][9][10] Avoid generating dust during this process.[5]
-
Decontamination : Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting : Report the incident to your supervisor and your institution's environmental health and safety department.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tris(pentafluorophenyl)borane | C18BF15 | CID 582056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 9. gelest.com [gelest.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
